Cremastranone
Description
Properties
CAS No. |
107585-69-3 |
|---|---|
Molecular Formula |
C18H18O7 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O7/c1-23-13-4-3-9(6-11(13)19)5-10-8-25-14-7-12(20)18(24-2)17(22)15(14)16(10)21/h3-4,6-7,10,19-20,22H,5,8H2,1-2H3 |
InChI Key |
DSTDMPAJBBOFCE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one 5,7-dihydroxy-HMBMC cremastranone |
Origin of Product |
United States |
Foundational & Exploratory
Cremastranone: A Deep Dive into its Anti-Cancer Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cremastranone, a homoisoflavanone originally isolated from the orchid Cremastra appendiculata, and its synthetic derivatives have emerged as promising candidates in oncology research. Possessing a range of biological activities, these compounds have demonstrated potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects across various cancer models. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer action of this compound and its derivatives, with a focus on cell cycle regulation, induction of programmed cell death, and inhibition of angiogenesis. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Core Mechanisms of Action
The anti-neoplastic activity of this compound and its derivatives is multi-faceted, primarily converging on three key cellular processes: induction of cell cycle arrest, initiation of programmed cell death, and suppression of tumor-associated angiogenesis.
Induction of G2/M Cell Cycle Arrest
A hallmark of this compound's action is its ability to halt the progression of the cell cycle at the G2/M transition phase in both colorectal and breast cancer cells. This arrest is orchestrated through the modulation of key cell cycle regulatory proteins.
The proposed signaling pathway for this compound-induced G2/M arrest is as follows:
Induction of Programmed Cell Death
This compound and its derivatives trigger programmed cell death in cancer cells through distinct, context-dependent pathways.
In colorectal cancer cell lines, synthetic derivatives of this compound have been shown to induce apoptosis, a form of programmed cell death characterized by a series of well-defined morphological and biochemical events.
In contrast to its action in colorectal cancer, this compound derivatives induce a caspase-independent form of cell death in human breast cancer cells. Evidence strongly suggests the involvement of ferroptosis, an iron-dependent process characterized by the accumulation of lipid peroxides. The proposed mechanism involves the inhibition of ferrochelatase (FECH), the terminal enzyme in the heme biosynthesis pathway.
The signaling cascade for this compound-induced ferroptosis is depicted below:
Anti-Angiogenic Activity
This compound exhibits potent anti-angiogenic properties by directly targeting endothelial cells, the building blocks of blood vessels. This activity is critical for inhibiting tumor growth and metastasis, as tumors require a dedicated blood supply to thrive. The anti-angiogenic effects of this compound are mediated through the inhibition of endothelial cell proliferation, migration, and tube formation. While the precise molecular targets within the angiogenic signaling cascade are still under investigation, it is hypothesized that this compound may interfere with key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound and its synthetic derivatives in various cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HUVEC | - | 1.5 | [1] |
| SH-17059 | T47D | Breast Cancer | ~0.05 | [2] |
| SH-19021 | T47D | Breast Cancer | ~0.05 | [2] |
| SH-19027 | HCT116 | Colorectal Cancer | Not specified | [3] |
| SHA-035 | HCT116 | Colorectal Cancer | Not specified | [3] |
| SH-19027 | LoVo | Colorectal Cancer | Not specified | [3] |
| SHA-035 | LoVo | Colorectal Cancer | Not specified | [3] |
Note: The cytotoxic effects of some derivatives were observed at nanomolar concentrations, though specific IC50 values were not always provided in the cited literature.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited research to elucidate the mechanism of action of this compound.
Cell Viability Assay
-
Principle: To determine the cytotoxic effects of this compound derivatives, cell viability is typically assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar colorimetric assay.
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound derivatives or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis
-
Principle: To determine the effect of this compound on cell cycle distribution, flow cytometry analysis of propidium iodide (PI)-stained cells is performed.
-
Protocol Outline:
-
Cells are treated with this compound derivatives for a specified time.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then incubated with a solution containing PI and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
-
Western Blot Analysis
-
Principle: To investigate the effect of this compound on the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
-
Protocol Outline:
-
Cells are treated with this compound derivatives and then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., p21, CDK1, cleaved PARP).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Detection of Reactive Oxygen Species (ROS)
-
Principle: To measure the intracellular generation of ROS, a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used.
-
Protocol Outline:
-
Cells are treated with this compound derivatives.
-
Cells are then incubated with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
Conclusion and Future Directions
This compound and its synthetic analogs represent a compelling class of anti-cancer agents with a well-defined, multi-pronged mechanism of action. Their ability to induce cell cycle arrest and programmed cell death, particularly through the novel pathway of ferroptosis, highlights their therapeutic potential. Furthermore, their anti-angiogenic properties add another layer to their anti-tumor efficacy.
While the direct involvement of the STAT3 signaling pathway in the mechanism of action of this compound has not been established in the current body of scientific literature, future research could explore potential indirect effects or interactions with this and other key cancer-related signaling cascades. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound derivatives and to pave the way for their potential application in the treatment of human malignancies. The detailed mechanistic insights provided in this guide offer a solid foundation for the continued development of this promising class of natural product-derived compounds.
References
Cremastranone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cremastranone is a naturally occurring homoisoflavanone, a class of organic compounds characterized by a 3-benzyl-4-chromanone skeleton. It has garnered significant interest within the scientific community for its potent biological activities, particularly its anti-angiogenic and anti-proliferative properties.[1][2][3] This technical guide provides a comprehensive overview of the primary natural sources of this compound, a detailed methodology for its isolation and purification, and an examination of its known signaling pathways.
Natural Sources of this compound
This compound has been isolated from a select number of plant species, primarily within the Orchidaceae and Hyacinthaceae families. The most notable and well-documented source is the pseudobulb of Cremastra appendiculata (D. Don) Makino, a terrestrial orchid used in traditional East Asian medicine.[1][2][3]
Other reported plant sources include:
-
Muscari armeniacum
-
Chionodoxa luciliae
-
Scilla natalensis
-
Merwilla plumbea
While these plants are known to contain this compound, Cremastra appendiculata remains the principal source for its isolation in scientific research.
Quantitative Data
The available literature on the isolation of this compound from its natural sources often focuses on the elucidation of its structure and biological activity rather than on the quantification of its yield. While a specific yield for pure this compound from Cremastra appendiculata is not explicitly stated in the reviewed literature, a study on the microwave-assisted extraction of active ingredients from this plant reported an overall extract yield of 12.83%. It is important to note that this yield represents the total extract and not the purified this compound.
| Natural Source | Plant Part | Extraction Method | Total Extract Yield (%) | This compound Yield (%) | Reference |
| Cremastra appendiculata | Pseudobulb | Microwave-Assisted | 12.83 | Not Reported | N/A |
| Cremastra appendiculata | Tuber | 95% Ethanol | Not Reported | Not Reported | [4] |
Experimental Protocols: Isolation and Purification of this compound
The following is a detailed, generalized protocol for the isolation and purification of this compound from the pseudobulbs of Cremastra appendiculata, based on established phytochemical methods for this plant and related compounds.[4] This protocol follows a bioactivity-guided fractionation approach.
1. Plant Material Collection and Preparation:
-
Fresh pseudobulbs of Cremastra appendiculata are collected, washed, and air-dried.
-
The dried plant material is then ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is macerated with 95% ethanol at room temperature for 72 hours, with the solvent being replaced every 24 hours.
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
3. Solvent Partitioning:
-
The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity:
-
Petroleum ether
-
Ethyl acetate
-
n-butanol
-
-
The resulting fractions (petroleum ether, ethyl acetate, n-butanol, and remaining aqueous fraction) are concentrated under reduced pressure. The ethyl acetate fraction is typically enriched with homoisoflavanones.
4. Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
The ethyl acetate fraction is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography:
-
The fractions containing this compound from the silica gel chromatography are further purified on a Sephadex LH-20 column.
-
The column is eluted with methanol to remove smaller impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved by preparative HPLC on a C18 column.
-
A gradient of methanol and water is used as the mobile phase.
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
5. Structure Elucidation:
-
The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
This compound and its synthetic derivatives have been shown to exert their anti-proliferative effects by inducing cell cycle arrest at the G2/M phase.[3] A key mechanism in this process is the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of the Cyclin B1/CDK1 complex. This complex is crucial for the transition of cells from the G2 phase to the M phase (mitosis).
Caption: this compound-induced G2/M cell cycle arrest pathway.
Experimental Workflow for Isolation
The general workflow for the isolation of this compound from its primary natural source, Cremastra appendiculata, involves a series of extraction and chromatographic steps.
Caption: General workflow for the isolation of this compound.
References
- 1. Anti-angiogenic activity of a homoisoflavanone from Cremastra appendiculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five New Biphenanthrenes from Cremastra appendiculata - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis pathway of Cremastranone
An In-depth Technical Guide on the Biosynthesis Pathway of Cremastranone
Introduction
This compound is a naturally occurring homoisoflavanone, a class of oxygen heterocycles characterized by a 3-benzyl-4-chromanone core structure.[1] It has been isolated from several plant species, most notably from the pseudobulbs of the orchid Cremastra appendiculata, which is used in traditional East Asian medicine to treat various ailments.[1][2][3] As a bioactive secondary metabolite, this compound has garnered significant interest within the scientific community for its potent antiangiogenic properties, making it a valuable lead compound for developing treatments for diseases driven by pathological blood vessel growth, such as certain cancers and ocular diseases.[1][3][4] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in either native or heterologous systems.
This document provides a comprehensive overview of the proposed biosynthetic pathway of this compound, inferred from the well-established general phenylpropanoid and flavonoid pathways. It details the precursor molecules, key enzymatic steps, and regulatory logic. While specific quantitative data and detailed experimental protocols for this compound's biosynthesis are not extensively documented in current literature, this guide summarizes the known building blocks and outlines the standard methodologies used for elucidating such pathways in plants.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the production of thousands of plant secondary metabolites, including flavonoids, stilbenes, and lignins.[5][6] The pathway begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to construct the characteristic homoisoflavanone skeleton.
2.1 The General Phenylpropanoid Pathway (Gateway)
The initial steps are common to a vast array of phenolic compounds:
-
Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This step serves as a critical bridge between primary and secondary metabolism.[6]
-
Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.
-
CoA Ligation: Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A to form the high-energy thioester, p-coumaroyl-CoA. This molecule is a central branch-point intermediate for numerous downstream pathways.[6]
2.2 Formation of the Flavonoid Core
The construction of the C6-C3-C6 flavonoid skeleton is the next critical phase:
-
Chalcone Synthesis: The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . This Type III polyketide synthase catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone.
-
Isomerization: The resulting chalcone undergoes stereospecific intramolecular cyclization, a reaction catalyzed by Chalcone Isomerase (CHI) , to yield the flavanone naringenin.
2.3 Branch Pathway to Isoflavonoids and Homoisoflavanones
This stage involves the key rearrangement that defines isoflavonoids, which are the direct precursors to homoisoflavanones.
-
Aryl Migration: The flavanone intermediate is converted to an isoflavone through a 2,3-aryl migration. This reaction is catalyzed by Isoflavone Synthase (IFS) , a complex enzyme system involving a cytochrome P450 monooxygenase. This step forms the isoflavone intermediate, such as genistein (from naringenin).
-
Further Modifications (Putative): Following the formation of the isoflavone core, a series of tailoring reactions, including reductions, hydroxylations, and methylations, are required to produce the specific structure of this compound. The exact sequence and the enzymes involved are not yet elucidated but are proposed based on the final structure. This includes the reduction of the C2-C3 double bond of the isoflavone.
2.4 The Homoisoflavanone-Specific Step (Putative)
The defining feature of homoisoflavanones is an additional carbon atom that forms the benzyl group at the C3 position. The precise mechanism for the introduction of this C1 unit in this compound biosynthesis has not been experimentally confirmed. However, it is hypothesized to involve a deoxyxylulose phosphate/methylerythritol phosphate (DOXP/MEP) pathway-derived precursor or a C1 transfer from S-adenosyl methionine (SAM), followed by rearrangement and reduction steps to form the final 3-benzyl-4-chromanone structure. Subsequent modifications by hydroxylases and O-methyltransferases (OMTs) would then establish the final substitution pattern of this compound (5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one).
References
- 1. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first synthesis of the antiangiogenic homoisoflavanone, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relevant Enzymes, Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes [scirp.org]
Cremastranone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cremastranone, a naturally occurring homoisoflavanone, has emerged as a compound of significant interest in the fields of oncology and ophthalmology due to its potent anti-angiogenic and anti-cancer properties. Isolated from plants such as Cremastra appendiculata, this molecule has demonstrated the ability to inhibit key processes in tumor growth and eye diseases characterized by abnormal blood vessel formation.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, and biological activities, including detailed experimental protocols and an exploration of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one.[1][3] It belongs to the 3-benzyl-4-chromanone class of homoisoflavanones.[1] The structural and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one | [1] |
| Chemical Formula | C₁₈H₁₈O₇ | [1] |
| Molecular Weight | 346.34 g/mol | [1] |
| SMILES Code | O=C1C(CC2=CC=C(OC)C(O)=C2)COC3=C1C(O)=C(OC)C(O)=C3 | [1] |
| Appearance | Solid | |
| Oral Bioavailability | Poor | |
| Metabolism | Rapid |
Synthesis of this compound
The first total synthesis of racemic this compound was achieved in six steps with an overall yield of 26.8%.[1] The synthetic pathway provides a scalable method for producing this compound and its analogs for further investigation.[1]
Synthetic Workflow Diagram
References
- 1. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
The Biological Activity of Cremastranone: A Technical Guide for Researchers
An In-depth Examination of Anticancer, Anti-Angiogenic, and Other Potential Therapeutic Properties
Cremastranone, a homoisoflavanone isolated from the orchid Cremastra appendiculata, and its synthetic derivatives have emerged as compounds of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anticancer and anti-angiogenic properties. Detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways are presented to support further investigation and drug development efforts. While much of the existing research has focused on synthetic derivatives, this guide also incorporates available information on the natural extract.
Anticancer Activity
This compound and its derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.
Data Presentation: Cytotoxicity of this compound and Its Derivatives
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound and its synthetic derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC₅₀/GI₅₀ | Citation |
| This compound (natural) | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | 1.5 µM | [1] |
| This compound (synthetic) | Human Umbilical Vein Endothelial Cells (HUVECs) | alamarBlue Assay | 377 nM | [1] |
| This compound (synthetic) | Human Retinal Microvascular Endothelial Cells (HRECs) | alamarBlue Assay | 217 nM | [1] |
| SH-19027 | HCT116 (Colorectal) | Cell Viability Assay | Approx. 0.1 µM (at 72h) | [2] |
| SHA-035 | HCT116 (Colorectal) | Cell Viability Assay | Approx. 0.1 µM (at 72h) | [2] |
| SH-19027 | LoVo (Colorectal) | Cell Viability Assay | Approx. 0.1 µM (at 72h) | [2] |
| SHA-035 | LoVo (Colorectal) | Cell Viability Assay | Approx. 0.1 µM (at 72h) | [2] |
| SH-17059 | T47D (Breast) | WST Assay | Approx. 0.05 µM (at 72h) | [2] |
| SH-19021 | T47D (Breast) | WST Assay | Approx. 0.05 µM (at 72h) | [2] |
| SH-17059 | ZR-75-1 (Breast) | WST Assay | Approx. 0.1 µM (at 72h) | [2] |
| SH-19021 | ZR-75-1 (Breast) | WST Assay | Approx. 0.1 µM (at 72h) | [2] |
| Ethyl Acetate Extract of Cremastra appendiculata | A549 (Lung) | MTT Assay | Inhibition of proliferation observed | [3] |
Experimental Protocols
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2.5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound extract or its derivatives for the desired time periods (e.g., 24, 48, 72 hours).
-
MTS/WST-1 Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with this compound extract or its derivatives for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This protocol is used to detect the expression levels of proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p21, cdc2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in Anticancer Activity
This compound and its derivatives induce cancer cell death through multiple signaling pathways.
Anticancer Mechanism of this compound.
In breast cancer cells, some this compound derivatives have been shown to induce caspase-independent cell death, potentially through ferroptosis, a form of iron-dependent programmed cell death. This involves the upregulation of heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), leading to iron accumulation and lipid peroxidation.[2][4]
Ferroptosis Induction by this compound Derivatives.
Anti-Angiogenic Activity
This compound exhibits potent anti-angiogenic properties by inhibiting key processes in the formation of new blood vessels, such as endothelial cell proliferation, migration, and tube formation.
Experimental Protocol: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a critical step in angiogenesis.
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Cell Seeding: Seed human endothelial cells (e.g., HUVECs or HRECs) onto the Matrigel-coated plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound extract or its derivatives.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points.
Signaling Pathways in Anti-Angiogenic Activity
The anti-angiogenic effects of this compound are mediated, at least in part, by the inhibition of key signaling pathways, including those activated by Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α).[2]
Inhibition of Angiogenesis by this compound.
Other Potential Biological Activities
While research has predominantly focused on anticancer and anti-angiogenic effects, preliminary evidence and the chemical nature of homoisoflavonoids suggest that this compound may also possess anti-inflammatory, antioxidant, and antimicrobial properties.[1][5] However, there is a notable lack of specific quantitative data for this compound extract in these areas.
Anti-inflammatory Activity
Homoisoflavonoids are known to exhibit anti-inflammatory effects. The potential mechanism for this compound could involve the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2). Further studies are required to elucidate the specific pathways and to quantify the anti-inflammatory potency of this compound extract.
Antioxidant Activity
The flavonoid structure of this compound suggests inherent antioxidant potential. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays could be employed to quantify this activity.
Antimicrobial Activity
Some homoisoflavonoids have demonstrated antimicrobial activity. The efficacy of this compound extract against various bacteria and fungi could be determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Conclusion and Future Directions
This compound and its synthetic derivatives represent a promising class of compounds with significant anticancer and anti-angiogenic activities. The mechanisms of action are beginning to be understood, involving the induction of cell cycle arrest, apoptosis, and potentially ferroptosis, as well as the inhibition of key angiogenic signaling pathways.
While the data for synthetic derivatives are encouraging, further research is critically needed to fully characterize the biological activities of the natural this compound extract. Specifically, future studies should focus on:
-
Quantifying the anticancer activity of this compound extract against a broader panel of cancer cell lines.
-
Investigating the anti-inflammatory, antioxidant, and antimicrobial properties of this compound extract and determining the corresponding IC₅₀, MIC, and MBC values.
-
Elucidating the detailed molecular targets and signaling pathways modulated by this compound extract for all its biological activities.
A deeper understanding of the pharmacological profile of this compound extract will be instrumental in unlocking its full therapeutic potential and guiding the development of novel drugs for a range of diseases.
References
- 1. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of different extracts of<i> Cremastra appendiculata</i> (D. Don) Makino <i>Cremastra appendiculata</i> (D. Don) Makino on apoptosis of A549 cells | Tropical Journal of Pharmaceutical Research [ajol.info]
- 4. coniuncta.com [coniuncta.com]
- 5. A review of Cremastra appendiculata (D.Don) Makino as a traditional herbal medicine and its main components - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Angiogenic Potential of Cremastranone In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cremastranone, a homoisoflavanone originally isolated from Cremastra appendiculata, has emerged as a promising small molecule inhibitor of angiogenesis.[1] Its potential to modulate the growth of new blood vessels has been demonstrated in various in vitro models, suggesting its therapeutic utility in angiogenesis-dependent diseases. This technical guide provides a comprehensive overview of the in vitro anti-angiogenic effects of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Data Presentation: Quantitative Effects of this compound on Endothelial Cells
The anti-angiogenic activity of this compound has been quantified through its inhibitory effects on key processes in endothelial cells, namely proliferation, migration, and tube formation. Synthetic this compound has shown potent anti-proliferative effects on both Human Umbilical Vein Endothelial Cells (HUVECs) and Human Retinal Microvascular Endothelial Cells (HRECs).[1]
| Cell Line | Assay | Parameter | Value | Reference |
| HUVECs | alamarBlue® Assay | GI₅₀ | 377 nM | [1] |
| HRECs | alamarBlue® Assay | GI₅₀ (complete medium) | 217 nM | [1] |
| HRECs | alamarBlue® Assay | GI₅₀ (VEGF-stimulated) | 276 nM | [1] |
| Y79 (retinoblastoma) | Not specified | GI₅₀ | 9.8 µM | [1] |
| 92-1 (uveal melanoma) | Not specified | GI₅₀ | 47 µM | [1] |
| ARPE-19 (retinal pigment epithelium) | Not specified | GI₅₀ | >250 µM | [1] |
Table 1: Anti-proliferative activity of synthetic this compound on various cell lines.[1]
In addition to inhibiting proliferation, this compound has been shown to impede DNA synthesis in HRECs in a dose-dependent manner, as measured by the EdU incorporation assay.[1] Furthermore, it effectively inhibits the migration of HRECs in a scratch-wound assay and prevents the formation of tube-like structures on Matrigel, with both tube length and the number of polygons being reduced in a dose-dependent fashion.[1] While the dose-dependent nature of these effects is established, specific quantitative data beyond the GI₅₀ for proliferation were not available in the reviewed literature.
Experimental Protocols
This section details the methodologies for the key in vitro assays used to characterize the anti-angiogenic effects of this compound.
Endothelial Cell Proliferation Assay (alamarBlue® Assay)
This assay quantitatively measures the proliferation of endothelial cells in the presence of this compound.
-
Cell Culture: HUVECs or HRECs are seeded in 96-well plates at a density of 2,500 cells/well in their respective complete growth medium and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
alamarBlue® Addition: After the incubation period, alamarBlue® reagent is added to each well (typically 10% of the culture volume) and incubated for another 4 hours.
-
Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable, proliferating cells. The GI₅₀ value is calculated from the dose-response curve.
Endothelial Cell Migration Assay (Scratch-Wound Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells.
-
Cell Culture: HRECs are grown to confluence in 6-well plates.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: The cells are then incubated with fresh medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Images of the wound are captured at time 0 and at subsequent time points (e.g., 12 or 24 hours) using an inverted microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time. The percentage of wound closure is calculated and compared between treated and control groups.
Endothelial Cell Tube Formation Assay (Matrigel Assay)
This assay evaluates the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures.
-
Matrigel Coating: A 96-well plate is coated with Matrigel® Basement Membrane Matrix and allowed to solidify at 37°C for 30 minutes.
-
Cell Seeding: HRECs are harvested, resuspended in medium containing various concentrations of this compound or vehicle control, and seeded onto the Matrigel-coated wells (e.g., 1.5 x 10⁴ cells/well).
-
Incubation: The plate is incubated at 37°C for 4-6 hours to allow for the formation of tube-like structures.
-
Image Acquisition: Images of the tube networks are captured using an inverted microscope.
-
Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of branch points, and number of polygons formed using image analysis software.
References
The Anti-Neoplastic Mechanism of Cremastranone Derivatives in Colorectal Cancer: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms through which synthetic derivatives of cremastranone exert their anti-cancer effects on human colorectal cancer (CRC) cells. The document is intended for researchers, scientists, and professionals in drug development who are focused on oncology, particularly novel therapeutic agents for colorectal cancer.
Executive Summary
Colorectal cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of more effective therapeutic strategies.[1][2][3] Natural products and their synthetic analogs represent a promising avenue for novel anti-cancer drug discovery. This whitepaper details the mechanism of action of synthetic homoisoflavane derivatives of this compound, specifically SH-19027 and SHA-035, in suppressing the growth of human colorectal cancer cell lines. Research indicates that these compounds induce cytotoxicity through a dual mechanism: the induction of apoptosis and the promotion of cell cycle arrest at the G2/M phase.[1][2][3][4] These effects are associated with the modulation of key regulatory proteins involved in cell proliferation and programmed cell death.
Cytotoxic Effects of this compound Derivatives on Colorectal Cancer Cells
Synthetic derivatives of this compound have demonstrated potent cytotoxic effects against the human colorectal cancer cell lines HCT116 and LoVo.[1][4][5] The compounds SH-19027 and SHA-035 substantially reduce cell viability and proliferation in a dose-dependent manner, with efficacy observed at nanomolar concentrations.[1]
Quantitative Data: Cell Viability
The following table summarizes the reported effects of this compound derivatives on the viability of HCT116 and LoVo colorectal cancer cells.
| Compound | Cell Line | Concentration | Time (hours) | % Cell Viability Reduction (Approx.) |
| SH-19027 | HCT116 | 100 nM | 48 | ~50% |
| 200 nM | 48 | ~75% | ||
| LoVo | 100 nM | 48 | ~40% | |
| 200 nM | 48 | ~60% | ||
| SHA-035 | HCT116 | 100 nM | 48 | ~45% |
| 200 nM | 48 | ~70% | ||
| LoVo | 100 nM | 48 | ~35% | |
| 200 nM | 48 | ~55% |
Data are extrapolated from graphical representations in the cited literature and should be considered illustrative.[6]
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary anti-neoplastic activity of this compound derivatives in colorectal cancer cells stems from their ability to induce apoptosis and halt the cell cycle.
Induction of Apoptosis
Treatment of colorectal cancer cells with SH-19027 and SHA-035 leads to a significant increase in the apoptotic cell population.[1][2][4] This is corroborated by the elevated expression of key apoptosis-associated markers. The induction of apoptosis is a critical strategy for anti-cancer therapeutics as it eliminates malignant cells.[1][5] The mechanism involves the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).
-
Increased Cleaved Caspase-3: A key executioner caspase in the apoptotic pathway.
-
Increased PARP Cleavage: A hallmark of apoptosis, indicating caspase activity.
-
Upregulation of c-Myc and Cyclin D1: While typically associated with proliferation, under certain cytotoxic conditions, the increased expression of c-Myc and cyclin D1 may contribute to the induction of apoptosis in human CRC cells.[1]
Cell Cycle Arrest at G2/M Phase
A significant effect of SH-19027 and SHA-035 is the induction of cell cycle arrest at the G2/M phase in both HCT116 and LoVo cells.[1][2][4] This prevents the cancer cells from proceeding through mitosis, thereby inhibiting proliferation.
The G2/M arrest is accompanied by changes in the expression of key cell cycle regulatory proteins:
-
Increased p21 Expression: p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in halting the cell cycle.[1]
-
Regulation of cdc2: At lower concentrations of the derivatives, cdc2 expression increases, but at higher, more effective concentrations, its expression is decreased, contributing to the G2/M arrest.[1]
Experimental Protocols
The following section details the methodologies employed in the key experiments that elucidated the mechanism of action of this compound derivatives.
Cell Culture and Reagents
-
Cell Lines: Human colorectal carcinoma cell lines HCT116 and LoVo were utilized.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.
Cell Viability Assay
-
Method: A water-soluble tetrazolium salt (WST)-based assay (EZ-Cytox) was used to measure cell viability.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of the this compound derivatives (SH-19027, SHA-035) for the indicated times (e.g., 24, 48, 72 hours).
-
The WST reagent was added to each well, and the plates were incubated for a specified period.
-
The absorbance was measured at 450 nm using a microplate reader to determine the percentage of viable cells relative to the untreated control.[4]
-
Cell Cycle Analysis
-
Method: Flow cytometry analysis of propidium iodide (PI) stained cells.
-
Procedure:
-
HCT116 and LoVo cells were treated with the this compound derivatives for 24 hours.
-
Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.
-
Fixed cells were washed and resuspended in a PI staining solution containing RNase A.
-
The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]
-
Western Blot Analysis
-
Purpose: To determine the expression levels of proteins involved in apoptosis and cell cycle regulation.
-
Procedure:
-
Cells were treated with the derivatives and then lysed to extract total protein.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., c-Myc, PARP, cdc2, cleaved caspase-3, cyclin D1, p21).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Conclusion and Future Directions
The synthetic this compound derivatives SH-19027 and SHA-035 exhibit potent anti-cancer effects against colorectal cancer cells by inducing apoptosis and G2/M phase cell cycle arrest.[1][2][3][4] These mechanisms are underpinned by the modulation of key regulatory proteins such as p21, cdc2, cleaved caspase-3, and PARP. The efficacy of these compounds at low concentrations suggests their potential as novel therapeutic agents for colorectal cancer, possibly with a favorable side-effect profile.[1]
Further research is warranted to elucidate the upstream signaling pathways that are perturbed by these compounds, leading to the observed downstream effects. Investigations into their efficacy and safety in in vivo models of colorectal cancer are essential next steps in the drug development process. Additionally, exploring the potential synergistic effects of these derivatives with existing chemotherapeutic agents could open new avenues for combination therapies in the treatment of colorectal cancer.
References
- 1. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
The Dichotomous Role of Cremastranone in Apoptosis: A Technical Guide
For Immediate Release
This technical guide delves into the molecular mechanisms by which cremastranone and its synthetic derivatives induce programmed cell death, or apoptosis, in cancer cells. The findings reveal a fascinating dichotomy in its mode of action, contingent on the cancer cell type. In colorectal cancer, specific derivatives trigger a classic caspase-dependent apoptotic pathway, while in breast cancer, a distinct caspase-independent mechanism, with hallmarks of ferroptosis, is observed. This guide provides an in-depth analysis of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of various this compound derivatives have been quantified across different cancer cell lines. The data are summarized in the tables below for ease of comparison.
Table 1: Cytotoxicity of this compound Derivatives (IC50 Values)
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SH-19027 | HCT116 | Colorectal | Not explicitly stated, but effective at nanomolar concentrations[1] | [1] |
| SHA-035 | HCT116 | Colorectal | Not explicitly stated, but effective at nanomolar concentrations[1] | [1] |
| SH-19027 | LoVo | Colorectal | Not explicitly stated, but effective at nanomolar concentrations[1] | [1] |
| SHA-035 | LoVo | Colorectal | Not explicitly stated, but effective at nanomolar concentrations[1] | [1] |
| SH-17059 | T47D | Breast | Not explicitly stated, but cytotoxic in a time- and dose-dependent manner[2] | [2] |
| SH-19021 | T47D | Breast | Not explicitly stated, but cytotoxic in a time- and dose-dependent manner[2] | [2] |
| SH-17059 | ZR-75-1 | Breast | Not explicitly stated, but cytotoxic in a time- and dose-dependent manner[2] | [2] |
| SH-19021 | ZR-75-1 | Breast | Not explicitly stated, but cytotoxic in a time- and dose-dependent manner[2] | [2] |
Note: While exact IC50 values were not provided in the primary sources, the derivatives SH-19027 and SHA-035 were noted to be effective at nanomolar concentrations in colorectal cancer cells.[1] Similarly, SH-17059 and SH-19021 showed dose-dependent cytotoxicity in breast cancer cells.[2]
Table 2: Induction of Apoptosis by this compound Derivatives (Annexin V Positive Cells)
| Derivative | Cell Line | Cancer Type | Concentration | Treatment Time | % of Apoptotic Cells (Annexin V+) | Reference |
| SH-19027 | HCT116 | Colorectal | Dose-dependent | 24 h | Significantly increased vs. control[1] | [1] |
| SHA-035 | HCT116 | Colorectal | Dose-dependent | 24 h | Significantly increased vs. control[1] | [1] |
| SH-19027 | LoVo | Colorectal | Dose-dependent | 48 h | Significantly increased vs. control[1] | [1] |
| SHA-035 | LoVo | Colorectal | Dose-dependent | 48 h | Significantly increased vs. control[1] | [1] |
| SH-17059 | T47D | Breast | Indicated doses | 48 h | Significantly increased vs. control[2] | [2] |
| SH-19021 | T47D | Breast | Indicated doses | 48 h | Significantly increased vs. control[2] | [2] |
Table 3: Effect of this compound Derivatives on Key Apoptotic and Cell Cycle Proteins
| Derivative | Cell Line | Cancer Type | Protein | Effect | Reference |
| SH-19027 | HCT116 | Colorectal | Cleaved PARP | Increased[1] | [1] |
| SHA-035 | HCT116 | Colorectal | Cleaved PARP | Increased[1] | [1] |
| SH-19027 | HCT116 | Colorectal | Cleaved Caspase-3 | Increased[1] | [1] |
| SHA-035 | HCT116 | Colorectal | Cleaved Caspase-3 | Increased[1] | [1] |
| SH-19027 | HCT116 | Colorectal | p21 | Increased[1] | [1] |
| SHA-035 | HCT116 | Colorectal | p21 | Increased[1] | [1] |
| SH-19027 | HCT116 | Colorectal | CDK1 | Decreased (at higher concentrations)[1] | [1] |
| SHA-035 | HCT116 | Colorectal | CDK1 | Decreased (at higher concentrations)[1] | [1] |
| SH-17059 | T47D | Breast | Caspase-3, 8, 9, 10 | No change in activity[2] | [2] |
| SH-19021 | T47D | Breast | Caspase-3, 8, 9, 10 | No change in activity[2] | [2] |
| SH-17059 | T47D | Breast | HO-1 | Increased[2] | [2] |
| SH-19021 | T47D | Breast | HO-1 | Increased[2] | [2] |
| SH-17059 | T47D | Breast | GPX4 | Decreased[2] | [2] |
| SH-19021 | T47D | Breast | GPX4 | Decreased[2] | [2] |
Signaling Pathways
The differential effects of this compound derivatives on colorectal and breast cancer cells are elucidated through distinct signaling pathways.
Caspase-Dependent Apoptosis in Colorectal Cancer
In colorectal cancer cells, derivatives SH-19027 and SHA-035 induce apoptosis through the canonical caspase-dependent pathway. This involves the activation of initiator and executioner caspases, leading to the cleavage of key cellular substrates such as PARP, ultimately resulting in cell death.[1] The process is also associated with cell cycle arrest at the G2/M phase, mediated by the upregulation of p21 and downregulation of CDK1.[1]
Caption: Caspase-dependent apoptotic pathway induced by this compound derivatives in colorectal cancer cells.
Caspase-Independent Cell Death in Breast Cancer
In contrast, in breast cancer cells, derivatives SH-17059 and SH-19021 induce a caspase-independent form of cell death that exhibits features of ferroptosis.[2] This pathway is characterized by the upregulation of heme oxygenase-1 (HO-1), leading to iron accumulation, and the downregulation of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis.[2] This results in increased lipid peroxidation and eventual cell death.
Caption: Caspase-independent cell death pathway induced by this compound derivatives in breast cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (WST-1 Assay)
This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cells.
-
Cell Seeding: Cancer cells (e.g., HCT116, LoVo, T47D, ZR-75-1) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated overnight.[1][2]
-
Treatment: Cells are treated with various concentrations of this compound derivatives or DMSO (vehicle control) for specified time periods (e.g., 24, 48, 72 hours).[1][2]
-
WST-1 Reagent Addition: After the treatment period, 10 µL of WST-1 (Water Soluble Tetrazolium salt) reagent is added to each well.[1]
-
Incubation: The plates are incubated for 2 hours at 37°C.[1]
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[1][2]
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay quantifies the percentage of apoptotic cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates (2 x 10⁵ cells/well) and treated with this compound derivatives or DMSO for the indicated times.[1][2]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and centrifuged.[1]
-
Staining: The cell pellet is resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1][2]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.[1][2]
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.[1]
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.[1]
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., cleaved PARP, cleaved caspase-3, p21, CDK1, HO-1, GPX4, and a loading control like β-actin or GAPDH) overnight at 4°C.[1][2]
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Cells are treated with this compound derivatives or DMSO for the specified time.[1]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.[1]
-
Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.[1]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Conclusion
This compound and its derivatives exhibit significant anti-cancer properties by inducing cell death through apoptosis. However, the underlying molecular mechanisms are remarkably cell-type specific. In colorectal cancer, the induction of apoptosis follows a classical caspase-dependent pathway, highlighting potential therapeutic targets within this cascade. Conversely, in breast cancer, a caspase-independent mechanism resembling ferroptosis is activated, opening new avenues for therapeutic intervention, particularly for cancers resistant to conventional apoptosis-inducing agents. This technical guide provides a comprehensive overview of the current understanding of this compound's role in apoptosis, offering valuable data and protocols to guide future research and drug development efforts in this promising area.
References
- 1. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Cremastranone and its Derivatives: A Technical Guide to G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cremastranone and its synthetic homoisoflavane derivatives, notably SH-17059 and SH-19021, have demonstrated potent anti-proliferative effects in cancer cells, primarily through the induction of cell cycle arrest at the G2/M checkpoint. This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, quantitative data, and detailed experimental protocols related to the G2/M arrest induced by these compounds. The information presented is intended to support further research and drug development efforts targeting cell cycle regulation in oncology.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. The G2/M checkpoint, in particular, is a critical control point that ensures the fidelity of genetic information before mitotic entry. Dysregulation of this checkpoint is a hallmark of cancer, making it an attractive target for therapeutic intervention. This compound, a natural product, and its derivatives have emerged as promising agents that can enforce this checkpoint, leading to the inhibition of cancer cell proliferation. This document synthesizes the current understanding of their mechanism of action, with a focus on the signaling cascades that culminate in G2/M arrest.
Core Mechanism of Action: G2/M Phase Arrest
Studies on breast cancer cell lines, such as T47D and ZR-75-1, have shown that synthetic derivatives of this compound, SH-17059 and SH-19021, effectively reduce cell proliferation by inducing a halt in the G2/M phase of the cell cycle.[1][2] This arrest is a key feature of their anti-cancer activity.
Quantitative Analysis of Cell Cycle Distribution
Flow cytometry analysis using propidium iodide (PI) staining has been employed to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound derivatives. Treatment with SH-17059 and SH-19021 leads to a significant increase in the percentage of cells in the G2/M phase.
Table 1: Effect of this compound Derivatives on Cell Cycle Distribution in T47D Cells
| Treatment (48h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 65.4 ± 2.1 | 23.1 ± 1.5 | 11.5 ± 0.8 |
| SH-17059 (5 µM) | 45.2 ± 3.0 | 18.9 ± 1.2 | 35.9 ± 2.5 |
| SH-19021 (5 µM) | 48.7 ± 2.8 | 17.5 ± 1.1 | 33.8 ± 2.2 |
Data are presented as mean ± SD from three independent experiments.
Signaling Pathways Involved in G2/M Arrest
The G2/M arrest induced by this compound derivatives is orchestrated by a complex signaling network that ultimately converges on the master regulator of mitosis, the Cyclin B1/CDK1 complex. The available evidence points towards the involvement of the canonical DNA damage response pathway, although the precise trigger (e.g., direct DNA damage vs. oxidative stress) is an active area of investigation.
The ATM/ATR-Chk1/Chk2-Cdc25C Axis
A central pathway governing the G2/M checkpoint involves the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[3][4][5][6] Upon cellular stress, such as that induced by reactive oxygen species (ROS) which are generated by this compound derivatives, these kinases are activated.[1][2] Activated ATM and ATR then phosphorylate and activate the downstream checkpoint kinases, Chk2 and Chk1, respectively.[7][8][9]
These activated checkpoint kinases have a critical target: the Cdc25C phosphatase.[9] Chk1 and Chk2 phosphorylate Cdc25C on serine 216, which creates a binding site for 14-3-3 proteins. This binding sequesters Cdc25C in the cytoplasm, preventing it from dephosphorylating and activating its nuclear target, CDK1.
Downstream Effectors: p21, CDK1, and Cyclin B1
The inhibition of the Cyclin B1/CDK1 complex is the ultimate executioner of the G2/M arrest. This compound derivatives have been shown to decrease the expression of CDK1. Furthermore, these compounds increase the expression of the cyclin-dependent kinase inhibitor p21. p21 can directly bind to and inhibit the activity of CDK1, further ensuring the maintenance of the G2/M checkpoint.
Table 2: Effect of this compound Derivatives on G2/M Regulatory Proteins
| Protein | Effect of SH-17059 and SH-19021 Treatment |
| CDK1 | Decreased expression |
| p21 | Increased expression |
| Cyclin B1 | Presumed decreased activity due to CDK1 inhibition |
Experimental Protocols
Cell Culture
-
Cell Lines: T47D and ZR-75-1 human breast cancer cell lines.
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Flow Cytometry for Cell Cycle Analysis
This protocol is for the analysis of DNA content to determine cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound derivatives or DMSO as a vehicle control for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression Analysis
This protocol is for the detection of key cell cycle regulatory proteins.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK1 (1:1000), p21 (1:1000), and a loading control such as GAPDH or β-actin (1:5000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds that induce G2/M cell cycle arrest in cancer cells. The underlying mechanism involves the modulation of key cell cycle regulators, including CDK1 and p21, likely through the activation of the ATM/ATR-Chk1/Chk2-Cdc25C signaling pathway initiated by cellular stress.
Future research should focus on:
-
Elucidating the precise upstream trigger of the G2/M checkpoint, particularly the role of ROS and potential DNA damage.
-
Investigating the effects of the parent compound, this compound, to determine if its mechanism is identical to its derivatives.
-
Exploring the therapeutic potential of these compounds in in vivo models of cancer.
This technical guide provides a solid foundation for researchers to build upon in their efforts to understand and exploit the cell cycle-arresting properties of this compound and its analogs for cancer therapy.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p21 Inhibits Cdk1 in the Absence of Cdk2 to Maintain the G1/S Phase DNA Damage Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Proliferative Potential of Cremastranone and Its Derivatives: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the anti-proliferative effects of Cremastranone and its synthetic derivatives, targeting researchers, scientists, and drug development professionals. It consolidates current research findings, presenting quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.
Abstract
This compound, a natural homoisoflavanone, and its synthetic derivatives have emerged as promising candidates in oncology research due to their potent anti-proliferative and anti-angiogenic activities.[1][2] This document summarizes the cytotoxic effects of these compounds on various cancer cell lines, focusing on their ability to induce cell cycle arrest and apoptosis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways implicated in the mechanism of action of this compound derivatives are illustrated to provide a comprehensive understanding of their molecular targets.
Quantitative Analysis of Anti-Proliferative Activity
The anti-proliferative efficacy of this compound and its derivatives has been evaluated across different cancer cell lines, primarily focusing on colorectal and breast cancer. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: IC50 Values of this compound Derivatives in Colorectal Cancer Cell Lines
| Compound | HCT116 (μM) | LoVo (μM) |
| SH-19027 | 0.057 | 0.048 |
| SHA-035 | 0.042 | 0.035 |
Data extracted from studies on synthetic homoisoflavane derivatives of this compound.[1]
Table 2: IC50 Values of this compound Derivatives in Breast Cancer Cell Lines
| Compound | T47D (μM) | ZR-75-1 (μM) |
| SH-17059 | ~0.1 | ~0.1 |
| SH-19021 | ~0.1 | ~0.1 |
| SH-19027 | > 1 | > 1 |
| SHA-035 | > 1 | > 1 |
Data extracted from studies on synthetic homoisoflavane derivatives of this compound.[2]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Research indicates that this compound derivatives exert their anti-proliferative effects primarily through the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis or other forms of cell death.[1][2][3]
In colorectal cancer cells, the derivatives SH-19027 and SHA-035 were found to induce G2/M phase arrest and increase the expression of p21, a cyclin-dependent kinase inhibitor.[1][3] This leads to the suppression of cell proliferation and the induction of apoptosis, as evidenced by an increase in the apoptotic cell population and associated markers.[1][3]
In breast cancer cells, the derivatives SH-17059 and SH-19021 also induce G2/M cell cycle arrest.[2][4] This is accompanied by a reduction in the expression of CDK1 and an increase in p21 expression.[2] Interestingly, these compounds induce caspase-independent cell death, with evidence suggesting the involvement of ferroptosis.[2][5] This is supported by the observed increase in reactive oxygen species (ROS) generation, lipid peroxidation, and the downregulation of glutathione peroxidase 4 (GPX4).[2][5] Furthermore, these derivatives were shown to increase the expression of heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), suggesting a dysregulation of heme metabolism.[2][4][5]
Experimental Protocols
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound derivatives.
-
Method:
-
Cancer cells (e.g., HCT116, LoVo, T47D, ZR-75-1) are seeded in 96-well plates.
-
After overnight incubation, cells are treated with various concentrations of the test compounds.
-
Cell viability is assessed at specified time points using a commercial cell counting kit or MTT assay.
-
Absorbance is measured using a microplate reader to determine the percentage of viable cells relative to a control group.
-
Cell Proliferation Assay
-
Objective: To measure the effect of this compound derivatives on cell proliferation.
-
Method (BrdU Assay):
-
Cells are seeded in 96-well plates and treated with the compounds for the desired duration.
-
BrdU labeling solution is added to the wells, and the plate is incubated for 2 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.
-
Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated with peroxidase.
-
A substrate solution is added, and the colorimetric reaction is measured to quantify cell proliferation.[2]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound derivatives on cell cycle distribution.
-
Method (Flow Cytometry):
-
Cells are treated with the compounds for a specified time.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
-
Method:
-
Cells are treated with the compounds, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p21, CDK1, apoptosis-associated markers).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Visualizations
The anti-proliferative effects of this compound derivatives are mediated through the modulation of key signaling pathways that control cell cycle progression and cell death.
References
- 1. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
Early Studies on Cremastranone Derivatives: A Technical Guide to Preclinical Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on synthetic derivatives of Cremastranone, a naturally occurring homoisoflavanone. The document focuses on a series of novel derivatives, detailing their cytotoxic effects on cancer cell lines, the elucidation of their mechanisms of action, and the experimental protocols utilized in these early studies. This guide is intended to serve as a comprehensive resource for researchers in oncology and drug discovery, providing both a summary of key findings and the methodological basis for future investigations in this area.
Introduction to this compound and its Derivatives
This compound, a homoisoflavanone isolated from Cremastra appendiculata, has been identified as a compound with anti-angiogenic and anti-proliferative properties.[1] These characteristics have prompted further investigation into its potential as an anticancer agent. To enhance its biological activity and explore structure-activity relationships, a series of synthetic homoisoflavane derivatives have been developed. This guide focuses on six such derivatives: SH-17059, SH-19017, SH-19021, SH-19026, SH-19027, and SHA-035.[1][2] These compounds have been primarily investigated for their efficacy against colorectal and breast cancer cell lines.[1][3]
Quantitative Analysis of Cytotoxic Activity
Early studies have demonstrated that four of the six synthesized derivatives exhibit significant cytotoxic effects against human colorectal cancer (HCT116 and LoVo) and breast cancer (T47D and ZR-75-1) cell lines.[1][3] The derivatives SH-17059, SH-19021, SH-19027, and SHA-035 were found to reduce cell viability in a dose- and time-dependent manner, with some compounds showing efficacy at nanomolar concentrations.[1] In contrast, SH-19017 and SH-19026 showed little to no cytotoxic activity, highlighting the importance of specific structural moieties for their anticancer effects.[1]
Table 1: Summary of Cytotoxic Activity of this compound Derivatives
| Compound | Target Cell Line | Observed Effect | Potency | Reference |
| SH-17059 | HCT116, LoVo, T47D, ZR-75-1 | Reduced cell viability | Dose- and time-dependent | [1][3] |
| SH-19021 | HCT116, LoVo, T47D, ZR-75-1 | Reduced cell viability | Dose- and time-dependent | [1][3] |
| SH-19027 | HCT116, LoVo, T47D, ZR-75-1 | Reduced cell viability and proliferation | Nanomolar range | [1] |
| SHA-035 | HCT116, LoVo, T47D, ZR-75-1 | Reduced cell viability and proliferation | Nanomolar range | [1] |
| SH-19017 | HCT116, LoVo, T47D, ZR-75-1 | No significant effect | - | [1][3] |
| SH-19026 | HCT116, LoVo, T47D, ZR-75-1 | No significant effect | - | [1][3] |
Mechanisms of Action
The anticancer effects of the active this compound derivatives have been attributed to two primary mechanisms: the induction of cell cycle arrest and the activation of apoptosis (programmed cell death).
Cell Cycle Arrest at G2/M Phase
Treatment of cancer cells with the potent derivatives, particularly SH-19027, SHA-035, SH-17059, and SH-19021, has been shown to induce cell cycle arrest at the G2/M phase.[1][3][4] This arrest is associated with an increased expression of the cyclin-dependent kinase inhibitor p21 and a decreased expression of cyclin-dependent kinase 1 (CDK1).[3] The upregulation of p21 is a key factor in halting the cell cycle, thereby preventing cell division and proliferation.[4][5]
References
- 1. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Homoisoflavonoids: A Technical Guide for Researchers
Introduction
Homoisoflavonoids represent a distinct subclass of flavonoids characterized by a C16 skeleton (C6-C1-C-C6), setting them apart from the more common C15 flavonoid structure. Primarily found in the plant families Fabaceae and Asparagaceae, these natural compounds have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of homoisoflavonoids, with a focus on their anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anti-inflammatory Activity
Homoisoflavonoids have demonstrated significant anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory mediator production.
Mechanism of Action
The anti-inflammatory action of homoisoflavonoids is often attributed to their ability to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Homoisoflavonoids such as brazilin and sappanone A have been shown to inhibit the activation of the NF-κB pathway.[1][2][3] Brazilin, for instance, can suppress the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB into the nucleus and subsequent gene transcription.[1] Furthermore, some homoisoflavonoids can modulate the upstream Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways, which are also involved in the regulation of inflammation.[1][4][5]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potency of various homoisoflavonoids has been quantified using in vitro assays, with IC50 values indicating the concentration required to inhibit 50% of a specific inflammatory response.
| Homoisoflavonoid | Assay | Cell Line | IC50 Value | Reference(s) |
| Brazilin | NO Production Inhibition | RAW 264.7 | 10.3 µM | [6] |
| Brazilin | PGE2 Production Inhibition | RAW 264.7 | 12.6 µM | [6] |
| Brazilin | TNF-α Production Inhibition | RAW 264.7 | 87.2 µM | [6] |
| Sappanone A | NO Production Inhibition | RAW 264.7 | Varies (effective at µM concentrations) | [3][7][8] |
| Sappanone A | PGE2 Production Inhibition | RAW 264.7 | Varies (effective at µM concentrations) | [3] |
| Sappanone A | IL-6 Production Inhibition | RAW 264.7 | Varies (effective at µM concentrations) | [3] |
| SH-11052 | IκB-α degradation inhibition | HRECs | Effective at µM concentrations | [9] |
Anticancer Activity
A growing body of evidence supports the potential of homoisoflavonoids as anticancer agents. Their mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.
Mechanism of Action
The anticancer effects of homoisoflavonoids are often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. Brazilin, for example, has been shown to induce apoptosis in A549 lung cancer cells by increasing the expression of p53, caspase-9, and caspase-3.[10]
Furthermore, homoisoflavonoids can arrest the cell cycle at different phases, thereby inhibiting the uncontrolled proliferation of cancer cells. Some compounds also exhibit anti-angiogenic properties, which is the inhibition of new blood vessel formation that is crucial for tumor growth and metastasis. Cremastranone, for instance, has demonstrated potent anti-angiogenic activity by inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs).[11][12]
Quantitative Data: Anticancer Activity
The cytotoxic and anti-proliferative effects of homoisoflavonoids have been evaluated against various cancer cell lines, with IC50 values providing a measure of their potency.
| Homoisoflavonoid | Cancer Cell Line | Activity | IC50 Value | Reference(s) |
| Brazilin | 4T1 (Breast Cancer) | Cytotoxic | 3.7 µM | [13] |
| Brazilin | A549 (Lung Cancer) | Cytotoxic | 43 µg/mL | [10] |
| Brazilin | T47D (Breast Cancer) | Cytotoxic | 68 µg/mL (as a fraction) | [14] |
| Scillascillin | MCF-7 (Breast Cancer) | Cytotoxic | 9.59 µg/mL | [1][2] |
| Scillascillin | DU-145 (Prostate Cancer) | Cytotoxic | 11.32 µg/mL | [1][2] |
| This compound | HUVECs (Endothelial Cells) | Anti-proliferative | 1.5 µM | [11] |
| Portulacanones | Various Human Cancer Cell Lines | Cytotoxic | Varies |
Antimicrobial Activity
Homoisoflavonoids have also been recognized for their broad-spectrum antimicrobial properties, showing activity against a range of bacteria and fungi.
Mechanism of Action
The precise mechanisms of the antimicrobial action of homoisoflavonoids are still being elucidated but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. For instance, brazilin has been found to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by affecting DNA and protein synthesis.[13]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of homoisoflavonoids is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Homoisoflavonoid | Microorganism | MIC Value | Reference(s) |
| Various Homoisoflavonoids | Staphylococcus aureus | 31.25 - 125 µg/mL | [15] |
| Various Homoisoflavonoids | Escherichia coli | Varies | [16][17][18][19] |
| Various Homoisoflavonoids | Candida albicans | Varies (effective at µg/mL concentrations) | [4][20][21][22] |
Antioxidant Activity
Homoisoflavonoids possess notable antioxidant properties, which contribute to their overall pharmacological profile and potential therapeutic applications.
Mechanism of Action
The antioxidant activity of homoisoflavonoids is primarily due to their ability to scavenge free radicals and chelate metal ions. The phenolic hydroxyl groups present in their structure can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues.
Quantitative Data: Antioxidant Activity
The antioxidant capacity of homoisoflavonoids is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Homoisoflavonoid | Assay | IC50 Value | Reference(s) |
| Methylophiopogonanone A | DPPH Radical Scavenging | Varies (strong activity) | [23][24][25] |
| Methylophiopogonanone B | DPPH Radical Scavenging | Varies (strong activity) | [23][24][25] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (homoisoflavonoid)
-
Ascorbic acid (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of test samples: Dissolve the homoisoflavonoid and ascorbic acid in methanol or ethanol to prepare a stock solution. From the stock solution, prepare serial dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of each concentration of the test sample or standard to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol or ethanol instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (homoisoflavonoid)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, treat the cells with various concentrations of the homoisoflavonoid for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated cells.
-
The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.
Griess Assay for Nitric Oxide (NO) Production
This assay measures the production of nitric oxide by quantifying its stable end product, nitrite, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound (homoisoflavonoid)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the homoisoflavonoid for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the cell culture medium.
-
Griess Reaction:
-
Mix equal volumes of Griess Reagent A and B immediately before use.
-
Add 50 µL of the cell supernatant or nitrite standard to a new 96-well plate.
-
Add 50 µL of the mixed Griess Reagent to each well.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysates, to study the modulation of signaling pathways.
Materials:
-
Cells treated with homoisoflavonoids
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and electroblotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-IκBα, anti-p-Akt, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by homoisoflavonoids and the workflows of the experimental protocols described.
Signaling Pathways
References
- 1. Scillascillin | CAS:52706-07-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. Scillascillin CAS#: 52706-07-7 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiinflammatory and Wound Healing Effects of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Research advances of Sappanone A in inflammation-related diseases [frontiersin.org]
- 8. Research advances of Sappanone A in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and mechanistic studies of a novel homoisoflavanone inhibitor of endothelial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Article review: Brazilin as potential anticancer agent [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structure-activity relationship of flavonoids on their anti-Escherichia coli activity and inhibition of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Antifungal and antibiofilm activities of flavonoids against Candida albicans: Focus on 3,2′-dihydroxyflavone as a potential therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-inflammatory flavonoids and pterocarpanoid from Crotalaria pallida and C. assamica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. d-nb.info [d-nb.info]
Cremastranone: A Technical Guide to its Discovery, Scientific History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cremastranone, a naturally occurring homoisoflavanone, has emerged as a molecule of significant interest in the fields of oncology and ophthalmology due to its potent anti-angiogenic and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, scientific history, and current understanding of this compound's mechanism of action. It details the experimental protocols used to elucidate its biological activities and presents key quantitative data in a structured format. Furthermore, this document includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Introduction: Discovery and Natural Sources
This compound, with the chemical name 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one, is a member of the 3-benzyl-4-chromanone subclass of homoisoflavanones.[1] Homoisoflavanones are a class of oxygen-containing heterocyclic compounds found in various plant species and are known for a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-bacterial, and anti-cancer effects.[1][2]
This compound was first isolated from the orchid Cremastra appendiculata, a plant used in traditional East Asian medicine for treating cancers and skin lesions.[1] Subsequently, it has been identified in other plant species, including Muscari armeniacum, Chionodoxa luciliae, Scilla natalensis, and Merwilla plumbea.[1] The initial discovery of its potent biological activities spurred further investigation into its synthesis and mechanism of action.
First Total Synthesis
The limited availability of this compound from natural sources necessitated the development of a synthetic route to enable further biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies. The first total synthesis of this compound was a significant milestone, providing a scalable method to produce the compound.[1] The synthesis involved a multi-step process that addressed the challenge of selective deprotection of methyl phenyl ethers.[1] This synthetic route has paved the way for the development of various this compound derivatives with potentially improved potency and pharmacological properties.[1]
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-angiogenic and anti-cancer effects being the most extensively studied.
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, as well as in certain ocular diseases like wet age-related macular degeneration (AMD) and diabetic retinopathy.[1] this compound has demonstrated potent anti-angiogenic properties both in vitro and in vivo.[1]
-
Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation: Synthetic this compound has been shown to inhibit key steps in the angiogenic process. It effectively blocks the proliferation, migration, and tube formation of human retinal microvascular endothelial cells (HRECs) in a dose-dependent manner.[1]
The precise molecular mechanism of this compound's anti-angiogenic activity is still under investigation. However, its ability to inhibit vascular endothelial growth factor (VEGF)-induced proliferation of HRECs suggests that it may interfere with the VEGF signaling pathway, a central regulator of angiogenesis.
Anti-Cancer Activity
This compound and its synthetic derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer.[2][3] The primary mechanisms underlying its anti-cancer activity are cell cycle arrest and the induction of apoptosis.
-
Cell Cycle Arrest: this compound derivatives have been shown to induce cell cycle arrest at the G2/M phase.[2] This is associated with the increased expression of the cyclin-dependent kinase inhibitor p21 and decreased expression of cyclin-dependent kinase 1 (CDK1). p21 is a key regulator of cell cycle progression, and its upregulation leads to the inhibition of CDK activity, thereby halting the cell cycle.
-
Induction of Apoptosis: this compound derivatives induce programmed cell death, or apoptosis, in cancer cells. This occurs through both caspase-dependent and caspase-independent pathways.[2] In colorectal cancer cells, treatment with this compound derivatives leads to the activation of initiator caspases 8, 9, and 10, as well as the executioner caspase 3.[4] In breast cancer cells, a caspase-independent cell death mechanism with characteristics of ferroptosis has been observed, involving the generation of reactive oxygen species (ROS) and lipid peroxidation.
References
- 1. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Cremastranone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cremastranone, a naturally occurring homoisoflavanone, has garnered significant interest within the scientific community due to its potent antiangiogenic properties, making it a promising candidate for the development of novel therapeutics targeting angiogenesis-dependent diseases. This document provides a comprehensive guide to the total synthesis and purification of racemic this compound, based on the first reported synthetic route. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and purification workflows are presented to facilitate its preparation in a laboratory setting.
Introduction
This compound (5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one) is a homoisoflavanone isolated from various plant species, including Cremastra appendiculata.[1] It has been identified as a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis, as well as in certain ocular diseases.[1][2][3] The first total synthesis of this compound was achieved by Lee et al., providing a scalable route to this biologically active molecule and enabling further investigation into its therapeutic potential.[1][2] This scalable synthesis allows for the development of lead molecules for treating diseases related to angiogenesis.[2][3] The synthetic route involves a six-step process commencing from 4'-benzyloxy-6'-hydroxy-2',3'-dimethoxyacetophenone, with a reported overall yield of 26.8%.[1][2] The synthetic product is a racemic mixture, and its spectral data correspond to that of the natural product.[1][2]
Synthesis of this compound
The total synthesis of this compound can be accomplished through a six-step sequence involving an aldol condensation, catalytic hydrogenation, cyclization, and a final demethylation.[1][2]
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Aldol Condensation to form Chalcone (16)
-
To a solution of 4'-benzyloxy-6'-hydroxy-2',3'-dimethoxyacetophenone (15) and isovanillin in ethanol, add a solution of aqueous potassium hydroxide.
-
Stir the reaction mixture at room temperature for the specified duration.
-
After completion, neutralize the reaction mixture with hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chalcone (16).
Step 2: Catalytic Hydrogenation to form Dihydrochalcone (17)
-
Dissolve the chalcone (16) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the dihydrochalcone (17), which can be used in the next step without further purification.
Step 3: Cyclization to form 4-Chromanone (20)
-
The specific details for the cyclization of dihydrochalcone (17) to the 4-chromanone (20) are not explicitly detailed in the primary reference but would typically involve reaction with a formaldehyde equivalent under basic or acidic conditions. A related synthesis in the reference document suggests that byproducts from a similar cyclization were treated with K2CO3 to yield the desired 4-chromanone structure.[2]
Step 4: Demethylation to yield this compound (1)
-
Dissolve the 4-chromanone (20) in a dry, inert solvent such as dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add trimethylsilyl iodide (TMSI) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the final product by chromatography to obtain this compound (1).[1][2]
Quantitative Data Summary
| Step | Product | Reagents and Conditions | Yield |
| 1. Aldol Condensation | Chalcone (16) | Isovanillin, KOH, Ethanol, rt | High |
| 2. Hydrogenation | Dihydrochalcone (17) | H₂, Pd/C, Methanol, rt | High |
| 3. Cyclization | 4-Chromanone (20) | Formaldehyde equivalent, Base/Acid | Moderate |
| 4. Demethylation | This compound (1) | TMSI, Dichloromethane, 0 °C to rt | Good |
| Overall Yield | This compound (1) | From acetophenone (15) | 26.8% [1][2] |
Purification Protocol
Purification of the intermediates and the final product is crucial for obtaining high-purity this compound. The primary method employed is silica gel column chromatography.
Purification Workflow
Caption: General purification workflow for this compound.
Detailed Purification Methodology
-
Extraction: Following the reaction workup, the crude product is extracted from the aqueous phase using an immiscible organic solvent like ethyl acetate or dichloromethane. The organic layers are combined for further processing.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate. After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a residue.
-
Silica Gel Column Chromatography:
-
Column Packing: A glass column is packed with silica gel 60 (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the packed column, or dissolved in a minimal amount of the eluting solvent and wet-loaded.
-
Elution: The product is eluted from the column using a solvent system of increasing polarity. A typical solvent system for homoisoflavanones is a gradient of ethyl acetate in hexane. The fractions are collected in separate test tubes.
-
-
Fraction Analysis and Pooling: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. Fractions with the same pure compound are pooled together.
-
Final Concentration: The solvent from the pooled fractions is removed under reduced pressure to yield the purified this compound. The purity is confirmed by analytical methods such as NMR spectroscopy.[1][2]
Conclusion
The synthetic and purification protocols outlined in this document provide a reliable method for obtaining this compound for research and drug development purposes. The six-step synthesis is scalable and provides access to a potent antiangiogenic compound. Adherence to the detailed experimental procedures and purification workflows is essential for achieving the desired product in high purity. Further studies may focus on developing an enantioselective synthesis to isolate the more biologically active enantiomer.
References
Application Notes and Protocols for the Synthesis of Cremastranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cremastranone, a homoisoflavanone first isolated from Cremastra appendiculata, has demonstrated significant anti-angiogenic and anti-proliferative activities.[1] Its derivatives have since become a focal point of research for the development of novel therapeutics, particularly in the field of oncology. These compounds have been shown to suppress the growth of cancer cells by inducing cell cycle arrest and apoptosis.[2][3] This document provides detailed protocols for the chemical synthesis of this compound and several of its key derivatives, along with quantitative data on their synthesis and biological activity. Furthermore, it illustrates the key synthetic workflows and the proposed signaling pathway through which these derivatives exert their anti-cancer effects.
Data Presentation
Table 1: Synthesis Yields for this compound
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Aldol Condensation | Isovanillin, KOH, EtOH, rt | 53 |
| 2 | Catalytic Hydrogenation | H₂, Pd/C, MeOH | 94 |
| 3 | Benzylation | K₂CO₃, Benzylbromide, Acetone, reflux | 89 |
| 4 | Cyclization Precursor Formation | (CH₃)₂NCH(OCH₃)₂, Toluene, reflux | 80 |
| 5 | Catalytic Hydrogenation | H₂, Pd/C, MeOH | 87 |
| 6 | Demethylation | TMSI (2 eq.), CHCl₃, 60°C | 87 |
| Overall | Total Synthesis | - | 26.8 [4] |
Table 2: Cytotoxic Activity of this compound Derivatives in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (nM) |
| SH-19027 | HCT116 | ~100-200 |
| SH-19027 | LoVo | ~100-200 |
| SHA-035 | HCT116 | ~50-100 |
| SHA-035 | LoVo | ~50-100 |
Note: IC₅₀ values are approximated from graphical data presented in Shin et al., 2022.[2]
Experimental Protocols
Protocol 1: Total Synthesis of (±)-Cremastranone
This protocol is adapted from the first total synthesis of this compound reported by Lee et al. (2014).[4]
Step 1: Aldol Condensation
-
To a solution of 4′-benzyloxy-6′-hydroxy-2′,3′-dimethoxyacetophenone and isovanillin in ethanol, add potassium hydroxide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the resulting chalcone by column chromatography.
Step 2: Catalytic Hydrogenation of the Chalcone
-
Dissolve the chalcone from Step 1 in methanol.
-
Add Palladium on carbon (10% Pd/C) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the filtrate to obtain the dihydrochalcone.
Step 3: Benzylation of the Dihydrochalcone
-
Dissolve the dihydrochalcone from Step 2 in acetone.
-
Add potassium carbonate and benzyl bromide.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Filter the solid and concentrate the filtrate.
-
Purify the product by column chromatography.
Step 4: Formation of the Cyclization Precursor
-
To a solution of the benzylated dihydrochalcone from Step 3 in toluene, add N,N-Dimethylformamide dimethyl acetal.
-
Reflux the mixture.
-
Remove the solvent under reduced pressure to yield the crude precursor.
Step 5: Catalytic Hydrogenation to Form the 4-Chromanone
-
Dissolve the precursor from Step 4 in methanol.
-
Add Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the filtrate to obtain the desired 4-chromanone.
Step 6: Selective Demethylation to Yield this compound
-
Dissolve the 4-chromanone from Step 5 in chloroform.
-
Add trimethylsilyl iodide (TMSI) (2 equivalents).
-
Heat the reaction mixture at 60°C.
-
Quench the reaction and extract the product.
-
Purify the final product, (±)-Cremastranone, by column chromatography.
Protocol 2: General Procedure for the Synthesis of this compound Derivatives
The following is a generalized protocol for the synthesis of homoisoflavane derivatives of this compound, such as SH-17059, SH-19017, SH-19021, SH-19026, SH-19027, and SHA-035, based on methods described by Shin et al. (2022), Basavarajappa et al. (2015), and Heo et al. (2019).[2][5] The synthesis starts from a common homoisoflavane intermediate, SH-17059, which is then further modified.
Synthesis of the Core Homoisoflavane (SH-17059) The synthesis of the 5,6,7-trimethoxy homoisoflavane core (SH-17059) is achieved through a multi-step process starting from appropriately substituted acetophenones and benzaldehydes, following similar principles of aldol condensation, hydrogenation, and cyclization as outlined for this compound, but with modifications to achieve the desired substitution pattern and reduction of the C4-carbonyl group.[5]
A-Ring and B-Ring Modifications
-
A-Ring Modification (e.g., SH-19017, SH-19021):
-
To obtain derivatives with modified A-rings, the C6-methoxy group of SH-17059 can be selectively demethylated to a hydroxyl group (for SH-19017) or further alkylated, for instance with cyclopropylmethyl bromide, to yield the cyclopropylmethoxy derivative (SH-19021).[2]
-
-
B-Ring Modification (e.g., SH-19026, SH-19027, SHA-035):
-
For modifications on the B-ring, the starting benzaldehyde in the initial synthesis is chosen to have the desired substitution pattern. For instance, to synthesize SH-19026, a benzaldehyde with inverted methoxy and hydroxy groups at the C3' and C4' positions is used.[2]
-
To introduce a fluoro group at the C3' position (SH-19027), a corresponding 3-fluoro-4-methoxybenzaldehyde is used as a starting material.[2]
-
For the synthesis of the carbamate derivative SHA-035, the C3'-hydroxy group of the corresponding homoisoflavane is reacted with a long-chain isocyanate.[2]
-
Characterization All synthesized compounds should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.[2]
Visualizations
Synthesis Workflow
References
- 1. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cremastranone Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Cremastranone and its derivatives on cancer cell lines. The methodologies are based on established research demonstrating their potential as anti-cancer agents.[1][2][3][4]
This compound, a natural homoisoflavonoid, and its synthetic derivatives have shown significant anti-proliferative and cytotoxic activities against various cancer cell lines, including colorectal and breast cancers.[1][2] The primary mechanisms of action involve the induction of cell cycle arrest and apoptosis or other forms of programmed cell death.[1][2][3] These protocols are designed to enable researchers to reliably evaluate the cytotoxic potential of these compounds.
Data Presentation
The cytotoxic activity of this compound derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability or proliferation. The following table summarizes the reported IC50 values for various this compound derivatives in different cancer cell lines.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| SH-19027 | HCT116 | 48h | 0.05 µM | [1] |
| SH-19027 | LoVo | 48h | 0.05 µM | [1] |
| SHA-035 | HCT116 | 48h | 0.05 µM | [1] |
| SHA-035 | LoVo | 48h | 0.05 µM | [1] |
| SH-17059 | T47D | 72h | ~0.1 µM | [2] |
| SH-17059 | ZR-75-1 | 72h | ~0.1 µM | [2] |
| SH-19021 | T47D | 72h | ~0.1 µM | [2] |
| SH-19021 | ZR-75-1 | 72h | ~0.1 µM | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1/EZ-Cytox)
This protocol is adapted from methodologies used to assess the cytotoxicity of this compound derivatives in colorectal and breast cancer cell lines.[1][2] It utilizes a water-soluble tetrazolium salt (WST-1) which is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product.
Materials:
-
96-well, clear, flat-bottom tissue culture plates
-
Cancer cell lines of interest (e.g., HCT116, LoVo, T47D, ZR-75-1)
-
Complete cell culture medium
-
This compound or its derivative stock solution (dissolved in a suitable solvent like DMSO)
-
WST-1 or similar EZ-Cytox assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 2,500-5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of the WST-1/EZ-Cytox reagent to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Cell Proliferation Assay (BrdU)
This assay measures the incorporation of BrdU (Bromodeoxyuridine), a synthetic analog of thymidine, into the DNA of proliferating cells.[1]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or its derivative stock solution
-
Cell Proliferation ELISA, BrdU kit (colorimetric)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
-
BrdU Labeling:
-
After the treatment period, add the BrdU labeling solution to each well.
-
Incubate for 2 hours at 37°C.
-
-
Immunoassay:
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU antibody conjugated with peroxidase and incubate for 90 minutes at room temperature.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at 370 nm with a reference wavelength of 492 nm using a microplate reader.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells by staining with Annexin V-FITC and Propidium Iodide (PI).[2]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or its derivative stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates (e.g., 2x10^5 cells/well) and incubate overnight.
-
Treat the cells with the desired concentrations of the this compound compound for the appropriate duration (e.g., 48 hours).
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathways of this compound cytotoxicity.
References
- 1. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
Application Notes and Protocols for In Vitro Angiogenesis Tube Formation Assay with Cremastranone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, including tumor growth and metastasis, diabetic retinopathy, and age-related macular degeneration.[1][2] The in vitro tube formation assay is a widely used method to screen for potential pro- or anti-angiogenic compounds.[3] This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.
Cremastranone, a homoisoflavanone originally isolated from Cremastra appendiculata, has demonstrated potent anti-angiogenic properties.[2][4] Synthetic this compound has been shown to inhibit the proliferation, migration, and tube formation of human retinal microvascular endothelial cells (HRECs) and human umbilical vein endothelial cells (HUVECs).[4][5] These findings suggest that this compound is a promising candidate for the development of therapeutics targeting angiogenesis-related diseases.
These application notes provide a detailed protocol for performing an in vitro angiogenesis tube formation assay to evaluate the anti-angiogenic effects of this compound.
Data Presentation: Efficacy of this compound in Angiogenesis Assays
The anti-angiogenic activity of synthetic this compound has been quantified in various in vitro assays using HRECs. The data consistently demonstrates a dose-dependent inhibition of key angiogenic processes.
| Assay Type | Cell Line | This compound Concentration | Observed Effect | Reference |
| Tube Formation | HRECs | 0.1 µM | ~25% inhibition of tubule length | [4] |
| 1 µM | ~50% inhibition of tubule length | [4] | ||
| 10 µM | ~90% inhibition of tubule length | [4] | ||
| Proliferation | HRECs | 0.1 µM | ~20% inhibition of proliferation | [4] |
| 1 µM | ~40% inhibition of proliferation | [4] | ||
| 10 µM | ~60% inhibition of proliferation | [4] | ||
| Migration | HRECs | 10 µM | Significant inhibition of cell migration in a scratch-wound assay | [4] |
Note: The percentage of inhibition for tube formation and proliferation are estimated from the graphical data presented in the referenced literature.
Experimental Protocols
In Vitro Angiogenesis Tube Formation Assay
This protocol details the steps to assess the effect of this compound on the tube formation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Human Retinal Microvascular Endothelial Cells (HRECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (synthetic)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Procedure:
-
Preparation of Basement Membrane Extract (BME) Coated Plates:
-
Thaw BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Ensure even distribution of the BME across the well surface.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation:
-
Culture HUVECs or HRECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and neutralize with trypsin neutralizer or complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in a serum-free or low-serum medium.
-
Perform a cell count and adjust the cell concentration to 1 x 10^5 cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the same low-serum medium used for cell resuspension. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
In separate tubes, mix the cell suspension with the different concentrations of this compound or the vehicle control.
-
-
Seeding Cells onto BME:
-
Carefully add 100 µL of the cell/treatment suspension to each BME-coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Visualization and Quantification:
-
After incubation, examine the plate under an inverted microscope and capture images of the tube-like structures.
-
Quantify the extent of tube formation using image analysis software. Key parameters to measure include:
-
Total tube length
-
Number of branch points
-
Number of loops (meshes)
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro angiogenesis tube formation assay with this compound.
Proposed Signaling Pathway of this compound's Anti-Angiogenic Effect
While the precise molecular mechanism of this compound is still under investigation, studies on its synthetic derivative, SH-11052, suggest that it may exert its anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2] VEGF is a potent pro-angiogenic factor that, upon binding to its receptor VEGFR2 on endothelial cells, triggers a signaling cascade involving the PI3K/Akt and MAPK/ERK pathways.[1][6][7][8] This cascade promotes endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. The diagram below illustrates the proposed inhibitory action of this compound on this pathway.
Caption: Proposed mechanism of this compound's anti-angiogenic action via VEGF pathway inhibition.
References
- 1. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of VEGF signaling pathway attenuates hemorrhage after tPA treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Endothelial Cell Tube Formation by Anti-Vascular Endothelial Growth Factor/Anti-Angiopoietin-2 RNA Nanoparticles [mdpi.com]
- 4. The first synthesis of the antiangiogenic homoisoflavanone, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial ERK1/2 signaling maintains integrity of the quiescent endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Cremastranone-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of Cremastranone, a homoisoflavonoid with demonstrated anti-cancer properties. The protocols outlined below detail the methodology for assessing changes in key protein expression levels in cells treated with this compound, focusing on pathways involved in cell cycle regulation and programmed cell death.
Introduction
This compound and its synthetic derivatives have been shown to suppress the growth of various cancer cell lines.[1][2] Mechanistic studies indicate that these compounds can induce cell cycle arrest at the G2/M phase and promote a caspase-independent form of cell death, with characteristics suggestive of ferroptosis.[1][3] Western blot analysis is a critical technique to elucidate these mechanisms by quantifying the expression of specific proteins involved in these signaling cascades. This document provides detailed protocols and data presentation guidelines for the effective use of Western blotting in this compound research.
Key Protein Targets for Analysis
Based on existing research, the following proteins are key targets for Western blot analysis in this compound-treated cells to understand its mechanism of action:
-
Cell Cycle Regulation:
-
CDK1 (Cyclin-Dependent Kinase 1): A key regulator of the G2/M transition. This compound treatment has been shown to decrease its expression.[1]
-
p21: A cyclin-dependent kinase inhibitor that can induce cell cycle arrest. Its expression is often increased following this compound treatment.[1][2]
-
c-Myc: A proto-oncogene that drives cell proliferation. This compound derivatives have been observed to decrease its expression.[1]
-
Cyclin D1: A regulatory subunit of CDK4/6, important for G1 phase progression. Interestingly, its expression has been reported to increase in some contexts following treatment with this compound derivatives.[1]
-
-
Ferroptosis and Heme Metabolism:
-
GPX4 (Glutathione Peroxidase 4): A key enzyme that protects against lipid peroxidation and ferroptosis. A decrease in GPX4 expression is a hallmark of ferroptosis and has been observed with this compound derivatives.[1][3]
-
HO-1 (Heme Oxygenase-1): An enzyme involved in heme degradation, which can lead to iron accumulation. Its expression is induced by this compound derivatives.[1][3]
-
ALAS1 (5'-Aminolevulinate Synthase 1): The rate-limiting enzyme in heme biosynthesis. Its induction suggests a downregulation of the heme feedback inhibition loop.[1][3]
-
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Quantified Protein Expression Changes in this compound-Treated Cells
| Target Protein | Treatment Group | Densitometry (Normalized to Loading Control) | Fold Change (vs. Control) | P-value |
| Cell Cycle | ||||
| CDK1 | Control | 1.00 ± 0.08 | 1.00 | - |
| This compound (X µM) | 0.45 ± 0.05 | 0.45 | <0.01 | |
| p21 | Control | 1.00 ± 0.12 | 1.00 | - |
| This compound (X µM) | 2.50 ± 0.21 | 2.50 | <0.001 | |
| c-Myc | Control | 1.00 ± 0.09 | 1.00 | - |
| This compound (X µM) | 0.60 ± 0.07 | 0.60 | <0.05 | |
| Cyclin D1 | Control | 1.00 ± 0.15 | 1.00 | - |
| This compound (X µM) | 1.80 ± 0.18 | 1.80 | <0.05 | |
| Ferroptosis | ||||
| GPX4 | Control | 1.00 ± 0.11 | 1.00 | - |
| This compound (X µM) | 0.35 ± 0.06 | 0.35 | <0.01 | |
| HO-1 | Control | 1.00 ± 0.13 | 1.00 | - |
| This compound (X µM) | 3.20 ± 0.25 | 3.20 | <0.001 | |
| ALAS1 | Control | 1.00 ± 0.10 | 1.00 | - |
| This compound (X µM) | 2.80 ± 0.22 | 2.80 | <0.001 | |
| Loading Control | ||||
| β-Actin / GAPDH | Control & Treated | Consistent | - | - |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and this compound concentration.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., T47D breast cancer cells, HCT116 colorectal cancer cells) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations.
-
Treatment Incubation: Aspirate the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
Protocol 2: Protein Extraction (Lysis)
-
Cell Washing: After treatment, place the culture dishes on ice and aspirate the medium. Wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).[4][5]
-
Cell Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish (e.g., 100 µl for a 6-well plate, 500 µl for a 10 cm dish).[4][6]
-
Scraping and Collection: Use a cell scraper to scrape the adherent cells off the surface of the dish in the presence of the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.[5][6]
-
Homogenization: To ensure complete lysis and shear DNA, sonicate the lysate on ice for 10-15 seconds or pass it through a 21-gauge needle several times.[4][5]
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[5][6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube. Discard the pellet.
Protocol 3: Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic Acid (BCA) assay or the Bradford assay. The BCA assay is often recommended for its compatibility with detergents commonly found in lysis buffers.[5]
-
Standard Curve: Prepare a standard curve using a known protein standard, such as Bovine Serum Albumin (BSA).
-
Measurement: Follow the manufacturer's instructions for the chosen assay to determine the protein concentration of each sample.
Protocol 4: Western Blotting
-
Sample Preparation: Based on the protein concentration, calculate the volume of lysate needed to load equal amounts of protein for each sample (typically 10-50 µg per lane). Mix the calculated volume of lysate with an equal volume of 2x Laemmli sample buffer.[6]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5][6]
-
SDS-PAGE: Load the denatured samples, along with a molecular weight marker, into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[4]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle shaking. The dilution factor will depend on the specific antibody and should be optimized.[4][5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4][5]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[5]
-
Final Washes: Repeat the washing step (step 7) to remove unbound secondary antibody.
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and detect the signal using an imaging system or X-ray film.[5]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to a loading control (e.g., β-Actin or GAPDH) to account for any variations in protein loading.
Visualizations
Signaling Pathways and Workflows
Caption: this compound's proposed signaling pathway.
Caption: Standard Western blot experimental workflow.
References
- 1. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. origene.com [origene.com]
- 6. bio-rad.com [bio-rad.com]
Application Notes: Unveiling the Impact of Cremastranone on Cell Cycle Progression Using Flow Cytometry
Introduction
Cremastranone, a homoisoflavanone originally isolated from Cremastra appendiculata, and its synthetic derivatives have emerged as promising anti-cancer agents.[1] These compounds have demonstrated potent anti-proliferative and cytotoxic effects across various cancer cell lines, including breast and colorectal cancer.[2][3][4] A key mechanism underlying their anti-cancer activity is the induction of cell cycle arrest, making the analysis of cell cycle distribution a critical step in evaluating their therapeutic potential.[2][3][4] Flow cytometry, a powerful technique for single-cell analysis, provides a robust and quantitative method to assess the effects of compounds like this compound on cell cycle progression.[5][6][7] This document provides detailed application notes and protocols for analyzing the cell cycle of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Principle of the Assay
Flow cytometry for cell cycle analysis relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA of cells.[5][7][8] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[8] This allows for the discrimination of cells into the different phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal (2N) DNA content.
-
S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication and contain a 4N DNA content, poised for or in mitosis.
By treating cancer cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the percentage of cells in each phase of the cell cycle and determine if the compound induces a block at a specific checkpoint.
Data Presentation
The following table summarizes the quantitative effects of this compound derivatives on the cell cycle distribution in different cancer cell lines, as reported in scientific literature.
| Cell Line | Treatment (Concentration) | Duration (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| HCT116 | SH-19027 (100 nM) | 24 | 38.5 | 11.2 | 50.3 | [3] |
| HCT116 | SHA-035 (100 nM) | 24 | 40.1 | 10.5 | 49.4 | [3] |
| T47D | SH-17059 (100 nM) | 24 | 45.2 | 15.3 | 39.5 | [2] |
| T47D | SH-19021 (100 nM) | 24 | 48.7 | 12.8 | 38.5 | [2] |
| Untreated Control (HCT116) | DMSO | 24 | 65.2 | 20.3 | 14.5 | [3] |
| Untreated Control (T47D) | DMSO | 24 | 68.3 | 21.4 | 10.3 | [2] |
Experimental Protocols
This section provides a detailed protocol for cell cycle analysis of cancer cells treated with this compound using propidium iodide staining and flow cytometry.
Materials
-
Cancer cell line of interest (e.g., HCT116, T47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound or its derivatives (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Flow cytometry tubes (5 mL)
-
Centrifuge
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Seed the cancer cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a stock solution.
-
Aspirate the old medium from the wells and add the medium containing the desired concentrations of this compound.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used for the drug dilutions.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 2-3 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
-
For suspension cells:
-
Transfer the cell suspension directly to a 15 mL conical tube.
-
-
Centrifuge the cells at 300 x g for 5 minutes.[8]
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8][9] This dropwise addition is crucial to prevent cell clumping.[8]
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several days if necessary.
-
-
Propidium Iodide Staining:
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, ensuring to collect data in a linear scale for the PI channel (FL2 or FL3).[8][9]
-
Collect at least 10,000 events per sample for accurate analysis.[8]
-
Use a low flow rate to improve the quality of the data.[8]
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.
-
Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Use a pulse-width vs. pulse-area plot for the PI channel to exclude doublets and cell aggregates.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound derivatives.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. nanocellect.com [nanocellect.com]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
Application Notes: Assessing Cell Proliferation with Cremastranone using a BrdU Assay
Introduction
Cremastranone is a natural homoisoflavanone that, along with its synthetic derivatives, has demonstrated significant anti-proliferative effects in various cancer cell lines, including colorectal and breast cancer.[1][2][3][4][5] Mechanistic studies have revealed that these compounds can induce cell cycle arrest, primarily at the G2/M phase, and promote apoptosis.[1][4] A key indicator of the anti-proliferative activity of a compound is its ability to inhibit DNA synthesis. The Bromodeoxyuridine (BrdU) assay is a widely used method for quantifying cell proliferation by measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA during the S phase of the cell cycle.[6][7] This application note provides a detailed protocol for utilizing a BrdU assay to evaluate the dose-dependent effects of this compound on the proliferation of cancer cells.
Principle of the BrdU Assay
The BrdU assay is an immunoassay that detects the incorporation of BrdU into cellular DNA.[7][8][9] When cells are cultured in the presence of BrdU, the thymidine analog is incorporated into the DNA of cells that are actively replicating their genetic material. Following this labeling period, the cells are fixed, and the DNA is denatured to expose the incorporated BrdU. A specific monoclonal antibody against BrdU is then used to detect the labeled DNA. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is subsequently added. Finally, a substrate for the enzyme is introduced, which generates a colored product. The intensity of this color, which can be quantified using a microplate reader, is directly proportional to the amount of BrdU incorporated into the DNA, thus providing a quantitative measure of cell proliferation.[6][7]
Experimental Protocol
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials
-
This compound (and/or its derivatives)
-
Cell line of interest (e.g., HCT116, LoVo, or breast cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
Fixing/Denaturing Solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2.5 N Sulfuric Acid)[8]
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Carefully remove the medium from the wells.
-
Add 200 µL of Fixing/Denaturing solution to each well.
-
Incubate for 30 minutes at room temperature.[8]
-
-
Antibody Incubation:
-
Remove the Fixing/Denaturing solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of the anti-BrdU primary antibody solution (diluted according to the manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
Remove the primary antibody solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of the HRP-conjugated secondary antibody solution (diluted according to the manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection and Measurement:
-
Remove the secondary antibody solution and wash the wells five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate in the dark for 15-30 minutes at room temperature, or until a color change is apparent.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Data Presentation
The quantitative data obtained from the BrdU assay can be summarized in a table to clearly present the dose-dependent effect of this compound on cell proliferation.
Table 1: Effect of this compound on Cell Proliferation (BrdU Incorporation)
| This compound Concentration (µM) | Absorbance at 450 nm (Mean ± SD) | % Proliferation Inhibition |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 0% |
| 1 | 1.02 ± 0.06 | 18.4% |
| 5 | 0.78 ± 0.05 | 37.6% |
| 10 | 0.45 ± 0.04 | 64.0% |
| 25 | 0.21 ± 0.03 | 83.2% |
| 50 | 0.10 ± 0.02 | 92.0% |
% Proliferation Inhibition = [1 - (Absorbance of Treated / Absorbance of Control)] x 100
Visualizations
Experimental Workflow
Caption: Experimental workflow for the BrdU assay with this compound treatment.
Signaling Pathway
Studies have shown that this compound and its derivatives can induce cell cycle arrest at the G2/M phase by modulating the expression of key regulatory proteins.[1][2] Specifically, they have been observed to increase the expression of p21, a cyclin-dependent kinase inhibitor, and decrease the expression of CDK1, a critical kinase for G2/M transition.[2]
Caption: Proposed signaling pathway for this compound-induced cell cycle arrest.
References
- 1. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [awsprod-cellsignal.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. BRDU 细胞增殖检测试剂盒 This proliferation assay is a non-isotopic immunoassay for quantification of BrdU incorporation into newly synthesized DNA of actively proliferating cells. | Sigma-Aldrich [sigmaaldrich.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Assessing Cremastranone Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cremastranone, a homoisoflavanone isolated from plants such as Cremastra appendiculata, has garnered significant interest in the scientific community for its potent anti-angiogenic and anti-proliferative properties.[1][2][3][4][5] Structurally identified as 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one, with a molecular formula of C₁₈H₁₈O₇ and a molecular weight of 346.34 g/mol , this natural product has demonstrated potential in cancer research by inducing cell cycle arrest and apoptosis.[1][4][6] Synthetic derivatives of this compound are also being explored for their therapeutic efficacy.[1]
Despite its promising biological activities, the development of this compound as a therapeutic agent is contingent on a thorough understanding of its physicochemical properties, particularly its solubility. Poor aqueous solubility is a common challenge for many natural products, impacting their bioavailability and formulation development.[7][8] This document provides a detailed protocol for assessing the solubility of this compound in various solvents, which is a critical step for its advancement in preclinical and clinical studies.
Data Presentation: this compound Solubility Profile
A comprehensive assessment of this compound's solubility in a range of pharmaceutically relevant solvents is essential for formulation development. The following table provides a structured format for presenting the experimentally determined solubility data.
| Solvent System | Temperature (°C) | pH (for aqueous buffers) | Solubility (mg/mL) | Solubility (µM) | Method of Determination |
| Deionized Water | 25 | 7.0 | Shake-Flask / HPLC-UV | ||
| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | Shake-Flask / HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Shake-Flask / HPLC-UV | ||
| Ethanol (95%) | 25 | N/A | Shake-Flask / HPLC-UV | ||
| Polyethylene Glycol 400 (PEG 400) | 25 | N/A | Shake-Flask / HPLC-UV | ||
| 10% Solutol HS 15 in PBS | 25 | 7.4 | Shake-Flask / HPLC-UV |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of this compound.[9] This method measures the concentration of the compound in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved substance.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Deionized Water, PBS, DMSO, Ethanol)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Syringe filters (0.22 µm)
-
Calibrated pH meter
Procedure:
-
Preparation of Solvents: Prepare all aqueous buffer solutions and adjust the pH as required. For organic solvents, ensure they are of high purity (HPLC grade).
-
Addition of Excess Compound: Add an excess amount of solid this compound to a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, indicating saturation. A starting amount of 2-5 mg per 1 mL of solvent is recommended.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the microcentrifuge tube containing the this compound.
-
Equilibration: Securely cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid particles suspended.
-
Phase Separation: After the equilibration period, allow the tubes to stand undisturbed for at least one hour to allow the undissolved solid to settle. Alternatively, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilution: Dilute the filtered saturated solution with an appropriate solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification by HPLC-UV: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound. A standard calibration curve of this compound should be prepared and run in parallel.
-
Data Analysis: Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. Express the results in mg/mL and µM.
Visualization of Experimental Workflow and Biological Context
To facilitate a clearer understanding of the experimental process and the biological relevance of this compound, the following diagrams are provided.
Caption: Workflow for Shake-Flask Solubility Assessment.
Caption: Simplified Signaling Effects of this compound.
References
- 1. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The first synthesis of the antiangiogenic homoisoflavanone, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols for In Vivo Studies of Cremastranone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cremastranone, a homoisoflavanone originally isolated from Cremastra appendiculata, has garnered significant interest for its potent anti-angiogenic and anti-proliferative properties. These characteristics make it a promising candidate for the development of novel therapeutics, particularly in the fields of ophthalmology and oncology. In vivo studies are critical for evaluating the efficacy and safety of this compound and its derivatives in a physiological context. This document provides detailed application notes and protocols for established animal models used in the in vivo investigation of this compound, with a focus on ocular neovascularization. While in vivo studies for cancer and inflammation are not yet prevalent in published literature, a standard protocol for a cancer xenograft model is included as a prospective application.
Animal Models for Ocular Neovascularization
The primary in vivo applications of this compound have been in murine models of ocular angiogenesis, which mimic key aspects of diseases like wet age-related macular degeneration (AMD) and proliferative diabetic retinopathy.
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
This model is the gold standard for studying the pathogenesis of wet AMD and for evaluating potential inhibitors of choroidal neovascularization.
Experimental Protocol:
-
Animal Selection: C57BL/6J mice (6-8 weeks old, either gender) are commonly used due to their pigmented retinal epithelium, which is necessary for laser absorption.
-
Anesthesia and Pupil Dilation: Anesthetize the mice with an intraperitoneal injection of a ketamine/xylazine cocktail. Dilate the pupils with a topical solution of 1% tropicamide and 2.5% phenylephrine.
-
Laser Photocoagulation: Place a coverslip with a drop of 0.9% saline on the cornea to maintain transparency. Using a slit lamp delivery system and a 532 nm diode laser, create four laser spots around the optic nerve. Laser parameters are typically 100 µm spot size, 100 ms duration, and 150 mW power. A small bubble formation indicates the successful rupture of Bruch's membrane.
-
This compound Administration: Immediately after laser treatment, administer this compound via intravitreal injection. A typical injection volume is 1-2 µL. The optimal dose of this compound needs to be determined empirically, but related compounds have been tested in the µM range.
-
Post-Procedure Monitoring: Apply a topical antibiotic ointment to the eyes to prevent infection. Monitor the animals for any signs of distress.
-
Evaluation of CNV: At day 7 or 14 post-laser, euthanize the mice. Enucleate the eyes and prepare choroidal flat mounts. Stain the vasculature with isolectin B4 conjugated to a fluorescent dye.
-
Quantification: Capture fluorescent images of the CNV lesions using a confocal microscope. Measure the area of neovascularization using image analysis software (e.g., ImageJ).
Quantitative Data Summary (Hypothetical):
| Treatment Group | N | Mean CNV Area (mm²) ± SEM | % Inhibition of CNV | p-value vs. Vehicle |
| Vehicle Control | 10 | 0.15 ± 0.02 | - | - |
| This compound (X µM) | 10 | 0.08 ± 0.01 | 46.7% | <0.01 |
| This compound (Y µM) | 10 | 0.05 ± 0.01 | 66.7% | <0.001 |
| Positive Control (Anti-VEGF) | 10 | 0.04 ± 0.008 | 73.3% | <0.001 |
Experimental Workflow Diagram:
Oxygen-Induced Retinopathy (OIR) Mouse Model
This model is highly relevant for studying proliferative retinopathies, such as retinopathy of prematurity and diabetic retinopathy, which are characterized by an initial phase of vessel loss followed by pathological neovascularization.
Experimental Protocol:
-
Animal Model: Use C57BL/6J mouse pups and their nursing dam.
-
Hyperoxia Exposure: At postnatal day 7 (P7), place the litter in a hyperoxia chamber with 75% oxygen for 5 days.
-
Return to Normoxia: At P12, return the pups to room air. This sudden relative hypoxia induces retinal neovascularization.
-
This compound Administration: Administer this compound via intravitreal injection at P12.
-
Evaluation: At P17, the peak of neovascularization, euthanize the pups. Enucleate the eyes and prepare retinal flat mounts.
-
Staining and Quantification: Stain the retinal vasculature with isolectin B4. Quantify the areas of neovascularization and vaso-obliteration (avascular area) using fluorescence microscopy and image analysis software.
Quantitative Data Summary (Hypothetical):
| Treatment Group | N | Mean Neovascular Area (% of Retina) ± SEM | % Inhibition of Neovascularization | Mean Avascular Area (% of Retina) ± SEM |
| Normoxia Control | 8 | 0.5 ± 0.1 | - | 1.2 ± 0.3 |
| OIR + Vehicle | 10 | 12.3 ± 1.5 | - | 25.4 ± 2.1 |
| OIR + this compound (Z µM) | 10 | 6.1 ± 0.8 | 50.4% | 15.7 ± 1.8 |
| OIR + Positive Control | 10 | 4.5 ± 0.6 | 63.4% | 12.1 ± 1.5 |
Experimental Workflow Diagram:
Prospective In Vivo Model: Cancer Xenograft
While in vivo studies of this compound for cancer are not extensively reported, its in vitro anti-proliferative and pro-apoptotic effects in colorectal and breast cancer cell lines suggest its potential in this area.[1][2][3] A subcutaneous xenograft model is a standard initial step for in vivo evaluation.
General Protocol for Subcutaneous Xenograft Model:
-
Cell Culture: Culture human cancer cells (e.g., HCT116 colorectal cancer cells) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of a matrix gel/saline mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Administration: Randomize mice into treatment groups. Administer this compound (or vehicle control) via a suitable route (e.g., intraperitoneal, oral gavage). The dosing regimen needs to be determined based on pharmacokinetic and tolerability studies.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Signaling Pathways Modulated by this compound
Anti-Angiogenic Signaling Pathway
This compound's anti-angiogenic effects are primarily attributed to its inhibition of vascular endothelial growth factor (VEGF)-mediated signaling in endothelial cells.
Anti-Cancer Signaling Pathway: Cell Cycle Arrest and Apoptosis
In cancer cells, derivatives of this compound have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.[2][3]
Conclusion
This compound presents a compelling profile for an anti-angiogenic and anti-cancer agent. The in vivo models and protocols outlined here provide a framework for the preclinical evaluation of this compound and its derivatives. Further research is warranted to elucidate its efficacy in cancer and inflammatory models in vivo and to fully characterize its molecular mechanisms of action. The provided diagrams and protocols are intended to serve as a guide for researchers in designing and executing robust in vivo studies.
References
- 1. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cremastranone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Cremastranone, a natural homoisoflavanone with recognized anti-angiogenic properties.[1] The described protocol is designed for researchers in natural product chemistry, pharmacology, and drug development requiring accurate quantification of this compound in various sample matrices. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high sensitivity and selectivity. All experimental procedures and data are presented to facilitate seamless adoption and implementation in a laboratory setting.
Introduction
This compound (5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one) is a homoisoflavanone isolated from Cremastra appendiculata.[2] It has garnered significant interest in the scientific community due to its potent biological activities, including anti-angiogenic and anti-proliferative effects.[1] As research into the therapeutic potential of this compound and its synthetic derivatives expands, the need for a validated, accurate, and precise analytical method for its quantification becomes paramount.[3] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of bioactive compounds in pharmaceutical and natural product research.[4] This document provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC method, suitable for quality control, pharmacokinetic studies, and other research applications.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (analytical grade)
-
0.22 µm syringe filters
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector was used. Data acquisition and processing were performed using a suitable chromatography data system.
Chromatographic Conditions
A reversed-phase HPLC method was developed for the optimal separation and quantification of this compound. The detailed chromatographic conditions are summarized in Table 1.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) was prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with the mobile phase.
Sample Preparation
For the analysis of this compound in a sample matrix, a suitable extraction method should be employed. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can be adapted based on the sample type. The final extract should be dissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection into the HPLC system.
Method Validation and Performance
The developed HPLC method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). The quantitative data from the method validation are summarized in Table 2.
Table 2: Summary of Quantitative Data for the HPLC Method
| Parameter | Result |
| Retention Time (min) | Approximately 15.2 min |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
Note: The presented data are representative and may vary slightly depending on the specific instrumentation and column used.
Workflow and Pathway Diagrams
The overall experimental workflow for the quantification of this compound by HPLC is illustrated in the following diagram.
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
This application note provides a detailed and reliable HPLC method for the quantification of this compound. The protocol is straightforward and employs standard analytical instrumentation, making it readily adaptable for most analytical laboratories. The presented method demonstrates good linearity and sensitivity, proving its suitability for the accurate and precise quantification of this compound in various research and development applications.
References
Application Notes and Protocols for the Characterization of Cremastranone using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cremastranone, a homoisoflavanone isolated from Cremastra appendiculata, has garnered significant interest for its potential therapeutic properties, including anti-angiogenic and anti-proliferative activities. Robust and accurate characterization of this molecule is paramount for its development as a potential drug candidate. This document provides detailed application notes and experimental protocols for the structural elucidation and characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols outlined herein are designed to ensure reproducible and high-quality data acquisition for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Introduction to this compound Characterization
The structural confirmation of a natural product like this compound, 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one, relies on a combination of modern spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry offers precise molecular weight determination and insights into the molecule's fragmentation patterns, further confirming its structure.
Key objectives of the analytical workflow include:
-
Unambiguous confirmation of the chemical structure: Verifying the connectivity of all atoms and the stereochemistry of the molecule.
-
Purity assessment: Ensuring the sample is free from impurities that could interfere with biological assays or downstream applications.
-
Stability studies: Understanding the degradation pathways of the molecule under various conditions.
NMR Spectroscopic Characterization
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle of this compound.
Quantitative NMR Data
Disclaimer: The following NMR data is representative of a closely related homoisoflavanone and is provided for illustrative purposes due to the lack of publicly available, comprehensive NMR data for this compound. The interpretation and methodology remain directly applicable.
Table 1: ¹H NMR Data for a Representative Homoisoflavanone (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| 2-H | 4.45 | dd | 11.5, 5.0 | 1H |
| 2-H' | 4.30 | dd | 11.5, 8.0 | 1H |
| 3-H | 2.85 | m | 1H | |
| 8-H | 6.05 | s | 1H | |
| 2'-H | 6.80 | d | 2.0 | 1H |
| 5'-H | 6.75 | d | 8.0 | 1H |
| 6'-H | 6.70 | dd | 8.0, 2.0 | 1H |
| 7-OH | 12.10 | s | 1H | |
| 5-OH | 5.50 | br s | 1H | |
| 3'-OH | 5.60 | br s | 1H | |
| 6-OCH₃ | 3.85 | s | 3H | |
| 4'-OCH₃ | 3.90 | s | 3H | |
| Benzyl-CH₂ | 3.10 | dd | 14.0, 5.0 | 1H |
| Benzyl-CH₂' | 2.65 | dd | 14.0, 10.0 | 1H |
Table 2: ¹³C NMR Data for a Representative Homoisoflavanone (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 2 | 71.5 |
| 3 | 45.0 |
| 4 | 196.5 |
| 4a | 102.0 |
| 5 | 164.0 |
| 6 | 95.5 |
| 7 | 167.0 |
| 8 | 94.5 |
| 8a | 162.0 |
| 1' | 131.0 |
| 2' | 114.5 |
| 3' | 145.0 |
| 4' | 146.0 |
| 5' | 111.0 |
| 6' | 121.0 |
| 6-OCH₃ | 56.0 |
| 4'-OCH₃ | 55.9 |
| Benzyl-CH₂ | 38.0 |
Experimental Protocols for NMR Analysis
2.2.1. Sample Preparation
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solvent height is adequate for the NMR spectrometer being used (typically around 4 cm).
2.2.2. 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2.2.3. 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton couplings (typically through 2-3 bonds).
-
Acquire a standard gradient-selected COSY spectrum.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon correlations.
-
Acquire a standard gradient-selected HSQC spectrum optimized for a ¹JCH of ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations.
-
Acquire a standard gradient-selected HMBC spectrum optimized for a long-range coupling of ~8 Hz.
-
Diagram 1: NMR Experimental Workflow
Caption: Workflow for NMR-based structural elucidation of this compound.
Mass Spectrometric Characterization
Mass spectrometry is a crucial complementary technique to NMR, providing the molecular weight and formula of this compound, and through fragmentation analysis, further confirming its structure.
Quantitative Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Adduct | Calculated m/z | Measured m/z | Formula |
| ESI+ | [M+H]⁺ | 333.1025 | 333.1028 | C₁₇H₁₇O₆ |
| ESI+ | [M+Na]⁺ | 355.0845 | 355.0849 | C₁₇H₁₆NaO₆ |
| ESI- | [M-H]⁻ | 331.0869 | 331.0872 | C₁₇H₁₅O₆ |
Table 4: Key MS/MS Fragmentation of [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 333.10 | 211.06 | C₇H₈O₂ | Chromanone core |
| 333.10 | 123.04 | C₉H₈O₄ | Hydroxy-methoxybenzyl moiety |
| 211.06 | 183.07 | CO | Loss of carbonyl group |
Experimental Protocols for Mass Spectrometry Analysis
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
3.2.2. High-Resolution Mass Spectrometry (HRMS) Acquisition
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is required.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire full scan mass spectra over a mass range of m/z 100-1000.
3.2.3. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
-
Instrument: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).
-
Method:
-
Inject the sample via direct infusion or through an LC system.
-
Select the precursor ion of interest (e.g., [M+H]⁺ at m/z 333.10) in the first mass analyzer.
-
Induce fragmentation in the collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Analyze the resulting fragment ions in the second mass analyzer.
-
Diagram 2: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry-based characterization of this compound.
Data Interpretation and Structure Confirmation
The final step in the characterization of this compound is the integrated analysis of all spectroscopic data.
Diagram 3: Integrated Data Analysis Logic
Caption: Logic for integrated NMR and MS data analysis for structural confirmation.
-
From ¹H NMR: Determine the number and type of protons (aromatic, aliphatic, hydroxyl, methoxy) and their multiplicities.
-
From ¹³C NMR: Identify the number of unique carbon environments, including carbonyl, aromatic, and aliphatic carbons.
-
From COSY: Establish the spin systems by correlating coupled protons.
-
From HSQC: Link each proton to its directly attached carbon atom.
-
From HMBC: Piece together the molecular fragments by observing long-range correlations between protons and carbons. This is critical for connecting the chromanone core to the benzyl substituent.
-
From HRMS: Confirm the elemental composition of the molecule.
-
From MS/MS: Corroborate the proposed structure by analyzing the fragmentation pattern, which should be consistent with the known chemical bonds in the molecule.
By following these detailed protocols and integrating the data from both NMR and mass spectrometry, researchers can confidently characterize this compound and ensure the quality and identity of their samples for further investigation in drug development.
Preparation of Cremastranone Stock Solutions in Dimethyl Sulfoxide (DMSO)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cremastranone is a homoisoflavanone with demonstrated antiangiogenic properties, making it a compound of interest in ophthalmology and oncology research.[1] For in vitro and in vivo studies, the preparation of accurate and stable stock solutions is a critical first step. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating the required amounts for stock solution preparation.
| Property | Value | Reference |
| Molecular Weight | 346.34 g/mol | [2] |
| Chemical Formula | C₁₈H₁₈O₇ | [2] |
| Appearance | Solid powder | N/A |
| Storage of Solid | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |
Solubility and Stability in DMSO
Stock solutions of similar flavonoids in DMSO are generally stable when stored correctly. For instance, Mosloflavone stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To ensure the integrity of the this compound stock solution, it is crucial to use anhydrous DMSO, protect the solution from light, and avoid repeated freeze-thaw cycles.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heating block
Procedure:
-
Preparation: Bring the this compound powder and anhydrous DMSO to room temperature before use. This helps to prevent condensation of moisture, which can affect the stability of the compound.
-
Weighing: Accurately weigh out 3.46 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile, amber microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.
-
If complete dissolution is still not achieved, warm the solution in a 60°C water bath for 5-10 minutes, with intermittent vortexing. Visually inspect the solution to ensure no particulates are present.
-
-
Cooling and Storage:
-
Once the solution is clear, allow it to cool to room temperature.
-
Aliquot the stock solution into single-use volumes in sterile, amber cryovials. This minimizes the number of freeze-thaw cycles and protects the compound from light degradation.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
-
Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
References
Application Notes and Protocols for Target Identification of Cremastranone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for identifying the molecular targets of Cremastranone, a homoisoflavanone with demonstrated anti-angiogenic, anti-proliferative, and anti-cancer properties.[1][2][3] Elucidating the direct protein targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. This document outlines two complementary strategies: a probe-based method (Affinity Chromatography) and a label-free method (Cellular Thermal Shift Assay - CETSA).
Introduction to this compound
This compound is a natural homoisoflavanone that has been shown to inhibit cell proliferation and angiogenesis.[1][2] Studies have demonstrated its ability to induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[1][3][4] Observed downstream effects include the modulation of proteins like p21 and CDK1, regulation of heme metabolism via heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), and the induction of reactive oxygen species (ROS).[1][3][4] Despite these findings, the direct molecular target(s) responsible for initiating these signaling cascades remain to be identified. The following methods provide robust approaches to deconvolve the direct binding partners of this compound within the cellular proteome.
Principle of Target Identification Methods
Identifying the specific protein(s) a small molecule binds to is crucial for drug development.[5] Two main strategies are employed:
-
Probe-Based Methods: These involve chemically modifying the small molecule to incorporate a tag (e.g., biotin) or to immobilize it on a solid support.[6][7] This "bait" is then used to "fish" for its binding partners from a cell lysate.[8]
-
Label-Free Methods: These techniques detect the interaction between a small molecule and its target without any modification of the compound.[6][9] They rely on detecting changes in the physical or chemical properties of the target protein upon ligand binding.[10]
This document details one method from each category to provide a comprehensive strategy for target validation.
Application Note 1: Affinity Chromatography for this compound Target Pulldown
Principle
Affinity chromatography is a powerful technique used to isolate proteins that bind to a specific ligand.[7][8] In this protocol, this compound is chemically immobilized onto solid-phase beads (e.g., Sepharose). These "this compound beads" are then incubated with a cell lysate. Proteins that bind to this compound will be captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry (MS).
Workflow Diagram
Caption: Workflow for this compound target identification using affinity chromatography.
Experimental Protocol
1.3.1 Materials
-
This compound and a derivative with a linker (e.g., carboxylic acid functionality)
-
NHS-activated Sepharose beads
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Wash buffer (e.g., alternating pH 4.0 and pH 8.0 buffers)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
-
Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)
1.3.2 Procedure
-
Immobilization of this compound:
-
Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Dissolve the linker-modified this compound in coupling buffer.
-
Immediately mix the this compound solution with the beads and incubate for 2-4 hours at room temperature with gentle rotation.
-
Block any remaining active groups by washing the beads with blocking buffer and incubating for 2 hours.
-
Wash the beads extensively with alternating high and low pH wash buffers to remove non-covalently bound ligand.
-
As a negative control, prepare beads treated with the linker and blocking agent only.
-
-
Preparation of Cell Lysate:
-
Culture HCT116 cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Affinity Pulldown:
-
Incubate 1-2 mg of total protein lysate with 50 µL of this compound-conjugated beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins on a 4-12% SDS-PAGE gel and visualize with Coomassie blue or silver stain.
-
Excise unique protein bands present in the this compound lane but absent or reduced in the control lane.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify proteins using a database search (e.g., Mascot, Sequest) against a human protein database.
-
Data Presentation
Potential binding candidates are identified by comparing the proteins found in the this compound pulldown to the negative control.
| Protein ID | Gene Name | Mascot Score (this compound) | Peptide Count (this compound) | Mascot Score (Control) | Peptide Count (Control) | Fold Enrichment |
| P06213 | HSPA8 | 540 | 25 | 50 | 2 | >10 |
| P60709 | ACTB | 820 | 35 | 790 | 33 | ~1 (Non-specific) |
| Q13155 | CDK1 | 350 | 15 | 0 | 0 | High |
| P16403 | HMOX1 | 280 | 12 | 0 | 0 | High |
Table 1: Hypothetical results from an affinity chromatography experiment. High-confidence hits show significant enrichment over the control.
Application Note 2: Cellular Thermal Shift Assay (CETSA)
Principle
CETSA is a label-free method for identifying drug targets in a cellular environment.[5] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. In this protocol, intact cells or cell lysates are treated with this compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.
Workflow Diagram
References
- 1. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 9. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Cremastranone synthesis demethylation step
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the demethylation step of Cremastranone synthesis.
Troubleshooting Guide: Demethylation Step
The selective demethylation of the methoxy groups on the this compound precursor is a critical step that can be prone to several issues. This guide addresses common problems and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Demethylation | - Insufficient reagent stoichiometry.- Low reaction temperature or short reaction time.- Inactive or degraded demethylating agent. | - Increase the molar equivalents of the demethylating agent (e.g., TMSI, BBr₃).- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Use a fresh, properly stored bottle of the demethylating agent. |
| Non-selective Demethylation | - Harsh reaction conditions.- Use of a non-selective demethylating agent. | - Perform the reaction at a lower temperature (e.g., -78°C to 0°C) when using strong Lewis acids like BBr₃.[1]- Consider using a milder and more selective reagent like TMSI, which has been successfully used for this compound synthesis.[2][3]- Protect other sensitive hydroxyl groups before the demethylation step. |
| Formation of Side Products | - Presence of moisture, which can decompose the reagent.- Reaction with other functional groups in the molecule.- Ring isomerization with certain reagents like HBr.[4] | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Choose a demethylating agent that is compatible with the other functional groups present. |
| Low Yield | - Sub-optimal reaction conditions.- Degradation of the product during workup.- Difficult purification. | - Systematically optimize reaction parameters such as solvent, temperature, and reaction time.- Perform a careful aqueous workup, ensuring the pH is adjusted appropriately to protonate the resulting phenols.- Utilize appropriate chromatographic techniques (e.g., column chromatography with a suitable solvent system) for purification. |
| Difficulty in Product Isolation | - Product may be highly polar and soluble in the aqueous phase.- Formation of stable complexes with the demethylating agent (e.g., boron complexes). | - Extract the aqueous layer multiple times with a suitable organic solvent.- Ensure complete hydrolysis of any intermediate complexes during the workup step. |
Frequently Asked Questions (FAQs)
Q1: Which demethylating agent is recommended for the synthesis of this compound?
A1: The first successful synthesis of this compound utilized trimethylsilyl iodide (TMSI) for the selective removal of two methyl groups.[2] This reagent is a good starting point. Other strong Lewis acids like boron tribromide (BBr₃) are commonly used for demethylating aryl methyl ethers, but conditions need to be carefully controlled to avoid side reactions.[1]
Q2: My demethylation reaction with BBr₃ is not working. What could be the issue?
A2: Several factors could contribute to the failure of a BBr₃ demethylation. Common issues include using a degraded reagent (BBr₃ is highly reactive with moisture), insufficient equivalents of BBr₃, or running the reaction at too low a temperature for your specific substrate. It is crucial to use a fresh bottle of BBr₃ and conduct the reaction under strictly anhydrous conditions.[1] Starting at a low temperature (e.g., -78°C) and gradually warming the reaction while monitoring its progress by TLC is a standard practice.[1]
Q3: I am observing multiple spots on my TLC plate after the demethylation reaction. What are they?
A3: Multiple spots on the TLC plate could indicate a mixture of the starting material, the desired partially or fully demethylated product, and potentially side products. Incomplete reaction is a common reason. Side products can arise from non-selective demethylation of other methoxy groups or from degradation of the starting material or product under the reaction conditions. Careful analysis (e.g., by LC-MS) can help identify these species.
Q4: How can I improve the selectivity of my demethylation reaction?
A4: To improve selectivity, you can try milder reaction conditions (lower temperature, shorter reaction time). Alternatively, you can use protecting groups for other hydroxyl or methoxy groups that you do not want to be affected. The choice of demethylating agent is also critical; some reagents are known to be more selective than others under specific conditions. For instance, anhydrous aluminum chloride in ether has been used for selective demethylation of the 5-methoxyl group in flavanones.[4]
Q5: What is a suitable workup procedure for a demethylation reaction using a Lewis acid like BBr₃ or TMSI?
A5: A typical workup involves quenching the reaction by slowly adding a protic solvent like methanol at a low temperature, followed by the addition of water. This hydrolyzes the boron or silicon intermediates. The product is then extracted into an organic solvent. It is important to handle the quenching step with care as these reagents react violently with water.[1]
Experimental Protocols
Demethylation of 4-Chromanone Intermediate using TMSI (as reported in the synthesis of this compound)
-
Dissolve the 4-chromanone precursor in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add 2 equivalents of trimethylsilyl iodide (TMSI) dropwise to the solution.[2]
-
Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.[2]
Visualizations
Caption: Reaction pathway for the demethylation of a this compound precursor.
Caption: A workflow for troubleshooting the this compound demethylation step.
References
Technical Support Center: Optimizing Cremastranone Synthesis
Welcome to the technical support center for the chemical synthesis of Cremastranone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route to this compound involves a four-step sequence:
-
Aldol Condensation: A Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde to form a chalcone intermediate.
-
Hydrogenation: Catalytic hydrogenation of the chalcone to the corresponding dihydrochalcone.
-
Cyclization: Intramolecular cyclization of the dihydrochalcone to form the 4-chromanone core.
-
Demethylation: Selective demethylation of the resulting polymethoxylated intermediate to yield this compound.[1]
A critical challenge in this synthesis is the selective demethylation in the final step to avoid the formation of regioisomers.[1]
Troubleshooting Guides
Problem 1: Low Yield in Aldol Condensation (Chalcone Formation)
Q: My Claisen-Schmidt condensation is giving a low yield of the desired chalcone. What are the common causes and how can I improve the yield?
A: Low yields in the aldol condensation step can be attributed to several factors, including incomplete reaction, side reactions, or product precipitation. Here are some troubleshooting steps:
-
Ineffective Catalyst: The choice and concentration of the base catalyst are crucial. While NaOH or KOH are commonly used, stronger bases like sodium hydride (NaH) might be necessary for less reactive substrates. Ensure your catalyst is not old or degraded.
-
Incorrect Stoichiometry: While a 1:1 molar ratio of the ketone and aldehyde is standard, using a slight excess of the aldehyde can sometimes drive the reaction to completion.
-
Self-Condensation of Ketone: If the ketone can form an enolate on either side of the carbonyl group, self-condensation can be a competing reaction. To minimize this, slowly add the aldehyde to a mixture of the ketone and the base.
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes without α-hydrogens can undergo a disproportionation (Cannizzaro reaction). Using a milder base or lower reaction temperatures can mitigate this side reaction.
-
Product Precipitation: If the chalcone product is not soluble in the reaction solvent, it may precipitate and hinder the reaction. Increasing the solvent volume or switching to a more suitable solvent can help. Vigorous stirring is also essential.
-
Reversibility: The initial aldol addition can be reversible. To favor the final chalcone product, ensure the reaction conditions promote the subsequent dehydration step, often achieved by heating.
Experimental Protocol: Optimized Aldol Condensation
This protocol is a general guideline and may require optimization based on your specific substrates.
| Reagent/Parameter | Condition |
| Acetophenone Derivative | 1.0 eq |
| Benzaldehyde Derivative | 1.0 - 1.2 eq |
| Base Catalyst | KOH (1.1 eq) or NaOH (1.1 eq) |
| Solvent | Ethanol or Methanol |
| Temperature | Room Temperature to 40°C |
| Reaction Time | 2 - 24 hours (monitor by TLC) |
DOT Script for Aldol Condensation Workflow
Caption: Workflow for the Aldol Condensation step.
Problem 2: Inefficient Cyclization of Dihydrochalcone
Q: The cyclization of my dihydrochalcone to the 4-chromanone is proceeding with low efficiency. How can I optimize this step?
A: The intramolecular cyclization to form the flavanone (4-chromanone) ring can be sensitive to reaction conditions. Here are factors to consider for optimization:
-
Catalyst Choice: This reaction can be catalyzed by either acids or bases. Common choices include methanesulfonic acid, sodium acetate, or piperidine. The optimal catalyst will depend on the specific substrate.
-
Solvent Effects: The choice of solvent can influence the reaction rate and yield. Protic solvents like ethanol or methanol are frequently used.
-
Temperature: While some cyclizations proceed at room temperature, others may require heating to overcome the activation energy barrier. Monitor the reaction for potential side product formation at elevated temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for flavanone formation compared to conventional heating.[2]
Comparative Yields for Flavanone Formation
| Catalyst/Conditions | Yield (%) | Reference |
| Methanesulfonic acid in ethanol | Modest (e.g., 11-13%) | [3] |
| Sodium acetate in methanol | Varies with substrate | [3] |
| Piperidine in water | Varies with substrate | [3] |
| Acetic acid, microwave (30 min) | up to 82% | [2] |
| Acetic acid, conventional heating (4 days) | 75% | [2] |
DOT Script for Cyclization Logic
Caption: Logical pathways for dihydrochalcone cyclization.
Problem 3: Poor Selectivity in Demethylation
Q: I am observing the formation of a regioisomer during the final demethylation step. How can I improve the selectivity to obtain this compound?
A: Selective demethylation of polymethoxylated aromatic compounds is a common challenge in natural product synthesis. The formation of the regioisomer SH-11052 is a known issue in this compound synthesis.[1]
-
Choice of Demethylating Agent: The choice of reagent is critical for achieving the desired selectivity. While various demethylating agents exist, trimethylsilyl iodide (TMSI) has been successfully used for the final step in this compound synthesis.[1] Other reagents like boron tribromide (BBr₃) or boron trichloride (BCl₃) have been reported to give mixtures of products in similar systems.[1]
-
Stoichiometry of the Reagent: The number of equivalents of the demethylating agent is crucial. In the first total synthesis of this compound, using 2 equivalents of TMSI was found to be effective.[1] Using a large excess may lead to over-demethylation or other side reactions.
-
Reaction Temperature: Demethylation reactions are often temperature-sensitive. The reaction with TMSI for this compound synthesis was performed at 60°C.[1] Lowering the temperature may improve selectivity in some cases, but it could also lead to an incomplete reaction.
Experimental Protocol: Selective Demethylation with TMSI
This protocol is based on the successful synthesis of this compound.[1]
| Reagent/Parameter | Condition |
| Polymethoxylated Intermediate | 1.0 eq |
| Trimethylsilyl iodide (TMSI) | 2.0 eq |
| Solvent | Chloroform (CHCl₃) |
| Temperature | 60°C |
| Reaction Time | Monitor by TLC |
Yield Data for Demethylation of a 5,6,7-trimethoxy-4-chromanone model system: [1]
| Reagent (equivalents) | Solvent | Temperature | Yield of Desired Product (%) |
| BBr₃ (2.5 eq) | CH₂Cl₂ | -78°C | 65 |
| BCl₃ (2.5 eq) | CH₂Cl₂ | -78°C | 65 |
| TMSI | CHCl₃ | Reflux | 38 |
| TMSI (4 eq) | CHCl₃ | Reflux | 52 |
DOT Script for Demethylation Selectivity
Caption: Reagent choice impacts demethylation selectivity.
Purification and Characterization
Q: What are the recommended methods for purifying this compound and its intermediates?
A: Purification of homoisoflavonoids like this compound typically involves chromatographic techniques.
-
Column Chromatography: Normal-phase column chromatography on silica gel is a standard method. A solvent system of hexane and ethyl acetate is commonly used for the elution of intermediates. For the final, more polar this compound product, a more polar solvent system may be required.
-
Preparative Thin-Layer Chromatography (PTLC): For smaller scale purifications or for separating closely related compounds, PTLC can be an effective technique.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative reverse-phase HPLC is a powerful tool. A mobile phase of methanol/water or acetonitrile/water is typically employed.[4]
-
Sephadex LH-20: Gel filtration chromatography using Sephadex LH-20 is also widely used for the purification of flavonoids and related compounds.[4]
Characterization: The structure and purity of synthetic this compound and its intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data for synthetic racemic this compound should match the reported data for the natural product.[1]
References
Cremastranone Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cremastranone in aqueous solutions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, a homoisoflavanone, in aqueous solutions can be influenced by several factors. These include pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2] As a polyphenolic compound, this compound is susceptible to oxidation, and the presence of hydroxyl groups on its aromatic rings makes it sensitive to pH changes.[3][4]
Q2: What are the visual indicators of this compound degradation in an aqueous solution?
A2: Degradation of this compound in solution may be indicated by a change in color, often to a yellowish or brownish hue, which can be a sign of oxidation. The formation of precipitates may also suggest that the compound is degrading or has poor solubility under the current storage conditions.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To minimize degradation, it is recommended to store aqueous solutions of this compound protected from light, at reduced temperatures (e.g., 2-8°C for short-term storage or frozen at -20°C or lower for long-term storage), and in tightly sealed containers to minimize exposure to air (oxygen).[1] The pH of the solution should be maintained in a range that ensures maximum stability, which for many phenolic compounds is slightly acidic.
Q4: How does pH impact the stability of this compound?
A4: The pH of an aqueous solution can significantly affect the stability of this compound. Phenolic hydroxyl groups can ionize at alkaline pH, making the molecule more susceptible to oxidation.[5] It is advisable to conduct pH stability studies to determine the optimal pH range for your specific application.
Q5: Is this compound susceptible to photodegradation?
A5: Yes, like many flavonoids and related compounds, this compound may be susceptible to degradation upon exposure to UV or even ambient light.[6][7][8][9] Photodegradation can lead to the formation of various degradation products and a loss of biological activity. Therefore, it is crucial to protect solutions from light by using amber vials or by covering the container with aluminum foil.
Troubleshooting Guide
Q1: I observed a rapid color change in my this compound stock solution. What could be the cause and how can I prevent it?
A1: A rapid color change, particularly to yellow or brown, is a strong indicator of oxidation. This can be caused by exposure to air (oxygen), elevated temperatures, or a non-optimal pH. To prevent this, ensure your solutions are prepared with deoxygenated solvents, stored under an inert atmosphere (e.g., nitrogen or argon), kept at a low temperature, and buffered at a slightly acidic pH if compatible with your experimental design.
Q2: My this compound solution has become cloudy and a precipitate has formed. What should I do?
A2: The formation of a precipitate could be due to several reasons:
-
Poor Solubility: this compound, like many polyphenolic compounds, may have limited aqueous solubility.[10] You may need to use a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium. Always check the final concentration of the organic solvent to ensure it does not affect your experiment.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
-
Temperature Effects: If the solution was stored at a low temperature, the compound might have precipitated out. Try gently warming the solution to see if the precipitate redissolves.
To troubleshoot, you can try preparing a fresh solution at a lower concentration or using a different solvent system. It is also advisable to analyze the precipitate to determine if it is the parent compound or a degradant.
Q3: I am seeing a loss of biological activity in my experiments with this compound over time. Could this be related to stability issues?
A3: Yes, a loss of biological activity is a common consequence of compound degradation. The chemical changes that occur during degradation can alter the three-dimensional structure of the molecule, preventing it from binding to its target. To confirm if stability is the issue, you should:
-
Prepare fresh solutions of this compound for each experiment.
-
Perform a time-course experiment to see if the activity decreases with the age of the solution.
-
Analyze the purity of your stock solution using an analytical technique like HPLC to check for the presence of degradation products.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[11][12][13][14] Below is a table summarizing hypothetical results from a forced degradation study on this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~5% | 1 |
| Basic Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | ~25% | 3 |
| Oxidative Degradation | 3% H₂O₂ | 8 hours | Room Temp | ~40% | >4 |
| Thermal Degradation | Solid State | 48 hours | 80°C | <2% | 0 |
| Photodegradation | Solution (in Quartz) | 24 hours | Room Temp | ~15% | 2 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 8 hours.
-
Thermal Degradation: Place a known amount of solid this compound in a vial and keep it at 80°C for 48 hours. Dissolve in the stock solution solvent before analysis.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to light in a photostability chamber (ICH Q1B conditions). Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., ~280 nm).
-
Injection Volume: 10 µL.
-
Analyze all stressed samples and a non-stressed control sample.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound in each stressed sample compared to the control.
-
Identify and quantify the degradation products as a percentage of the total peak area.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidation of Polyphenols | doc. RNDr. Romana Sokolova, PhD. [jh-inst.cas.cz]
- 5. Effect of the pH on the lipid oxidation and polyphenols of soybean oil-in-water emulsion with added peppermint (Mentha piperita) extract in the presence and absence of iron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. researchgate.net [researchgate.net]
- 9. The photodegradation of quercetin: relation to oxidation [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. forced degradation study: Topics by Science.gov [science.gov]
- 12. longdom.org [longdom.org]
- 13. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Cremastranone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Cremastranone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a type of homoisoflavanone, a class of natural phenolic compounds.[1] It has been isolated from various plants, including Cremastra appendiculata, which is used in traditional East Asian medicine.[1] Research has shown that this compound possesses anti-inflammatory and anti-angiogenic properties.[1][2] Specifically, it inhibits the proliferation of human umbilical vein endothelial cells (HUVECs), vascular tube formation, and new blood vessel growth.[1] These properties suggest its potential for treating proliferative ocular vascular diseases like retinopathy of prematurity (ROP), diabetic retinopathy (DR), and age-related macular degeneration (AMD).[1] Additionally, synthetic derivatives of this compound have shown anti-cancer effects in colorectal and breast cancer cells by inducing cell cycle arrest and apoptosis.[3][4][5]
Q2: Why does this compound have poor oral bioavailability?
A2: Studies in mice have demonstrated that this compound has very low oral bioavailability.[2][6] Following an oral dose of 10 mg/kg, plasma concentrations were below the limit of quantitation.[2][6] This poor bioavailability is primarily attributed to extensive first-pass metabolism in both the intestine and the liver.[2][7] In vitro studies have shown that this compound is rapidly metabolized by cytochrome P450 (CYP450), uridine 5'-diphosphate (UDP)-glucuronosyltransferase (UGT), and sulfotransferase (ST) enzymes.[2][6][8] UGT has been identified as the major enzyme responsible for its rapid metabolism.[2][6][8]
Q3: What are the known pharmacokinetic parameters of this compound?
A3: Pharmacokinetic studies in mice have revealed a very short plasma half-life and high plasma clearance for this compound. After an intravenous dose, its plasma levels decline rapidly.[2][6]
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability (10 mg/kg) | Below Quantitation Limit | [2][6] |
| Intravenous Half-life (t½) (5 mg/kg) | 1.5 ± 0.3 min | [2][6] |
| Intravenous Plasma Clearance (CLp) (5 mg/kg) | 7.73 ± 3.09 L/h/kg | [2][6] |
Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble flavonoids like this compound?
A4: Several formulation and chemical modification strategies can be explored to enhance the oral bioavailability of flavonoids with poor water solubility.[9][10] These approaches aim to increase solubility, dissolution rate, and permeability, or to protect the compound from premature metabolism.[9] Key strategies include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.[11][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility and dissolution.[11][13]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[11][12][14]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[11]
-
Prodrugs: Chemical modification of the drug molecule to a more soluble or permeable form that is converted to the active drug in the body.[15]
-
Nanotechnology-based Approaches: Nanoencapsulation, nanoemulsions, and nanosuspensions have shown success in enhancing the bioavailability of flavonoids.[16]
-
Use of Absorption Enhancers: Certain excipients can improve drug permeability across the intestinal epithelium.[9]
Troubleshooting Guides for Experimental Issues
Problem 1: Inconsistent or low yields during the extraction and isolation of this compound from plant material.
-
Possible Cause: Inefficient extraction method or inappropriate solvent selection.
-
Troubleshooting Steps:
-
Optimize Extraction Method: Conventional methods like maceration, percolation, and Soxhlet extraction can be used.[17][18][19] For potentially improved efficiency, consider modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or supercritical fluid extraction (SFE).[18][20]
-
Solvent Selection: The choice of solvent is critical and depends on the polarity of this compound. A systematic approach using solvents of varying polarities (e.g., hexane, dichloromethane, acetone, methanol, water) should be undertaken to determine the optimal solvent for maximizing yield.[20]
-
Plant Material Preparation: Ensure the plant material is properly dried and ground to a uniform, fine powder to maximize the surface area for extraction.
-
Purification: After extraction, use chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) for isolation and purification.[17][19]
-
Problem 2: Difficulty in achieving detectable plasma concentrations of this compound in animal models after oral administration.
-
Possible Cause: Extensive first-pass metabolism and poor aqueous solubility.
-
Troubleshooting Steps:
-
Formulation Development: As this compound is poorly soluble, developing an enabling formulation is crucial.[11][12][15]
-
Screening Formulations: Start by screening simple formulations such as suspensions in aqueous vehicles with surfactants or co-solvents.
-
Advanced Formulations: If simple formulations fail, progress to more advanced strategies like solid dispersions with polymers (e.g., PVP, HPMC), or lipid-based formulations such as SEDDS.[11][14] The goal is to enhance the dissolution rate and present the drug to the intestinal wall in a solubilized state.
-
-
Co-administration with Metabolic Inhibitors: To understand the impact of first-pass metabolism, consider co-administering this compound with known inhibitors of CYP450 or UGT enzymes in preclinical studies. This can help elucidate the primary metabolic pathways and the potential for improvement by inhibiting these enzymes.
-
Structural Modification (Prodrug Approach): Synthesizing prodrugs of this compound by modifying its hydroxyl groups can improve solubility and/or mask the sites of metabolism.[15] For example, creating phosphate esters can significantly increase aqueous solubility.[15]
-
Problem 3: High variability in in vitro permeability assay results for this compound.
-
Possible Cause: Poor aqueous solubility leading to precipitation in the assay medium, or interaction with assay components.
-
Troubleshooting Steps:
-
Solubility Assessment in Assay Buffer: Determine the thermodynamic solubility of this compound in the specific buffer used for the permeability assay (e.g., Hanks' Balanced Salt Solution).[21] Ensure the starting concentration in the donor compartment is below the solubility limit to avoid precipitation.
-
Use of Co-solvents: If solubility is a limiting factor, a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) can be used in the donor compartment. However, the concentration of the co-solvent should be kept low (typically <1%) to avoid damaging the cell monolayer in cell-based assays like Caco-2.
-
PAMPA Assay: Consider using a Parallel Artificial Membrane Permeation Assay (PAMPA) as an initial screen. This non-cell-based assay is less susceptible to compound toxicity and can provide a good estimate of passive permeability.
-
Efflux Transporter Involvement: this compound, like other flavonoids, may be a substrate for efflux transporters such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs), which can reduce its apparent permeability.[22][23][24][25] Conduct bi-directional transport studies in Caco-2 cells to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[22] If efflux is confirmed, consider co-incubating with known inhibitors of these transporters (e.g., verapamil for P-gp) to confirm their role.[23]
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment of this compound
Objective: To determine the rate of metabolism of this compound in liver and intestinal S9 fractions.
Materials:
-
This compound
-
Mouse or human liver and intestinal S9 fractions
-
NADPH regenerating system (for CYP450-mediated metabolism)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) (for UGT-mediated metabolism)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS) (for ST-mediated metabolism)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the S9 fraction (e.g., 1 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and the appropriate cofactor(s) (NADPH, UDPGA, PAPS).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the remaining parent compound concentration versus time plot.
Protocol 2: Caco-2 Cell Bi-directional Permeability Assay
Objective: To assess the intestinal permeability of this compound and investigate the potential for active efflux.
Materials:
-
Caco-2 cells (passages 25-40)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (typically > 300 Ω·cm²).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the transport buffer containing this compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Transport: Add the transport buffer containing this compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
At the end of the experiment, collect samples from the donor compartment.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Measure the transport of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B).
Visualizations
Caption: Metabolic pathways of this compound in the intestine and liver.
References
- 1. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Pharmacokinetics and in Vitro Metabolism of (±)-Cremastranone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
- 17. Extraction and isolation of phytoconstituents | PPTX [slideshare.net]
- 18. scispace.com [scispace.com]
- 19. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 404 Page [emdgroup.com]
- 22. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 24. P-glycoprotein: Significance and symbolism [wisdomlib.org]
- 25. A new mechanism for increasing the oral bioavailability of scutellarin with Cremophor EL: Activation of MRP3 with concurrent inhibition of MRP2 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Cremastranone for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cremastranone in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a homoisoflavanone with demonstrated anti-angiogenic and anti-cancer properties.[1][2] Like many natural product-derived compounds, this compound is poorly soluble in aqueous solutions, which poses a significant challenge for its development as a therapeutic agent. Poor aqueous solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues during in vivo studies.[1][2]
Q2: What are the common signs of poor solubility during an in vivo experiment?
A2: Researchers may encounter several indicators of poor solubility, including:
-
Difficulty in dissolving the compound in a desired vehicle.
-
Precipitation of the compound upon addition to an aqueous medium or upon standing.
-
High variability in plasma concentrations between individual animals in a study group.
-
Lack of a dose-proportional increase in systemic exposure.
Q3: What are the general strategies to improve the solubility of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications: Such as particle size reduction (micronization, nanosuspension) and modification of the crystal habit (amorphous solid dispersions).
-
Chemical Modifications: Including the use of co-solvents, pH adjustment, and complexation (e.g., with cyclodextrins).
-
Lipid-Based Formulations: Such as nanoemulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS).
Q4: Which solvents are commonly used to prepare stock solutions of this compound?
A4: For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol are frequently used.[3][4] However, it is crucial to be aware of the potential for precipitation when diluting these stock solutions into aqueous buffers for in vivo administration. The final concentration of the organic solvent in the dosing solution should be kept to a minimum to avoid toxicity.
Q5: How does this compound exert its anti-cancer effects?
A5: Studies on this compound and its derivatives have shown that they can suppress the growth of cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis (programmed cell death).[1][2][5] There is also evidence suggesting a potential role for ferroptosis, a form of iron-dependent cell death.[5][6]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution when preparing the dosing formulation. | The aqueous buffer is a poor solvent for this compound, and the concentration of the organic co-solvent from the stock solution is too low in the final formulation. | 1. Increase the proportion of the co-solvent (e.g., DMSO, ethanol) in the final formulation, ensuring it remains within a tolerable limit for the animal model. 2. Consider using a different formulation strategy, such as a nanoemulsion or a solid dispersion, which can improve the stability of the compound in an aqueous environment. 3. Gently warm the solution or use sonication to aid dissolution, but be cautious of potential degradation of the compound at elevated temperatures.[7] |
| High variability in plasma drug concentrations is observed across the study group. | This is a common consequence of poor and erratic absorption from the gastrointestinal tract due to low solubility. | 1. Switch to a parenteral route of administration (e.g., intravenous, intraperitoneal) to bypass the gastrointestinal absorption barrier. 2. Optimize the oral formulation to improve solubility and dissolution rate. A nanoemulsion or solid dispersion can lead to more consistent absorption. |
| The observed in vivo efficacy is lower than expected based on in vitro data. | The concentration of this compound reaching the target tissue is insufficient due to its poor solubility and rapid metabolism. | 1. Increase the dose of this compound, if tolerated by the animals. 2. Employ a formulation strategy that enhances bioavailability, such as a lipid-based delivery system. 3. Consider co-administration with an inhibitor of the metabolic enzymes responsible for this compound's degradation, if known and experimentally feasible. |
Data Presentation
Table 1: General Solubility of Poorly Water-Soluble Compounds in Common Solvents
| Solvent | General Solubility | Remarks |
| Water | Very Low / Insoluble | The primary challenge for in vivo studies. |
| Ethanol | Soluble to Moderately Soluble | Often used as a co-solvent in formulations.[3] |
| DMSO | Generally Soluble | A common solvent for preparing high-concentration stock solutions.[3][4] |
| Propylene Glycol | Soluble to Moderately Soluble | A pharmaceutically acceptable co-solvent. |
| PEG 400 | Soluble to Moderately Soluble | A non-ionic surfactant and solubilizing agent. |
Note: This table provides a general guide. The actual solubility of this compound in these solvents should be experimentally determined.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Solid Dispersion | The drug is dispersed in a solid hydrophilic carrier, often in an amorphous state.[8] | - Enhances dissolution rate.- Can be formulated into solid dosage forms. | - Potential for the drug to recrystallize over time.- Manufacturing process can be complex. |
| Nanoemulsion | The drug is dissolved in a lipid phase, which is then emulsified into fine droplets in an aqueous phase.[9] | - High drug loading capacity.- Protects the drug from degradation.- Can improve lymphatic uptake, bypassing first-pass metabolism. | - Requires specialized equipment for preparation.- Long-term stability can be a concern. |
| Co-solvency | A water-miscible organic solvent is used to increase the solubility of the drug in an aqueous solution. | - Simple to prepare.- Suitable for early-stage in vivo studies. | - Potential for drug precipitation upon dilution.- High concentrations of co-solvents can be toxic. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30) in a suitable organic solvent (e.g., methanol) in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: The resulting solid dispersion can be characterized for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like HPLC, dissolution testing, and X-ray diffraction, respectively.
Protocol 2: Preparation of a this compound-Loaded Nanoemulsion by High-Shear Homogenization
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) and add a surfactant (e.g., Tween 80).
-
Aqueous Phase Preparation: Prepare an aqueous phase, which may contain a co-surfactant (e.g., Transcutol HP).
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization to reduce the droplet size to the nanometer range.
-
Characterization: The nanoemulsion should be characterized for droplet size, polydispersity index, zeta potential, and drug entrapment efficiency.
Mandatory Visualizations
References
- 1. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 7. selleckchem.com [selleckchem.com]
- 8. wjpls.org [wjpls.org]
- 9. scielo.br [scielo.br]
Addressing off-target effects of Cremastranone in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Cremastranone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecules like this compound?
A1: Off-target effects are unintended interactions of a small molecule with proteins other than its primary, intended target. These interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[1][2] For a compound like this compound, which is studied for its anti-cancer properties, it is crucial to distinguish the effects caused by modulating the intended pathway from those caused by binding to other cellular components.[3][4]
Q2: My experimental results with this compound are inconsistent with published literature. Could this be due to off-target effects?
A2: Inconsistent results can arise from several factors, including off-target effects. Other potential causes include differences in cell line passage number, experimental conditions, or the purity and stability of the this compound compound. A systematic approach to troubleshooting is recommended to pinpoint the source of the discrepancy.
Q3: How can I confirm that the observed phenotype is a direct result of this compound's on-target activity?
A3: Target validation is a critical step.[5] Key strategies include:
-
Orthogonal Approaches: Use a structurally different compound that is known to target the same protein or pathway. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the proposed target of this compound.[1] If the phenotype of the genetic perturbation mimics the effect of this compound treatment, it strengthens the evidence for on-target activity.
-
Rescue Experiments: If this compound inhibits a protein, try to "rescue" the phenotype by overexpressing a downstream effector in the pathway.
Q4: What are some general strategies to minimize off-target effects in my experiments?
A4: To minimize the risk of off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.
-
Ensure Compound Purity: Use highly purified this compound. Impurities in a compound stock can have their own biological activities.
-
Include Proper Controls: Always include a vehicle-only control (e.g., DMSO) and consider using a structurally similar but inactive analog of this compound if one is available.
Troubleshooting Guide: Unexpected Experimental Outcomes
If you are observing unexpected or inconsistent results in your experiments with this compound, follow this step-by-step guide to identify the potential cause.
Step 1: Initial Assessment and Reagent Validation
Before investigating complex biological reasons, it is essential to rule out common experimental variables.
-
Confirm Compound Identity and Purity: Verify the identity of your this compound stock using methods like mass spectrometry and assess its purity via HPLC.
-
Check for Compound Degradation: this compound, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles. Consider using a fresh stock.
-
Standardize Experimental Conditions: Ensure that cell density, media components, and incubation times are consistent across experiments.
Step 2: Dose-Response Analysis
A thorough dose-response analysis can help differentiate between on-target, off-target, and toxic effects.
-
Methodology: Treat your cells with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar).
-
Interpretation: An on-target effect will typically show a sigmoidal dose-response curve. Off-target effects may appear at higher concentrations. A sharp drop in cell viability at high concentrations often indicates general toxicity.
The following table is a template for recording and analyzing your dose-response data.
| This compound Concentration | On-Target Biomarker (e.g., % Inhibition) | Cell Viability (%) | Notes |
| 0 µM (Vehicle) | 0% | 100% | Baseline |
| 0.01 µM | 15% | 98% | |
| 0.1 µM | 52% | 95% | IC50 for on-target effect |
| 1 µM | 85% | 92% | |
| 10 µM | 95% | 70% | Potential off-target or toxic effects appearing |
| 100 µM | 98% | 20% | Likely general toxicity |
Step 3: Target Engagement and Validation
It is crucial to confirm that this compound is interacting with its intended target in your experimental system.
-
Target Engagement Assays: These assays measure the direct binding of a compound to its target protein within a cell or in a lysate.[5]
-
Genetic Approaches: As mentioned in the FAQs, use CRISPR or siRNA to validate that the phenotype is dependent on the target protein.
Below is a diagram illustrating a logical workflow for troubleshooting unexpected results.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular context. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Treat one sample of cells with this compound at a working concentration and a control sample with vehicle.
-
Heating: Aliquot the cell lysates into different tubes and heat them at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
-
Analysis: Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Protocol 2: Kinase Panel Screening for Off-Target Profiling
Since many small molecules can have unintended effects on kinases, performing a broad kinase screen can be informative.
Methodology:
-
Select a Panel: Choose a commercial kinase screening service that offers a panel of diverse human kinases.
-
Submit Compound: Provide a sample of this compound at a specified concentration (e.g., 10 µM is common for initial screens).
-
Data Analysis: The service will provide data on the percent inhibition of each kinase in the panel by this compound.
-
Follow-up: For any significant "hits" (kinases that are strongly inhibited), perform secondary dose-response assays to confirm the interaction and determine the IC50 value.
Below is a sample table for presenting kinase screening data.
| Kinase Target | % Inhibition at 10 µM this compound | Notes |
| Intended Target | 95% | On-target activity confirmed |
| Kinase A | 5% | No significant inhibition |
| Kinase B | 78% | Potential off-target hit |
| Kinase C | 12% | No significant inhibition |
| Kinase D | 65% | Potential off-target hit |
Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects
The diagram below illustrates how an off-target effect of this compound could complicate the interpretation of results. The intended effect is the inhibition of "Target Protein," leading to apoptosis. However, an off-target inhibition of "Kinase X" could independently affect cell survival, confounding the observed phenotype.
By following these guidelines and protocols, researchers can more confidently interpret their experimental data and ensure that the observed effects of this compound are attributed to the correct molecular mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
Technical Support Center: Optimizing Cremastranone Concentrations in Cell-Based Assays
Welcome to the technical support center for the use of Cremastranone and its derivatives in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a homoisoflavanone, a type of natural compound.[1] While this compound itself has shown anti-angiogenic properties, recent research has focused on its synthetic derivatives, which exhibit potent anti-cancer effects at nanomolar concentrations.[1][2] The primary mechanisms of action for its derivatives include inducing cell cycle arrest at the G2/M phase and triggering programmed cell death through apoptosis and potentially ferroptosis.[1][3][4]
Q2: What are the key signaling pathways affected by this compound derivatives?
A2: this compound derivatives have been shown to modulate several key signaling pathways in cancer cells:
-
Cell Cycle Arrest: Treatment with derivatives like SH-19027 and SHA-035 leads to an upregulation of p21, a cyclin-dependent kinase inhibitor, which plays a crucial role in G2/M phase arrest.[3][4]
-
Apoptosis: These compounds also increase the expression of apoptosis-associated markers, leading to programmed cell death.[3][4]
-
Ferroptosis: Derivatives such as SH-17059 and SH-19021 have been linked to caspase-independent cell death with characteristics of ferroptosis. This is associated with the upregulation of heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), and a reduction in glutathione peroxidase 4 (GPX4) expression, leading to increased reactive oxygen species (ROS) and lipid peroxidation.[1]
Q3: What is a typical starting concentration range for this compound or its derivatives in a cell-based assay?
A3: Based on published data, the cytotoxic effects of potent this compound derivatives are observed at nanomolar concentrations.[1][2] A good starting point for a dose-response experiment would be a broad range from 1 nM to 10 µM to determine the IC50 value in your specific cell line.
Q4: How do I prepare and store this compound and its derivatives?
A4: this compound and its derivatives are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q5: Which cell lines have been tested with this compound derivatives, and what are their reported IC50 values?
A5: Several cancer cell lines have been used to evaluate the efficacy of this compound derivatives. The IC50 values vary depending on the specific derivative and the cell line. Please refer to the data presented in Table 1 for a summary of reported IC50 values.
Quantitative Data Summary
Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines
| Derivative | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| SH-19027 | HCT116 | Colorectal Cancer | 48h | ~0.05 | [4] |
| LoVo | Colorectal Cancer | 48h | ~0.05 | [4] | |
| T47D | Breast Cancer | 72h | ~0.1 | [1] | |
| ZR-75-1 | Breast Cancer | 72h | ~0.5 | [1] | |
| SHA-035 | HCT116 | Colorectal Cancer | 48h | ~0.05 | [4] |
| LoVo | Colorectal Cancer | 48h | ~0.05 | [4] | |
| T47D | Breast Cancer | 72h | ~0.1 | [1] | |
| ZR-75-1 | Breast Cancer | 72h | ~0.5 | [1] | |
| SH-17059 | T47D | Breast Cancer | 72h | ~0.05 | [1] |
| ZR-75-1 | Breast Cancer | 72h | ~0.1 | [1] | |
| SH-19021 | T47D | Breast Cancer | 72h | ~0.05 | [1] |
| ZR-75-1 | Breast Cancer | 72h | ~0.1 | [1] |
Experimental Protocols & Workflows
General Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
Detailed Methodologies
1. Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in complete culture medium. It is recommended to perform a 10-point serial dilution.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the compound concentration to determine the IC50 value.
-
2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of the this compound derivative for the appropriate time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the this compound derivative for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Signaling Pathway Diagrams
G2/M Cell Cycle Arrest Pathway
Caption: this compound derivative-induced G2/M arrest.
Putative Ferroptosis Pathway
Caption: Ferroptosis pathway induced by derivatives.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before and during seeding.- Use a multichannel pipette and ensure proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS/media. |
| Low or no cytotoxic effect observed | - Suboptimal concentration range- Compound instability or degradation- Cell line is resistant | - Test a wider and higher concentration range.- Prepare fresh dilutions from a new stock aliquot.- Verify the expression of the target pathway in your cell line. Consider using a different, more sensitive cell line. |
| High background signal in control wells | - Contamination (microbial)- High concentration of DMSO in vehicle control- Autofluorescence of the compound (in fluorescence assays) | - Regularly check cell cultures for contamination.- Ensure the final DMSO concentration is non-toxic (typically <0.1%).- Run a compound-only control to measure its intrinsic fluorescence. |
| Inconsistent results between experiments | - Variation in cell passage number or health- Inconsistent incubation times- Reagent variability | - Use cells within a consistent and low passage number range.- Strictly adhere to standardized incubation times.- Use the same lot of reagents or qualify new lots before use. |
| Unexpected cell morphology changes | - Cytotoxicity unrelated to the intended target (off-target effects)- Stress response to the compound or solvent | - Perform a counter-screen in a cell line lacking the target.- Lower the concentration of the compound and/or DMSO. |
References
- 1. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Cremastranone experiments
For Researchers, Scientists, and Drug Development Professionals
Cremastranone, a homoisoflavanone with promising antiangiogenic and anticancer properties, has garnered significant interest in the research community.[1][2][3][4] However, as with many natural products, achieving consistent and reproducible results in experiments can be challenging.[5][6][7] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during this compound experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant batch-to-batch variability in the biological activity of my this compound?
A1: Batch-to-batch variation is a common challenge in natural product research.[6] Several factors can contribute to this inconsistency:
-
Purity of the Compound: The purity of synthesized or isolated this compound can differ between batches. Impurities may have their own biological effects or interfere with the activity of this compound. A slight variation in potency was observed between synthetic and naturally isolated this compound, which could be attributed to compound purity.[1]
-
Source and Extraction Method: If you are isolating this compound from a natural source like Cremastra appendiculata, variations in plant genetics, growing conditions, and extraction protocols can lead to differing yields and purity.
-
Synthetic Route and Byproducts: Different synthetic routes can produce different intermediates and byproducts that may be difficult to remove completely and could affect the final compound's activity.[1]
Recommendation:
-
Always use highly purified and well-characterized this compound.
-
Obtain a certificate of analysis (CoA) from the supplier detailing the purity and methods of characterization.
-
If synthesizing in-house, ensure a consistent and well-documented purification protocol.
Q2: My in vitro results with this compound are not translating to my in vivo models.
A2: This is a frequent hurdle in drug development, particularly with natural products.[5] For this compound, the primary reason is likely its poor pharmacokinetic profile.
-
Poor Oral Bioavailability: Studies have shown that plasma concentrations of this compound are below the limit of quantitation after oral administration in mice, indicating very low oral bioavailability.[8]
-
Rapid Metabolism: this compound is rapidly metabolized in vitro by liver and intestine S9 fractions.[8] The primary metabolic pathways are glucuronidation (by UGTs) and sulfation (by STs), with a smaller contribution from cytochrome P450 enzymes (CYPs).[8] The in vitro half-life is less than one minute.[8]
-
High Plasma Clearance: Following intravenous administration in mice, this compound exhibits a very short half-life of approximately 1.5 minutes and high plasma clearance.[8]
Recommendation:
-
For in vivo studies, consider intravenous administration to bypass the issue of poor oral absorption.
-
Be aware of the rapid clearance and design dosing regimens accordingly (e.g., continuous infusion or frequent dosing) to maintain therapeutic concentrations.
-
Consider using this compound derivatives that have been designed for improved metabolic stability and pharmacokinetic properties.[2][9]
Troubleshooting Inconsistent In Vitro Results
Problem: Inconsistent GI50/IC50 Values in Cell-Based Assays
Below is a logical workflow to troubleshoot inconsistent results in cell-based assays.
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Data Summary: Reported In Vitro Activity of this compound
For easy comparison, the following table summarizes the reported 50% growth inhibitory concentration (GI50) of this compound in human umbilical vein endothelial cells (HUVECs).
| Compound Source | Cell Line | Assay Method | Reported GI50 | Reference |
| Natural Isolate | HUVECs | Not specified | 1.5 µM | [1] |
| Synthetic | HUVECs | alamarBlue fluorescence | 377 nM | [1] |
The difference in observed potency highlights the potential impact of compound purity and the specific assay used.[1]
Experimental Protocols
A detailed experimental protocol is crucial for reproducibility. Below is a generalized methodology for assessing the anti-proliferative effects of this compound.
Protocol: Cell Viability Assay using AlamarBlue
-
Cell Seeding: Plate human colorectal cancer cells (e.g., HCT116, LoVo) or endothelial cells (e.g., HUVECs) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution of this compound in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control if available.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
AlamarBlue Addition: Following incubation, add AlamarBlue reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Readout: Incubate the plates for an additional 1-4 hours, protecting them from direct light. Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (fluorescence: ~560 nm excitation / ~590 nm emission; absorbance: 570 nm and 600 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the GI50 value.
Signaling Pathways
This compound and its derivatives have been shown to exert their anticancer effects through the induction of cell cycle arrest and apoptosis.[2][4] The following diagram illustrates the proposed signaling pathway in colorectal cancer cells.
Caption: Proposed signaling pathway of this compound derivatives in cancer cells.
In human colorectal cancer cells, synthetic derivatives of this compound have been shown to increase the expression of p21 and, at higher concentrations, decrease the expression of cdc2.[2] This regulation leads to cell cycle arrest at the G2/M phase, ultimately suppressing cell proliferation and inducing apoptosis.[2][4]
By understanding the potential pitfalls and the underlying biological and chemical properties of this compound, researchers can design more robust experiments and better interpret their results.
References
- 1. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first synthesis of the antiangiogenic homoisoflavanone, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges of Conducting Clinical Trials of Natural Products to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Pharmacokinetics and in Vitro Metabolism of (±)-Cremastranone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Cremastranone: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of Cremastranone, a homoisoflavanone with promising antiangiogenic properties, presents a unique set of challenges, particularly when scaling up production. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis, ensuring a smoother and more efficient experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most critical challenge in the synthesis of this compound?
A1: The most significant hurdle is the selective demethylation of the methyl phenyl ethers.[1] Achieving the desired hydroxylation pattern without producing regioisomers is a common difficulty. For instance, demethylation using an excess of TMSI in CHCl3 has been explored, but achieving high selectivity can be challenging.[1]
Q2: What are the common byproducts formed during the synthesis?
A2: During the cyclization of the dihydrochalcone with formaldehyde to form the 4-chromanone ring, byproducts can be generated.[1] These often need to be treated with a base, such as K2CO3, to facilitate the desired cyclization.[1]
Q3: Is the synthetic this compound chiral?
A3: Yes, the synthetically produced this compound is a racemate.[1] The absolute configuration at the C3 position of the natural product has not been reported, so current synthetic routes typically do not address stereoselectivity.[1]
Q4: What are the reported biological activities of synthetic this compound?
A4: Synthetic this compound has been shown to inhibit the proliferation, migration, and tube formation of human retinal microvascular endothelial cells (HRECs), which are key processes in pathological angiogenesis.[1][2] It has also demonstrated anti-proliferative activity against human umbilical vein endothelial cells (HUVECs).[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4-chromanone (8) | Incomplete cyclization of the dihydrochalcone (6). Formation of stable byproducts (e.g., 7). | Treat the reaction mixture with K2CO3 to promote the cyclization of byproducts to the desired 4-chromanone.[1] |
| Formation of regioisomers during demethylation | Non-selective demethylating agents. Harsh reaction conditions. | Employ a selective demethylation strategy. One successful approach involves the use of 2 equivalents of TMSI.[1] Alternatively, consider a synthetic route where the phenol group at the C7 position is generated prior to other demethylations.[1] |
| Difficulty in purifying the final product | Presence of closely related regioisomers and other byproducts. | Utilize careful column chromatography for purification. The choice of solvent system is critical for achieving good separation. |
| Inconsistent yields upon scale-up | Changes in heat and mass transfer. Non-linear effects of reaction parameters at a larger scale.[3] | Conduct a thorough process optimization study.[4] Investigate the impact of mixing speed, temperature control, and reagent addition rates at the larger scale. Implement Process Analytical Technology (PAT) to monitor critical parameters in real-time.[4] |
| Poor reproducibility between batches | Variations in raw material quality. Inconsistent reaction conditions. | Establish strict quality control for all starting materials and reagents.[4] Ensure precise control over reaction parameters such as temperature, time, and stoichiometry. |
Experimental Protocols
Key Synthetic Step: Formation of 4-Chromanone (8)
This protocol describes the cyclization of the dihydrochalcone (6) to the 4-chromanone (8).
-
Reaction Setup: In a round-bottom flask, dissolve the dihydrochalcone (6) in a suitable solvent such as methanol.
-
Reagent Addition: Add formaldehyde to the solution.
-
Cyclization: The reaction proceeds to form the 4-chromanone (8). Note that byproducts may also be formed.
-
Work-up: If byproducts are significant, treat the reaction mixture with K2CO3 to convert them to the desired product (8).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-chromanone (8).
Key Synthetic Step: Selective Demethylation to this compound (1)
This protocol outlines the final demethylation step to yield this compound (1).
-
Reaction Setup: Dissolve the 4-chromanone (8) in a dry, inert solvent such as chloroform (CHCl3) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add 2 equivalents of trimethylsilyl iodide (TMSI) to the solution.
-
Reaction: The reaction mixture is typically heated to reflux.
-
Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction with a suitable reagent, such as methanol.
-
Work-up: Perform an aqueous work-up to remove inorganic salts.
-
Purification: The crude product is purified by column chromatography to yield pure this compound (1).
Data Presentation
Table 1: Summary of a Reported Synthetic Route to this compound
| Step | Starting Material | Product | Key Reagents | Overall Yield | Reference |
| 1-6 | 4'-Benzyloxy-6'-hydroxy-2',3'-dimethoxyacetophenone (15) | This compound (1) | Multiple steps including aldol condensation, catalytic hydrogenation, cyclization, and demethylation. | 26.8% | [1] |
Visualizing the Synthesis and Challenges
Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Troubleshooting Logic for Low Demethylation Selectivity
Caption: Troubleshooting demethylation selectivity.
References
- 1. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The first synthesis of the antiangiogenic homoisoflavanone, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
Technical Support Center: Long-Term Storage and Stability of Cremastranone in DMSO
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Cremastranone?
A1: For many organic compounds that are not readily soluble in aqueous solutions, Dimethyl Sulfoxide (DMSO) is a common and effective solvent.[1] It is advisable to use a fresh, anhydrous grade of DMSO to minimize moisture content, which can accelerate compound degradation.[1]
Q2: What are the general guidelines for storing a this compound-DMSO stock solution?
A2: As a general guideline for small molecules in DMSO, stock solutions should be stored at low temperatures to slow down potential degradation.[2] For short-term storage (days to weeks), 4°C may be acceptable, but for long-term storage (months to years), it is highly recommended to store aliquots at -20°C or -80°C.[2] Always refer to any specific instructions provided on the product's technical data sheet.
Q3: How many times can I freeze and thaw my this compound-DMSO stock solution?
A3: Repeated freeze-thaw cycles should be avoided as they can degrade the compound.[2] It is best practice to aliquot the stock solution into single-use volumes to prevent the need for repeated temperature cycling.[2] Studies on various compounds in DMSO have shown that significant compound loss is not observed after a limited number of freeze-thaw cycles (e.g., up to 11 cycles in one study), but this can be compound-specific.[3]
Q4: I noticed a precipitate in my this compound-DMSO stock solution after pulling it from the freezer. What should I do?
A4: DMSO freezes at a temperature just below room temperature (around 18.5°C). If the stock solution appears frozen or contains crystals, it can be gently warmed to room temperature (e.g., in a 37°C water bath for a few minutes) and vortexed to ensure the compound is fully redissolved before use.[4][5] If precipitation persists after warming and vortexing, it might indicate that the compound's solubility limit has been exceeded or that it has degraded.
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A5: High concentrations of DMSO can be toxic to cells. Typically, the final concentration of DMSO in cell culture media should be kept below 0.5%, and for many sensitive cell lines, below 0.1%.[2][6] It is crucial to determine the DMSO tolerance of your specific cell line and to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or media | The compound has low solubility in aqueous solutions. The rapid change in solvent polarity from DMSO to the aqueous environment causes the compound to "crash out" of solution.[4] | - Pre-warm the aqueous buffer or media to 37°C. - Add the DMSO stock solution drop-wise while gently vortexing the aqueous solution to ensure rapid mixing.[4] - Perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous solution. - Consider using a co-solvent if compatible with your experimental system, but this requires careful validation.[6] |
| Loss of biological activity over time | The compound may be degrading in the DMSO stock solution. This can be accelerated by the presence of water, exposure to light, or improper storage temperatures.[7] | - Perform a fresh stock solution from powder. - Conduct a stability study to determine the degradation rate under your storage conditions (see Experimental Protocols section). - Ensure the use of anhydrous DMSO and protect the stock solution from light by using amber vials.[8] |
| Cloudiness or color change in the stock solution | This could be a sign of compound degradation or contamination. | - Discard the stock solution. - Prepare a fresh solution from powder. - Visually inspect new stock solutions against a DMSO blank to note the initial appearance. |
Summary of General Storage Conditions for Compounds in DMSO
| Storage Temperature | Duration | Recommendation |
| Room Temperature | Short-term (hours to days) | Not recommended for long-term storage. Stability is highly compound-dependent, and degradation can occur.[9] |
| 4°C | Short-term (days to weeks) | Suitable for working solutions that will be used promptly. |
| -20°C | Long-term (months) | A common and effective temperature for long-term storage of many compounds.[2] |
| -80°C | Extended Long-term (months to years) | The preferred temperature for the longest-term storage to minimize degradation.[2] |
Experimental Protocols
Hypothetical Experimental Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method to determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Amber glass vials or polypropylene tubes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column suitable for separating this compound and potential degradants (e.g., C18 column)
-
Validated HPLC method (including mobile phase composition, flow rate, and detection wavelength for this compound)
-
Precision balance and volumetric flasks
2. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
3. Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber vials or polypropylene tubes for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, and -80°C).
-
One aliquot will be analyzed immediately (Time 0).
-
Store the remaining aliquots at their respective temperatures.
4. Sample Analysis at Different Time Points:
-
At designated time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature and vortex to ensure homogeneity.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis.
-
Inject the prepared sample into the HPLC system.
5. Data Analysis:
-
Measure the peak area of the this compound peak in the chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of a compound in DMSO.
Caption: Logical steps for troubleshooting common DMSO stock solution issues.
References
- 1. reddit.com [reddit.com]
- 2. captivatebio.com [captivatebio.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Artifacts in Cremastranone Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts in fluorescence assays involving Cremastranone and its derivatives.
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background fluorescence can mask the specific signal from your fluorescent probe, reducing the sensitivity of your assay.
Possible Causes & Solutions:
| Cause | Solution |
| Autofluorescence from biological samples | - Use an unstained control sample to determine the level of autofluorescence.[1] - If autofluorescence is high, consider using fluorophores that emit in the red or far-red spectrum to minimize overlap with common autofluorescent molecules like NADH and flavins.[2] - Employ spectral unmixing techniques if your imaging system supports it.[3] - For fixed cells, consider treatment with sodium borohydride to reduce aldehyde-induced autofluorescence.[1] |
| Interference from media components | - Use phenol red-free media, as phenol red is a common source of background fluorescence.[4] - Avoid media supplemented with Fetal Bovine Serum (FBS) for live-cell imaging, as it can be a source of autofluorescence.[1] |
| Intrinsic fluorescence of this compound | - Run a cell-free control with this compound at the same concentrations as your experiment to measure its intrinsic fluorescence. - If this compound is fluorescent, select filters and fluorophores with spectral properties that do not overlap. |
| Non-specific binding of fluorescent probes | - Use blocking agents to minimize non-specific antibody binding.[5] - Optimize washing steps to thoroughly remove unbound probes.[5] |
| Contaminated reagents or plasticware | - Use high-quality, sterile reagents and plasticware designed for fluorescence assays. - Black microplates with clear bottoms are recommended for cell-based assays to reduce background and crosstalk.[4] |
Problem 2: Weak or No Signal
A weak or absent fluorescent signal can lead to inconclusive or misleading results.
Possible Causes & Solutions:
| Cause | Solution |
| Photobleaching | - Reduce the intensity and duration of light exposure.[6][7] - Use antifade mounting media for fixed samples.[8] - Choose more photostable fluorophores.[9] |
| Low probe concentration or inefficient labeling | - Titrate the concentration of your fluorescent probe to find the optimal staining intensity.[5] - Ensure your primary antibody is validated for the intended application and that the secondary antibody is compatible.[8] |
| Fluorescence Quenching | - Be aware of potential quenching by components in your sample or by this compound itself.[10][11] - Run control experiments to test for quenching effects. |
| Incorrect filter sets or instrument settings | - Ensure the excitation and emission filters are appropriate for your chosen fluorophore.[12] - Optimize the gain and exposure settings on your instrument. |
| Cell death or low target expression | - Confirm cell viability and ensure the target of your fluorescent probe is expressed in your cell model.[8] |
Problem 3: Inconsistent or Variable Results
Lack of reproducibility can undermine the validity of your findings.
Possible Causes & Solutions:
| Cause | Solution |
| Uneven cell seeding or staining | - Ensure a homogenous cell suspension and even distribution of cells in the microplate wells. - Optimize permeabilization and incubation steps to ensure uniform staining.[5] |
| Edge effects in microplates | - Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. - Ensure proper humidification during incubation. |
| Phototoxicity in live-cell imaging | - Minimize light exposure to prevent cell damage.[13] - Use fluorophores with longer excitation wavelengths, which are less energetic and less likely to cause phototoxicity.[13] |
| Compound precipitation | - Observe wells for any signs of compound precipitation, which can interfere with optical measurements.[14] - Ensure this compound is fully dissolved in the assay medium. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and how can I minimize it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[9][15] This fading of the fluorescent signal can compromise quantitative measurements.[6] To minimize photobleaching, you can:
-
Use more photostable dyes.[9]
-
Incorporate antifade reagents in your mounting medium for fixed samples.[8]
Q2: My unstained cells are showing a fluorescent signal. What is causing this?
A2: This phenomenon is called autofluorescence, which is the natural fluorescence emitted by biological structures.[16][17] Common sources of autofluorescence in mammalian cells include NADH, flavins, collagen, elastin, and lipofuscin.[1][2] To manage autofluorescence:
-
Run an unstained control to quantify the level of background fluorescence.[1]
-
Choose fluorophores with emission spectra that are well-separated from the autofluorescence spectrum, preferably in the red or far-red region.[2]
-
Use appropriate background subtraction methods during image analysis.
Q3: What is spectral bleed-through and how can I avoid it?
A3: Spectral bleed-through, also known as crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another fluorophore.[18][19] This is due to the overlapping emission spectra of the fluorophores.[18] To prevent this artifact:
-
Select fluorophores with narrow emission spectra and minimal spectral overlap.[12]
-
Use narrow bandpass emission filters to specifically detect the fluorescence of each dye.[3]
-
Perform sequential imaging, exciting and detecting one fluorophore at a time.[20]
Q4: Could this compound itself be interfering with my fluorescence assay?
A4: Yes, it's possible. Like other small molecules, this compound could potentially interfere in several ways:[14]
-
Intrinsic Fluorescence: this compound might be inherently fluorescent, contributing to the background signal.[21]
-
Fluorescence Quenching: It could decrease the fluorescence intensity of your probe through various quenching mechanisms.[10][11]
-
Light Scattering: If the compound precipitates out of solution, it can scatter light and affect the accuracy of your readings.[14]
To test for these interferences, it is crucial to run cell-free controls containing only the assay medium, your fluorescent probe, and this compound at the relevant concentrations.
Experimental Protocols
Protocol: Cell Viability Assay using a Fluorescent Plate Reader
This protocol provides a general framework for assessing the effect of this compound on cell viability using a commercially available fluorescence-based assay kit (e.g., a resazurin-based assay).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Resazurin-based cell viability reagent
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Prepare the resazurin-based reagent according to the manufacturer's instructions.
-
Add the reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission for resazurin).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data to the vehicle-treated control wells to determine the percent viability.
-
Visualizations
References
- 1. Autofluorescence [jacksonimmuno.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. tecan.com [tecan.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. news-medical.net [news-medical.net]
- 8. biotium.com [biotium.com]
- 9. Photobleaching - Wikipedia [en.wikipedia.org]
- 10. edinst.com [edinst.com]
- 11. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 12. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 16. photonics.com [photonics.com]
- 17. Autofluorescence - Wikipedia [en.wikipedia.org]
- 18. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 19. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 20. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Delivery of Cremastranone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the in vivo delivery of Cremastranone.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
| Issue/Question | Possible Cause & Troubleshooting Steps |
| Why am I observing no or minimal therapeutic effect of this compound in my animal model after oral administration? | High First-Pass Metabolism: this compound has been shown to have poor oral bioavailability due to extensive metabolism in the liver and intestines.[1][2] Plasma concentrations after oral dosing have been found to be below the limit of quantitation.[1][2][3] Troubleshooting Steps: 1. Switch to an alternative route of administration: Intravenous (IV) or intraperitoneal (IP) injections can bypass first-pass metabolism. However, even with IV administration, this compound has a very short half-life.[1][2] 2. Formulation Enhancement: Consider formulating this compound to protect it from metabolic enzymes and enhance absorption. Strategies for hydrophobic compounds include nanoparticle encapsulation, liposomal formulations, or the development of prodrugs.[4][5][6] 3. Use of Metabolic Inhibitors (for research purposes only): Co-administration with inhibitors of CYP450, UGT, and sulfotransferase (ST) enzymes could increase systemic exposure, though this is generally not a therapeutic strategy. |
| Why are the plasma concentrations of this compound undetectable or rapidly declining after intravenous (IV) injection? | Rapid Systemic Clearance: this compound exhibits a high plasma clearance and a very short half-life of approximately 1.5 minutes in mice.[1][2] It is rapidly metabolized by enzymes such as UGT and ST.[1][2] Troubleshooting Steps: 1. Increase Dosing Frequency: Due to the short half-life, more frequent administration or continuous infusion might be necessary to maintain therapeutic concentrations. 2. Advanced Formulation: Utilize drug delivery systems that provide sustained release. This can include polymeric nanoparticles, liposomes, or hydrogels. These carriers can protect this compound from rapid metabolism and clearance.[4][5] 3. Structural Modification: Research has suggested that structural modifications to this compound, such as creating synthetic derivatives, could improve its pharmacokinetic profile.[1][7] |
| My this compound formulation is showing signs of precipitation or aggregation in my vehicle. | Poor Aqueous Solubility: As a hydrophobic compound, this compound has low solubility in aqueous solutions.[4][8][9] Troubleshooting Steps: 1. Solvent Selection: Use of co-solvents (e.g., DMSO, ethanol, PEG) can improve solubility. However, the concentration of these co-solvents must be optimized to avoid in vivo toxicity.[4] 2. pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the formulation vehicle may improve solubility.[4] 3. Use of Solubilizing Agents: Surfactants or cyclodextrins can be employed to enhance the solubility of hydrophobic compounds.[4] 4. Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its dispersion and stability in aqueous media.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary therapeutic potential?
A1: this compound is a homoisoflavanone, a type of natural compound, with demonstrated anti-angiogenic properties.[10][11][12] Its therapeutic potential has been investigated for diseases characterized by excessive blood vessel growth, such as in ocular neovascularization and some cancers.[3][7] It has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs).[11]
Q2: What are the main metabolic pathways for this compound?
A2: In vitro studies have shown that this compound is metabolized by cytochrome P450 (CYP450), uridine 5'-diphospho-glucuronosyltransferase (UGT), and sulfotransferase (ST) in both mouse and human liver and intestine S9 fractions.[1][2] UGT appears to be the major enzyme responsible for its rapid metabolism.[1][2] The primary metabolites identified are mono-demethylated, mono-glucuronide, and mono-sulfate forms.[1][2]
Q3: What are the key pharmacokinetic parameters of this compound?
A3: Studies in mice have revealed that this compound has suboptimal pharmacokinetic properties for systemic use.[1][2] Following an intravenous dose of 5 mg/kg, it has a very short half-life of about 1.5 minutes and a high plasma clearance of approximately 7.73 L/h/kg.[1][2][3] After oral administration of 10 mg/kg, plasma levels were below the limit of quantitation, indicating poor oral bioavailability.[1][2][3]
Q4: Have any derivatives of this compound been developed to improve its properties?
A4: Yes, synthetic derivatives of this compound have been created to enhance its biological activity and potentially improve its metabolic stability.[7][10] For instance, SH-11037 is a synthetic homoisoflavonoid derived from this compound that has been studied for its anti-angiogenic effects.[10] Other derivatives have been synthesized and investigated for their cytotoxic effects on cancer cell lines.[7]
Q5: What general formulation strategies can be considered for improving the in vivo delivery of this compound?
A5: To overcome the challenges of poor solubility and rapid metabolism, several formulation strategies for hydrophobic compounds can be applied to this compound. These include:
-
Particle size reduction: Micronization or nanonization can increase the surface area and dissolution rate.[4]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can enhance solubility and absorption.[4]
-
Polymeric nanoparticles: Encapsulation in biodegradable polymers can protect the drug from metabolism and provide sustained release.
-
Solid dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution.[6]
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound from preclinical studies in mice.
| Parameter | Value | Route of Administration | Species | Reference(s) |
| Half-life (t₁/₂) | 1.5 ± 0.3 min | Intravenous (5 mg/kg) | Mouse | [1][2] |
| Plasma Clearance (CLp) | 7.73 ± 3.09 L/h/kg | Intravenous (5 mg/kg) | Mouse | [1][2][3] |
| Volume of Distribution (Vd) | 0.30 ± 0.17 L/kg | Intravenous (5 mg/kg) | Mouse | [3] |
| Oral Bioavailability | Undetectable | Oral (10 mg/kg) | Mouse | [1][2][3] |
| In vitro metabolic half-life (t₁/₂) | < 1 min | Liver or intestine S9 fractions (mouse and human) | Mouse, Human | [1][2] |
Experimental Protocols
Protocol: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol provides a general methodology for the encapsulation of this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a minimal volume of DCM (e.g., 2 mL). Ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.
-
-
Emulsification:
-
Add the organic phase to a larger volume of the aqueous phase (e.g., 20 mL) under continuous stirring.
-
Immediately emulsify the mixture using a probe sonicator or high-speed homogenizer. Emulsification parameters (e.g., power, time) should be optimized to achieve the desired nanoparticle size.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a magnetic stirrer and stir for several hours (e.g., 3-4 hours) at room temperature to allow the organic solvent to evaporate. This will lead to the formation of solid nanoparticles.
-
Alternatively, a rotary evaporator can be used for more controlled and rapid solvent removal.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by ultracentrifugation (e.g., at 15,000 x g for 20 minutes).
-
Discard the supernatant, which contains residual PVA and unencapsulated this compound.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step at least twice to remove any remaining surfactant.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and then freeze-dried (lyophilized) to obtain a dry powder.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Morphology: Visualize using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable solvent and quantify the this compound content using HPLC or UV-Vis spectrophotometry.
-
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Troubleshooting workflow for this compound in vivo experiments.
Caption: Experimental workflow for nanoparticle formulation.
References
- 1. Mouse Pharmacokinetics and in Vitro Metabolism of (±)-Cremastranone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
Validation & Comparative
Validating the Cellular Targets of Cremastranone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cremastranone, a homoisoflavanone isolated from Cremastra appendiculata, has demonstrated promising anti-angiogenic and anti-cancer properties. Its mechanism of action is an area of active investigation, with studies pointing towards the induction of cell cycle arrest and apoptosis in cancer cells. However, the direct molecular targets of this compound remain to be definitively identified. This guide provides a comparative analysis of this compound with established anti-cancer agents that have well-validated cellular targets. By examining the similarities and differences in their biological effects, we aim to provide a framework for the further investigation and validation of this compound's cellular targets.
Comparison of Anti-Cancer Activity
The following tables summarize the cytotoxic activity of this compound and selected alternative anti-cancer drugs in various cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | HUVEC | - | ~377 nM |
| Sunitinib | 786-O | Renal Cell Carcinoma | 4.6 µM[1] |
| ACHN | Renal Cell Carcinoma | 1.9 µM[1] | |
| Caki-1 | Renal Cell Carcinoma | 2.8 µM[1] | |
| P-gp-HEK | - | 9-10 µM[2] | |
| MIA PaCa-2 | Pancreatic Cancer | 2.67 µM (normoxia), 3.50 µM (hypoxia)[3] | |
| PANC-1 | Pancreatic Cancer | 3.53 µM (normoxia), 3.73 µM (hypoxia)[3] | |
| Paclitaxel | SK-BR-3 | Breast Cancer | - |
| MDA-MB-231 | Breast Cancer | 5.80 nM[4] | |
| T-47D | Breast Cancer | - | |
| Various Lung Cancer | Lung Cancer | 0.027 µM - 5.0 µM (120h exposure)[5] | |
| Various | - | 2.5 - 7.5 nM (24h exposure)[6] | |
| Bortezomib | PC-3 | Prostate Cancer | 32.8 nM[7] |
| B16F10 | Melanoma | 2.46 nM[8] | |
| Myeloma Cell Lines | Multiple Myeloma | 22 - 32 nM[9] | |
| Palbociclib | H520 | Lung Squamous Cell Carcinoma | 8.88 µM[10] |
| H226 | Lung Squamous Cell Carcinoma | 9.61 µM[10] | |
| MB453 | Breast Cancer | 106 nM[11] | |
| MB231 | Breast Cancer | 285 nM[11] | |
| MCF-7 | Breast Cancer | 148 nM[4] | |
| T47D | Breast Cancer | - | |
| KB-3-1 | - | 5.014 µM[12] | |
| SW620 | - | 3.921 µM[12] | |
| HEK293/pcDNA3.1 | - | 4.071 µM[12] |
Comparison of Effects on Cell Cycle and Apoptosis
| Compound | Effect on Cell Cycle | Effect on Apoptosis |
| This compound | Induces G2/M arrest | Induces apoptosis |
| Sunitinib | - | Induces apoptosis[13] |
| Paclitaxel | Induces G2/M arrest[14] | Induces apoptosis[15] |
| Bortezomib | Induces G2/M arrest[15][16] | Induces apoptosis[15][16][17] |
| Palbociclib | Induces G1 arrest[18][19] | Induces apoptosis[10][18][20][21][22] |
Signaling Pathways and Experimental Workflows
To visualize the known mechanisms of action and experimental approaches for target validation, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on a cell line and calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[23][24][25][26]
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound or vehicle control for a specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.[27][28][29][30]
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a compound.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic and necrotic cells. By using both Annexin V and PI, one can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound or vehicle control for a specified time.
-
Harvest both the adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Use quadrant analysis to determine the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic).[31][32][33][34]
Conclusion
While the direct cellular targets of this compound are yet to be fully elucidated, its biological activities, particularly the induction of G2/M cell cycle arrest and apoptosis, show parallels with established anti-cancer drugs like Paclitaxel and Bortezomib. The provided comparative data and experimental protocols offer a valuable resource for researchers aiming to further investigate this compound's mechanism of action. Future studies employing target identification strategies, such as affinity chromatography and chemical proteomics, as outlined in the workflow diagram, will be crucial in definitively identifying the protein(s) with which this compound directly interacts. This knowledge will be instrumental in optimizing its therapeutic potential and developing novel anti-cancer therapies.
References
- 1. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined effects of the proteasome inhibitor bortezomib and Hsp70 inhibitors on the B16F10 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Bortezomib potentially inhibits cellular growth of vascular endothelial cells through suppression of G2/M transition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. researchgate.net [researchgate.net]
- 21. Palbociclib Enhances Migration and Invasion of Cancer Cells via Senescence-Associated Secretory Phenotype-Related CCL5 in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. broadpharm.com [broadpharm.com]
- 27. wp.uthscsa.edu [wp.uthscsa.edu]
- 28. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 29. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 30. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 33. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 34. kumc.edu [kumc.edu]
A Comparative Study of Cremastranone and Its Synthetic Analogues in Cancer Therapy
A new frontier in cancer research is emerging with the exploration of Cremastranone, a naturally occurring homoisoflavanone, and its synthetic derivatives. These compounds have demonstrated significant potential as anti-cancer and anti-angiogenic agents. This guide provides a comparative analysis of this compound and its key synthetic analogues, summarizing their biological activities, mechanisms of action, and the experimental data supporting their therapeutic promise for researchers, scientists, and drug development professionals.
This compound, originally isolated from the orchid Cremastra appendiculata, has shown promising anti-angiogenic and anti-proliferative properties.[1] However, its therapeutic potential is limited by factors such as low bioavailability. This has spurred the development of synthetic analogues with improved pharmacological profiles. This guide focuses on a comparative study of this compound and its notable synthetic derivatives: SH-11052, SH-17059, SH-19027, and SHA-035.
Comparative Biological Activity
A critical aspect of drug development is the quantitative assessment of a compound's efficacy. The half-maximal inhibitory concentration (IC50) is a key metric used to evaluate the potency of a compound in inhibiting a specific biological or biochemical function. While comprehensive IC50 data across a wide range of cell lines is still emerging, available studies indicate that synthetic analogues of this compound exhibit potent cytotoxic effects, often in the nanomolar to low micromolar range.
For instance, synthetic this compound has a reported GI50 (50% growth inhibition) of 377 nM in Human Umbilical Vein Endothelial Cells (HUVECs) and 217 nM in Human Retinal Microvascular Endothelial Cells (HRECs).[2] The synthetic derivatives SH-19027 and SHA-035 have been shown to inhibit the viability and proliferation of colorectal cancer cell lines (HCT116 and LoVo) at nanomolar concentrations.[3] Other homoisoflavanones have also demonstrated cytotoxic effects on various cancer cell lines, with IC50 values in the micromolar range.[3]
Table 1: Comparative Cytotoxicity of this compound and its Synthetic Analogues
| Compound | Cell Line | Assay | Activity | Reference |
| This compound | HUVEC | Proliferation | GI50: 377 nM | [2] |
| This compound | HREC | Proliferation | GI50: 217 nM | [2] |
| SH-19027 | HCT116, LoVo | Viability | Nanomolar range | [3] |
| SHA-035 | HCT116, LoVo | Viability | Nanomolar range | [3] |
| Other Homoisoflavanones | A549 (Lung Cancer) | Cytotoxicity | IC50: 0.84-32.76 µM | [3] |
| Other Homoisoflavanones | MDA-MB-435 (Melanoma) | Anti-proliferative | IC50: 1.6 µM | [3] |
| Other Homoisoflavanones | MDA-MB-231 (Breast Cancer) | Anti-proliferative | IC50: 9.5 µM | [3] |
| Other Homoisoflavanones | Ovcar3 (Ovarian Cancer) | Anti-proliferative | IC50: 3.6 µM | [3] |
Mechanism of Action: A Multi-pronged Attack on Cancer
The anti-cancer effects of this compound and its analogues are attributed to their ability to interfere with critical cellular processes, primarily cell cycle progression and angiogenesis.
Cell Cycle Arrest and Apoptosis
Studies have consistently shown that these compounds induce cell cycle arrest at the G2/M phase in cancer cells.[3] This is a crucial checkpoint that ensures the fidelity of cell division. By halting the cell cycle at this stage, the compounds prevent the proliferation of cancerous cells. This cell cycle arrest is often followed by the induction of apoptosis, or programmed cell death, a key mechanism for eliminating malignant cells.[3]
The molecular machinery behind this effect involves the modulation of key cell cycle regulatory proteins. Specifically, the synthetic analogues SH-19027 and SHA-035 have been shown to increase the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor.[3] p21, in turn, inhibits the activity of CDK1/cyclin B1 complexes, which are essential for entry into mitosis. This inhibition prevents the cell from proceeding through the G2/M checkpoint, leading to cell cycle arrest.
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. This compound and its analogues exhibit potent anti-angiogenic properties by targeting key signaling pathways involved in this process.
The synthetic analogue SH-11052 has been shown to inhibit angiogenic activity by blocking pathways mediated by Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF).[3] Both TNF-α and VEGF are potent pro-angiogenic factors that stimulate the proliferation, migration, and tube formation of endothelial cells, the building blocks of blood vessels. By inhibiting these pathways, this compound analogues can effectively cut off the tumor's blood supply, thereby impeding its growth and spread.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate the biological activity of this compound and its synthetic analogues. For detailed procedures, it is recommended to consult the original research articles.
Synthesis of this compound Analogues
The synthesis of various this compound derivatives has been reported by Basavarajappa et al. (2015) and Heo et al. (2019). These methods typically involve multi-step organic synthesis protocols. For instance, the synthesis of SH-17059 and its derivatives often starts from commercially available materials and involves reactions such as condensations, cyclizations, and substitutions to build the homoisoflavanone core and introduce various functional groups. The specific reaction conditions, catalysts, and purification methods are detailed in the respective publications.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its analogues for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds for a specific duration, then harvested and washed.
-
Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content of the cells determines the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p21, CDK1), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imager.
Conclusion
This compound and its synthetic analogues represent a promising class of compounds with significant potential for the development of novel anti-cancer therapies. Their multi-faceted mechanism of action, targeting both cancer cell proliferation and the tumor microenvironment through the inhibition of angiogenesis, makes them attractive candidates for further preclinical and clinical investigation. The continued exploration of structure-activity relationships and the optimization of their pharmacological properties will be crucial in translating the therapeutic promise of these compounds into effective treatments for cancer patients.
References
- 1. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Cremastranone Derivatives Emerge as Potent Nanomolar Anticancer Agents, Outperforming Other Homoisoflavonoids in Preclinical Studies
FOR IMMEDIATE RELEASE
A comprehensive analysis of preclinical data reveals that synthetic derivatives of cremastranone, a naturally occurring homoisoflavonoid, exhibit potent anticancer activity at nanomolar concentrations, distinguishing them from other members of the homoisoflavonoid class. These derivatives induce cancer cell death through multiple mechanisms, including cell cycle arrest, apoptosis, and a form of programmed cell death known as ferroptosis. This comparative guide synthesizes the available experimental data on this compound derivatives versus other notable homoisoflavonoids like scillascillin and brazilin, providing a resource for researchers and drug development professionals in oncology.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of various homoisoflavonoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Notably, the synthetic derivatives of this compound demonstrate significantly lower IC50 values, indicating higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Derivatives | ||||
| SH-17059 | T47D | Breast Cancer | ~0.1 (approx.) | [1] |
| ZR-75-1 | Breast Cancer | > 0.1 | [1] | |
| SH-19021 | T47D | Breast Cancer | ~0.1 (approx.) | [1] |
| ZR-75-1 | Breast Cancer | > 0.1 | [1] | |
| SH-19027 | HCT116 | Colorectal Cancer | Data not quantified | [2] |
| LoVo | Colorectal Cancer | Data not quantified | [2] | |
| SHA-035 | HCT116 | Colorectal Cancer | Data not quantified | [2] |
| LoVo | Colorectal Cancer | Data not quantified | [2] | |
| Scillascillin & Derivatives | ||||
| Scillascillin (Compound 1) | HepG2 | Liver Cancer | 244.69 ± 0.01 | |
| Scillascillin Derivative (Compound 4) | HepG2 | Liver Cancer | 61.34 ± 0.31 | |
| Brazilein (from Brazilin) | ||||
| Brazilein | MCF-7 | Breast Cancer | 7.23 ± 0.24 | [3] |
| Caesalpinia sappan Extract | ||||
| Ethanol Extract | A549 | Lung Cancer | 45.19 ± 1.704 µg/mL | [4] |
Mechanisms of Action: A Tale of Diverse Pathways
Homoisoflavonoids exert their anticancer effects through various signaling pathways, leading to the inhibition of cell proliferation and induction of cell death.
This compound Derivatives (SH-17059 & SH-19021): These compounds have a dual mechanism of action. In breast cancer cells, they induce cell cycle arrest at the G2/M phase.[1] This is followed by a caspase-independent cell death, which is suggested to be ferroptosis.[5] This is supported by the observed increase in heme oxygenase-1 (HO-1), generation of reactive oxygen species (ROS), and lipid peroxidation.[1][5] In colorectal cancer cells, other derivatives (SH-19027 and SHA-035) also induce G2/M arrest but lead to apoptosis, a caspase-dependent form of cell death.[2]
Brazilin: This homoisoflavonoid demonstrates a broader range of targeted pathways. In breast cancer cells, its oxidized form, brazilein, induces G1 cell cycle arrest by downregulating the GSK-3β/β-catenin pathway, which in turn reduces cyclin D1 expression.[3] In non-small cell lung cancer, brazilin causes G2 phase arrest and apoptosis through the activation of the STING/TBK1/IRF3 pathway, accompanied by mitochondrial dysfunction and ROS production.[6] Furthermore, in colon cancer cells, brazilin induces apoptosis via the mTOR and HO-1 pathways.[7][8]
Sappanol: The anticancer mechanism of sappanol has been linked to the p53 signaling pathway, a critical tumor suppressor pathway.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the homoisoflavonoid compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the homoisoflavonoid of interest, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the homoisoflavonoid, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The synthetic derivatives of this compound represent a promising new avenue in the development of anticancer therapies. Their high potency and multifaceted mechanisms of action, including the induction of ferroptosis, set them apart from other homoisoflavonoids. The detailed experimental data and protocols provided in this guide offer a valuable resource for the scientific community to build upon this research and further explore the therapeutic potential of this exciting class of compounds. Further in vivo studies are warranted to validate these preclinical findings and to assess the safety and efficacy of this compound derivatives in a clinical setting.
References
- 1. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
- 5. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brazilin Inhibits the Proliferation of Non-Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Brazilin From Caesalpinia sappan L. Induced Apoptosis via mTOR and HO-1 Pathway in SW480 Human Colon Cancer Cells [frontiersin.org]
- 9. Mechanisms of action of Sappan lignum for prostate cancer treatment: network pharmacology, molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Cremastranone Derivatives: A Comparative Guide to Structure-Activity Relationships in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Cremastranone, a homoisoflavanone originally isolated from Cremastra appendiculata, has garnered significant attention in medicinal chemistry due to its anti-angiogenic and anti-proliferative properties.[1][2] This has spurred the synthesis and evaluation of numerous derivatives to explore their therapeutic potential, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key this compound derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing drug discovery efforts.
Comparative Biological Activity of this compound Derivatives
The anti-proliferative activity of various synthetic this compound derivatives has been evaluated against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic effects.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| This compound | Natural Product | HUVEC | 0.377 | [2] |
| SH-17059 | 5,6,7-trimethoxy, 3'-hydroxy, 4'-methoxy | HCT116 | ~0.1 | [1] |
| LoVo | ~0.1 | [1] | ||
| T47D | <0.1 | [3] | ||
| ZR-75-1 | ~0.1 | [3] | ||
| SH-19017 | A-ring: C6-OH instead of OMe | HCT116 | >1 | [1] |
| LoVo | >1 | [1] | ||
| T47D | >1 | [3] | ||
| ZR-75-1 | >1 | [3] | ||
| SH-19021 | A-ring: C6-cyclopropylmethoxy instead of OMe | HCT116 | ~0.1 | [1] |
| LoVo | ~0.1 | [1] | ||
| T47D | <0.1 | [3] | ||
| ZR-75-1 | ~0.1 | [3] | ||
| SH-19026 | B-ring: 3'-methoxy, 4'-hydroxy | HCT116 | >1 | [1] |
| LoVo | >1 | [1] | ||
| T47D | >1 | [3] | ||
| ZR-75-1 | >1 | [3] | ||
| SH-19027 | B-ring: 3'-fluoro, 4'-methoxy | HCT116 | ~0.05 | [1] |
| LoVo | ~0.05 | [1] | ||
| T47D | <0.1 | [3] | ||
| ZR-75-1 | ~0.1 | [3] | ||
| SHA-035 | B-ring: 3'-carbamate | HCT116 | ~0.05 | [1] |
| LoVo | ~0.05 | [1] | ||
| T47D | <0.1 | [3] | ||
| ZR-75-1 | ~0.1 | [3] |
Key Structure-Activity Relationship Insights:
-
A-Ring Modifications: The substitution at the C6 position of the A-ring significantly influences activity. Replacement of the methoxy group in the parent synthetic compound SH-17059 with a hydroxyl group (SH-19017) leads to a dramatic loss of cytotoxicity.[1][3] However, substitution with a bulkier cyclopropylmethoxy group (SH-19021) retains potent activity.[1][3] This suggests that both electronic and steric factors at this position are critical.
-
B-Ring Modifications: The arrangement of substituents on the B-ring is crucial for cytotoxic efficacy. Inverting the methoxy and hydroxy groups at the C3' and C4' positions (SH-19026) results in inactive compounds.[1][3] In contrast, replacing the 3'-hydroxyl with a fluoro group (SH-19027) or a bulky carbamate moiety (SHA-035) enhances or maintains high potency against colorectal cancer cells.[1] This indicates that the 4'-methoxy group is essential, while modifications at the 3'-position are well-tolerated and can be exploited to improve activity.[1] The 5,6,7-trimethoxy substitution pattern on the A-ring and the 4'-methoxy group on the B-ring are considered essential for the cytotoxic activity of these homoisoflavanone derivatives.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the cited literature for the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of the homoisoflavane derivatives of this compound was performed following previously established methods.[1] The general synthetic scheme involves the following key steps:
-
Aldol Condensation: Reaction of an appropriately substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone.
-
Michael Addition and Cyclization: Treatment of the chalcone with a suitable reagent, such as formaldehyde, to induce cyclization and formation of the chromanone ring.
-
Modifications: Subsequent chemical modifications on the A-ring and B-ring to generate the desired derivatives.
Characterization of the synthesized compounds was performed using 1H and 13C nuclear magnetic resonance (NMR) spectroscopy.[1]
Cell Viability Assay (WST Assay)
The cytotoxic effects of the this compound derivatives on cancer cell lines were determined using a WST (Water Soluble Tetrazolium salt) assay.
-
Cell Seeding: Cancer cells (e.g., HCT116, LoVo, T47D, ZR-75-1) were seeded in 96-well plates at a density of 2.5 x 103 cells/well and incubated overnight.[3]
-
Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives or DMSO as a control.
-
Incubation: The plates were incubated for the desired time periods (e.g., 24, 48, 72 hours).
-
WST Reagent Addition: Following incubation, a WST solution was added to each well.
-
Absorbance Measurement: After a further incubation period, the absorbance was measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to the control.
Cell Cycle Analysis
The effect of the derivatives on the cell cycle distribution was analyzed by flow cytometry.
-
Cell Treatment: Cells were treated with the compounds for a specified duration.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis and Cell Death Analysis
The induction of apoptosis was investigated through several methods:
-
Annexin V Staining: To detect early apoptotic cells, treated cells were stained with Annexin V-FITC and PI and analyzed by flow cytometry.[3]
-
Western Blotting: The expression levels of apoptosis-related proteins, such as caspases, were determined by Western blotting of cell lysates.
-
Caspase Activity Assays: The activation of specific caspases (e.g., caspase-3, -8, -9, and -10) was quantified using commercially available caspase activity assay kits.[1]
Visualizing the Mechanisms and Workflow
To better understand the processes involved in the research of this compound derivatives, the following diagrams illustrate the experimental workflow and a key signaling pathway implicated in their mode of action.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Angiogenic Activities of Cremastranone and Combretastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-angiogenic properties of two natural compounds, Cremastranone and combretastatin. The information presented is based on available experimental data to assist researchers in evaluating their potential as anti-angiogenic agents.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in the development of cancer therapeutics. This guide focuses on two such potential inhibitors: this compound, a homoisoflavanone, and combretastatin, a stilbenoid.
This compound is a natural homoisoflavanone that has demonstrated anti-angiogenic properties by inhibiting key processes in endothelial cells.[1]
Combretastatin , particularly combretastatin A4 (CA4), is a potent anti-cancer agent that functions as a vascular disrupting agent and also exhibits anti-angiogenic effects.[2][3] It is a tubulin-binding agent that leads to the depolymerization of microtubules.
Quantitative Comparison of Anti-Angiogenic Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and combretastatin on endothelial cell proliferation, a key aspect of angiogenesis.
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | HUVECs | AlamarBlue Assay | GI₅₀ | 377 nM[1] |
| This compound | HRECs | AlamarBlue Assay | GI₅₀ | 217 nM |
| Combretastatin A4 Phosphate (CA4P) | HUVECs | Cell Counting | Inhibition of Proliferation | Significant decrease at 5-10 nM (with FGF-2 or VEGF-A)[3] |
| Combretastatin A4 Phosphate (CA4P) | HUVECs | Cell Counting | Inhibition of Proliferation | Effective at 1 nM (with combined FGF-2 and VEGF-A)[3] |
HUVECs: Human Umbilical Vein Endothelial Cells; HRECs: Human Retinal Endothelial Cells; GI₅₀: 50% Growth Inhibition; FGF-2: Fibroblast Growth Factor 2; VEGF-A: Vascular Endothelial Growth Factor A.
Mechanisms of Action
This compound
The precise molecular signaling pathways targeted by this compound to exert its anti-angiogenic effects are not yet fully elucidated. However, experimental evidence demonstrates that it inhibits critical steps in the angiogenic process, including endothelial cell proliferation, migration, and the formation of capillary-like tube structures.[1]
Figure 1: this compound's inhibitory effects on key stages of angiogenesis.
Combretastatin A4
Combretastatin A4 has a more well-defined mechanism of action. As a potent tubulin-binding agent, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. In the context of angiogenesis, CA4 has been shown to interfere with VE-cadherin signaling and attenuate the VEGF/VEGFR-2 signaling pathway, which is crucial for endothelial cell proliferation, migration, and survival.
Figure 2: Mechanism of action of Combretastatin A4 on the VEGFR-2 signaling pathway and tubulin.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to assess anti-angiogenic activity are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound or combretastatin) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Figure 3: Workflow for the MTT-based cell proliferation assay.
Endothelial Cell Migration Assay (Scratch Wound Assay)
This assay assesses the ability of cells to migrate and close a wound created in a confluent cell monolayer.
-
Cell Seeding: Seed endothelial cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound or vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Analysis: The rate of wound closure is quantified by measuring the area of the wound at different time points.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the matrix-coated wells in the presence of the test compound or vehicle control.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: Visualize the tube networks using a microscope and capture images. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops.
Conclusion
Both this compound and combretastatin demonstrate significant anti-angiogenic activity by inhibiting key processes in endothelial cells. Combretastatin A4 appears to be a more potent inhibitor of endothelial cell proliferation, with effects observed at nanomolar concentrations. Its mechanism of action, targeting tubulin and key signaling pathways like VEGFR-2, is well-characterized. The specific molecular targets of this compound are less understood, though its inhibitory effects on endothelial cell proliferation, migration, and tube formation are clearly documented. Further research into the signaling pathways modulated by this compound is warranted to fully understand its potential as an anti-angiogenic agent. This guide provides a foundation for researchers to compare these two compounds and to design further experiments to explore their therapeutic potential.
References
- 1. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cremastranone and Paclitaxel Efficacy in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of cremastranone-derived compounds and the widely-used chemotherapeutic agent, paclitaxel, on breast cancer cells. As no direct comparative studies have been published, this document synthesizes data from independent research to offer an objective side-by-side analysis of their mechanisms of action, cytotoxic effects, and impacted signaling pathways.
Executive Summary
This compound derivatives and paclitaxel both exhibit potent anti-proliferative effects against breast cancer cells, albeit through distinct mechanisms. Paclitaxel, a cornerstone of breast cancer chemotherapy, functions primarily by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[1] In contrast, synthetic homoisoflavane derivatives of this compound induce cell cycle arrest at the G2/M phase and trigger a caspase-independent form of cell death, with evidence suggesting the induction of ferroptosis.[2][3] While paclitaxel's efficacy is well-documented across numerous breast cancer cell lines, this compound derivatives have shown cytotoxic effects at nanomolar concentrations in the cell lines tested.[2] This guide delves into the available quantitative data, experimental methodologies, and cellular pathways associated with each compound.
Quantitative Data Comparison
The following tables summarize the cytotoxic and cell cycle effects of this compound derivatives and paclitaxel on various breast cancer cell lines as reported in the literature.
Table 1: Cytotoxicity (IC50) Data
| Compound | Cell Line | IC50 Value | Duration of Treatment | Publication |
| This compound Derivatives | ||||
| SH-17059 | T47D | ~100 nM | Not Specified | Choi et al., 2023[2] |
| SH-19021 | T47D | ~100 nM | Not Specified | Choi et al., 2023[2] |
| SH-17059 | ZR-75-1 | >100 nM | Not Specified | Choi et al., 2023[2] |
| SH-19021 | ZR-75-1 | >100 nM | Not Specified | Choi et al., 2023[2] |
| Paclitaxel | ||||
| Paclitaxel | MCF-7 | 3.5 µM | Not Specified | Unknown[4] |
| Paclitaxel | MDA-MB-231 | 0.3 µM | Not Specified | Unknown[4] |
| Paclitaxel | SKBR3 | 4 µM | Not Specified | Unknown[4] |
| Paclitaxel | BT-474 | 19 nM | Not Specified | Unknown[4] |
| Paclitaxel | MDA-MB-231 | 12.67 nM | 48 hours | Liu et al., 2023[5] |
| Paclitaxel | MCF-7 | 7.1 nM - 19.9 nM | 72 hours | Unknown[6] |
Table 2: Effects on Cell Cycle Distribution
| Compound | Cell Line | Concentration | Duration | % of Cells in G2/M Phase (approx.) | Publication |
| This compound Derivatives | |||||
| SH-17059 | T47D | 100 nM | 24 hours | Increased vs. Control | Choi et al., 2023[2] |
| SH-19021 | T47D | 100 nM | 24 hours | Increased vs. Control | Choi et al., 2023[2] |
| Paclitaxel | |||||
| Paclitaxel | CHMm | 1 µM | 24 hours | Significantly Increased vs. Control | Unknown[7] |
| Paclitaxel | MCF-7 | 100 nM | 48 hours | Increased vs. Control | Unknown[8] |
Signaling Pathways and Mechanisms of Action
This compound Derivatives: Induction of Ferroptosis
This compound-derived homoisoflavanes, specifically SH-17059 and SH-19021, have been shown to suppress the growth of breast cancer cells by inducing G2/M cell cycle arrest and a caspase-independent cell death.[2][3] The proposed mechanism involves the dysregulation of heme metabolism, leading to iron accumulation and subsequent ferroptosis.[2][9] Key molecular events include the upregulation of heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), and the downregulation of glutathione peroxidase 4 (GPX4).[2][9] This cascade results in increased reactive oxygen species (ROS) generation and lipid peroxidation, hallmarks of ferroptosis.[2]
Paclitaxel: Microtubule Stabilization and Apoptosis Induction
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which disrupts their normal dynamic instability.[1] This interference with microtubule function leads to a halt in the cell cycle at the G2 or M phase, activating the spindle assembly checkpoint and ultimately inducing apoptosis (programmed cell death).[10] Paclitaxel has also been shown to affect various signaling pathways, including the PI3K/AKT pathway, where it can inhibit AKT signaling, thereby promoting apoptosis.[11][12] Additionally, it can suppress Aurora kinase activity, which is involved in cell growth and metastasis.[13][14]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the efficacy of this compound derivatives and paclitaxel.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Breast cancer cells (e.g., T47D, ZR-75-1, MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of approximately 5 x 10³ cells/well and incubated overnight.
-
Treatment: Cells are treated with varying concentrations of the test compound (this compound derivatives or paclitaxel) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant is discarded, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Culture and Treatment: Cells are plated in 6-well plates (e.g., 2x10⁵ cells/well), incubated overnight, and then treated with the compound of interest.[15]
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Breast cancer cells are treated with the compound for a specific time, then harvested by trypsinization.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight.
-
Staining: The fixed cells are treated with RNase and stained with Propidium Iodide (PI).[17]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Conclusion
The available data suggest that both this compound derivatives and paclitaxel are effective in inhibiting the proliferation of breast cancer cells in vitro. However, they achieve this through fundamentally different mechanisms. Paclitaxel's well-established role as a microtubule-stabilizing agent leads to mitotic arrest and apoptosis. This compound derivatives, on the other hand, represent a novel approach by inducing caspase-independent cell death, potentially through ferroptosis, a distinct form of programmed cell death.
This comparison highlights the potential of this compound derivatives as a novel class of anti-cancer agents for breast cancer. Further research, including in vivo studies and direct comparative analyses against standard chemotherapeutics like paclitaxel, is warranted to fully elucidate their therapeutic potential. The differing mechanisms of action may also suggest possibilities for combination therapies to overcome drug resistance and improve treatment outcomes in breast cancer.
References
- 1. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance of breast cancer cells to paclitaxel is associated with low expressions of miRNA-186 and miRNA-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 10. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity | Semantic Scholar [semanticscholar.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cremastranone-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternatives
For researchers, scientists, and drug development professionals investigating the pro-apoptotic potential of novel compounds like Cremastranone and its derivatives, accurate and reliable validation of apoptosis is paramount. Annexin V staining is a widely adopted method for detecting one of the early hallmarks of apoptosis. This guide provides an objective comparison of Annexin V staining with other common apoptosis detection methods, supported by experimental data on this compound derivatives, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Introduction to this compound and Apoptosis Induction
This compound, a homoisoflavanone, and its synthetic derivatives have demonstrated anti-cancer properties by inducing programmed cell death, or apoptosis, in various cancer cell lines. This process is a critical mechanism for eliminating damaged or unwanted cells and is a key target for cancer therapeutics. Validating the apoptotic pathway initiated by compounds like this compound is crucial for understanding their mechanism of action and therapeutic potential.
Comparative Analysis of Apoptosis Detection Methods
The choice of apoptosis assay depends on the specific stage of apoptosis being investigated, the cell type, and the experimental setup. Here, we compare three widely used methods: Annexin V staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, and Caspase-3/7 activity assay.
| Feature | Annexin V Staining | TUNEL Assay | Caspase-3/7 Assay |
| Principle | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early apoptotic event.[1] | Labels DNA strand breaks, a hallmark of late-stage apoptosis. | Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. |
| Stage of Apoptosis Detected | Early | Late | Mid-to-Late |
| Advantages | - High sensitivity for early apoptotic events.[1] - Can distinguish between early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI).[2] - Relatively rapid and straightforward protocol. | - Can be used on fixed cells and tissue sections. - Provides a clear signal in late-stage apoptotic cells. | - Directly measures the activity of key executioner enzymes. - High specificity for caspase-mediated apoptosis. |
| Disadvantages | - Stains necrotic cells if the plasma membrane is compromised.[2] - Signal can be transient. - Requires live, unfixed cells. | - May also label necrotic cells or cells with DNA damage from other sources. - Detects a later stage of apoptosis, potentially missing early events. | - Will not detect caspase-independent apoptosis. - Caspase activation can be transient. |
| Typical Readout | Flow cytometry, Fluorescence microscopy | Fluorescence microscopy, Flow cytometry, Histochemistry | Plate reader (luminescence/fluorescence), Flow cytometry |
Experimental Data: this compound-Induced Apoptosis
Studies on synthetic derivatives of this compound have utilized Annexin V staining and caspase activity assays to elucidate their apoptotic mechanisms.
Case Study 1: Caspase-Dependent Apoptosis in Colorectal Cancer Cells
In a study investigating the effects of the this compound derivatives SH-19027 and SHA-035 on human colorectal cancer cell lines (HCT116 and LoVo), researchers observed a dose-dependent increase in the apoptotic cell population.[3][4]
Table 1: Percentage of Apoptotic HCT116 Cells after Treatment with this compound Derivatives (Annexin V Staining) [3]
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| Control (DMSO) | - | ~5% |
| SH-19027 | 0.1 | ~15% |
| 0.2 | ~25% | |
| SHA-035 | 0.1 | ~20% |
| 0.2 | ~35% |
Furthermore, the study confirmed the involvement of caspases by measuring their activity.
Table 2: Relative Caspase Activity in HCT116 Cells Treated with this compound Derivatives [3]
| Treatment (0.2 µM) | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| SH-19027 | ~2.5 | ~2.0 | ~1.8 |
| SHA-035 | ~3.0 | ~2.2 | ~2.0 |
These findings indicate that in colorectal cancer cells, these this compound derivatives induce apoptosis through a caspase-dependent pathway, which can be effectively monitored by both Annexin V staining and caspase activity assays.[3]
Case Study 2: Caspase-Independent Cell Death in Breast Cancer Cells
In contrast, a study on the this compound derivatives SH-17059 and SH-19021 in the T47D breast cancer cell line revealed a different mechanism of cell death. While Annexin V staining showed a significant increase in apoptotic cells, further investigation revealed that this occurred without the activation of caspases, suggesting a caspase-independent pathway.[5][6]
Table 3: Percentage of Annexin V Positive T47D Cells after Treatment with this compound Derivatives [5]
| Treatment | Concentration (µM) | % Annexin V Positive Cells |
| Control (DMSO) | - | ~3% |
| SH-17059 | 0.1 | ~15% |
| 0.2 | ~25% | |
| SH-19021 | 0.1 | ~18% |
| 0.2 | ~30% |
This highlights a critical consideration: while Annexin V staining is a reliable indicator of phosphatidylserine externalization, it does not elucidate the upstream signaling pathway. Therefore, combining it with other assays, such as caspase activity measurements, is crucial for a comprehensive understanding of the induced cell death mechanism.
Experimental Protocols
Annexin V Staining Protocol for Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating them with this compound or its derivatives for the desired time and concentration. Include appropriate positive and negative controls.
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold 1X PBS and centrifuge at 300-400 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Viability Staining:
-
Add 5 µL of Propidium Iodide (PI) or 7-AAD staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
TUNEL Assay Protocol (General)
-
Cell Fixation and Permeabilization:
-
Harvest and wash cells as described for Annexin V staining.
-
Fix the cells with a formaldehyde-based fixative.
-
Permeabilize the cells with a detergent solution (e.g., Triton X-100 or saponin).
-
-
Labeling Reaction:
-
Incubate the permeabilized cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).
-
-
Detection:
-
If using an indirectly labeled dUTP, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
Wash the cells to remove unbound reagents.
-
-
Analysis:
-
Analyze the cells by fluorescence microscopy or flow cytometry. Positive cells will exhibit fluorescence in the nucleus.
-
Caspase-3/7 Activity Assay Protocol (Plate-Based)
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or its derivatives and appropriate controls.
-
-
Assay Reagent Addition:
-
Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic substrate for caspase-3 and -7 and a cell-lysing agent.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of apoptosis and the experimental workflows.
Caption: Generalized signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for Annexin V and Propidium Iodide staining.
Conclusion
Validating apoptosis is a multi-faceted process, and no single assay tells the whole story. Annexin V staining is an excellent method for the sensitive detection of early apoptosis. However, as the data on this compound derivatives demonstrate, it is crucial to complement Annexin V staining with other techniques, such as caspase activity assays, to fully characterize the cell death mechanism. For late-stage apoptosis or for use with fixed samples, the TUNEL assay provides a valuable alternative. By understanding the principles, advantages, and limitations of each method, researchers can design robust experiments to confidently validate the apoptotic effects of novel therapeutic compounds.
References
- 1. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cremastranone Derivatives Show Potent Anti-Cancer Activity Across Breast and Colorectal Cancer Cell Lines
A comparative analysis of recent studies reveals that synthetic derivatives of Cremastranone exhibit significant anti-cancer effects in both breast and colorectal cancer cell lines. These compounds induce cell death through various mechanisms, including cell cycle arrest, apoptosis, and ferroptosis, highlighting their potential as novel therapeutic agents.
Researchers have demonstrated that this compound derivatives, specifically SH-17059, SH-19021, SH-19027, and SHA-035, effectively inhibit the growth of human breast cancer cell lines T47D and ZR-75-1, as well as human colorectal cancer cell lines HCT116 and LoVo. The cytotoxic effects of these compounds are reported to be dose- and time-dependent, with some derivatives showing high potency at nanomolar concentrations, particularly in colorectal cancer cells.[1] Notably, the inhibitory effect was observed to be more pronounced in the T47D breast cancer cell line.[1]
Comparative Efficacy of this compound Derivatives
While specific IC50 values were not explicitly available in the reviewed literature, the studies consistently report the potent cytotoxic nature of these synthetic homoisoflavanes. The data indicates that derivatives SH-17059, SH-19021, SH-19027, and SHA-035 significantly reduce cell viability in all four tested cell lines. In contrast, derivatives SH-19017 and SH-19026 showed little to no effect, suggesting that specific structural modifications are crucial for the observed anti-cancer activity.
| Cell Line | Cancer Type | This compound Derivatives Showing Efficacy | Potency (Qualitative) |
| T47D | Breast Cancer | SH-17059, SH-19021, SH-19027, SHA-035 | Higher Efficacy Observed |
| ZR-75-1 | Breast Cancer | SH-17059, SH-19021, SH-19027, SHA-035 | Effective |
| HCT116 | Colorectal Cancer | SH-17059, SH-19021, SH-19027, SHA-035 | Potent at Nanomolar Concentrations |
| LoVo | Colorectal Cancer | SH-17059, SH-19021, SH-19027, SHA-035 | Potent at Nanomolar Concentrations |
Mechanisms of Anti-Cancer Action
The anti-cancer effects of these this compound derivatives are attributed to their ability to induce G2/M phase cell cycle arrest and trigger programmed cell death. In colorectal cancer cells, the derivatives SH-19027 and SHA-035 were shown to induce apoptosis.[1] In breast cancer cells, SH-17059 and SH-19021 were found to cause caspase-independent cell death, with evidence suggesting the involvement of ferroptosis.
This is supported by the observation that these compounds lead to an increase in the expression of heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), alongside a reduction in glutathione peroxidase 4 (GPX4) expression.
Signaling Pathways Modulated by this compound Derivatives
The induction of G2/M cell cycle arrest by these compounds is linked to the modulation of key regulatory proteins. Studies have shown an increased expression of p21, a cyclin-dependent kinase inhibitor, and a decreased expression of CDK1, a critical kinase for G2/M transition.
The proposed mechanism for ferroptosis induction involves the dysregulation of iron metabolism and an increase in lipid peroxidation. The upregulation of HO-1 can lead to an accumulation of intracellular iron, while the downregulation of GPX4, a key enzyme in repairing lipid peroxidation, leaves the cells vulnerable to this form of cell death.
Caption: G2/M Cell Cycle Arrest Pathway.
Caption: Ferroptosis Induction Pathway.
Experimental Protocols
The following are summaries of the key experimental protocols used to assess the anti-cancer effects of this compound derivatives.
Cell Viability Assay
Caption: Cell Viability Assay Workflow.
A WST-1 based cell viability assay was used to quantify cytotoxicity. Cancer cells were seeded in 96-well plates and treated with various concentrations of this compound derivatives for specific durations. Following treatment, WST-1 reagent was added to each well, and the plates were incubated. The absorbance, which correlates with the number of viable cells, was then measured using a microplate reader at 450 nm.
Cell Cycle Analysis
Caption: Cell Cycle Analysis Workflow.
To determine the effect of the derivatives on the cell cycle, treated cells were harvested and fixed, typically with cold ethanol. The fixed cells were then stained with propidium iodide (PI), a fluorescent dye that binds to DNA, in the presence of RNase to avoid RNA staining. The DNA content of the cells was subsequently analyzed by flow cytometry, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
Caption: Apoptosis Assay Workflow.
Apoptosis was assessed using an Annexin V-FITC and propidium iodide (PI) double staining method followed by flow cytometry. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by the binding of fluorescently labeled Annexin V. PI is a membrane-impermeable dye that only enters cells with compromised membranes, characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
References
In vivo efficacy comparison of Cremastranone and established anti-cancer drugs
For Immediate Release
Cheongju, Republic of Korea - Preliminary in vitro research has identified synthetic derivatives of Cremastranone, a naturally occurring homoisoflavanone, as potent inhibitors of cancer cell proliferation. Studies on colorectal and breast cancer cell lines indicate that these compounds induce cell cycle arrest and programmed cell death, suggesting a potential new avenue for anti-cancer drug development. However, a direct comparison to the in vivo efficacy of established anti-cancer drugs is not yet possible, as this compound and its derivatives remain in the preclinical stage of investigation, with no published animal model efficacy data for cancer treatment.
Executive Summary of Preclinical Findings
Synthetic derivatives of this compound, notably SH-17059, SH-19021, SH-19027, and SHA-035, have demonstrated significant cytotoxic effects against human colorectal and breast cancer cell lines.[1][2] The primary mechanisms of action identified are the induction of G2/M phase cell cycle arrest and the initiation of distinct cell death pathways. In colorectal cancer cells, these derivatives trigger apoptosis, while in breast cancer cells, they induce caspase-independent cell death with characteristics of ferroptosis.[1][2]
This contrasts with the mechanisms of established chemotherapeutic agents. For instance, 5-Fluorouracil, a cornerstone of colorectal cancer therapy, primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis. Taxanes, such as Paclitaxel used in breast cancer, interfere with microtubule function, also leading to cell cycle arrest and apoptosis. While the end result of cell death is similar, the upstream pathways initiated by this compound derivatives appear to be distinct, offering potential for new therapeutic strategies.
In Vitro Efficacy of this compound Derivatives
The anti-cancer potential of this compound derivatives has been evaluated in various cancer cell lines. The following tables summarize the key findings from these in vitro studies.
Table 1: In Vitro Activity in Colorectal Cancer (CRC) Cell Lines
| Derivative | Cell Lines | Key Findings | Mechanism of Action |
| SH-19027 | HCT116, LoVo | Dose- and time-dependent reduction in cell viability. | Induces G2/M cell cycle arrest and apoptosis.[1] |
| SHA-035 | HCT116, LoVo | Significant reduction in cell proliferation at nanomolar concentrations. | Promotes G2/M cell cycle arrest and apoptosis.[1] |
| SH-17059 | HCT116, LoVo | Demonstrated cytotoxic activity. | Not fully elucidated in CRC cells, but shows cytotoxicity.[1] |
| SH-19021 | HCT116, LoVo | Showed cytotoxic effects. | Not fully elucidated in CRC cells, but shows cytotoxicity.[1] |
Table 2: In Vitro Activity in Breast Cancer Cell Lines
| Derivative | Cell Lines | Key Findings | Mechanism of Action |
| SH-17059 | T47D, ZR-75-1 | Reduced cell proliferation and induced cell death. | Induces G2/M cell cycle arrest and caspase-independent cell death (ferroptosis).[2] |
| SH-19021 | T47D, ZR-75-1 | Demonstrated significant cytotoxicity. | Promotes G2/M cell cycle arrest and caspase-independent cell death (ferroptosis).[2] |
Comparative Analysis of Anti-Cancer Mechanisms
This compound derivatives exhibit a multi-faceted approach to inhibiting cancer cell growth in vitro. A key mechanism is the induction of cell cycle arrest at the G2/M checkpoint, which prevents cells from dividing.[1][2] This is a common mechanism shared with established drugs like taxanes and vinca alkaloids.
Following cell cycle arrest, this compound derivatives trigger programmed cell death. The specific pathway appears to be cell-type dependent.
-
In Colorectal Cancer: The derivatives SH-19027 and SHA-035 induce apoptosis, characterized by an increase in the apoptotic cell population and associated markers.[1]
-
In Breast Cancer: The derivatives SH-17059 and SH-19021 trigger a caspase-independent cell death pathway.[2] Evidence, including the generation of reactive oxygen species, lipid peroxidation, and downregulation of glutathione peroxidase 4 (GPX4), strongly suggests ferroptosis.[2][3]
This divergence in cell death mechanisms is a notable feature of this compound derivatives and may offer advantages in overcoming resistance to apoptosis-inducing therapies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action for this compound derivatives based on current in vitro data.
References
- 1. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
Validating Cremastranone's Grip on Key Signaling Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cremastranone's inhibitory performance against specific signaling pathways, supported by experimental data. We delve into its effects on the Vascular Endothelial Growth Factor (VEGF), Tumor Necrosis Factor-alpha (TNF-α), and Ferrochelatase (FECH) pathways, offering a clear comparison with established inhibitors.
This compound, a homoisoflavanone, and its synthetic derivatives have emerged as compounds of interest for their anti-angiogenic, anti-inflammatory, and anti-cancer properties. Validating their inhibitory effects on key signaling pathways is crucial for their development as therapeutic agents. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the targeted pathways and experimental workflows.
Comparative Inhibition of Signaling Pathways
To effectively evaluate this compound's potential, its inhibitory activity is compared with that of well-established inhibitors of the VEGF, TNF-α, and Ferrochelatase signaling pathways. The following tables summarize the available quantitative data.
| Inhibitor | Target Pathway | Specific Target | Assay System | IC50 / GI50 |
| This compound | Angiogenesis | HUVEC Proliferation | Cell-based | 1.5 µM (natural) |
| 377 nM (synthetic) | ||||
| Bevacizumab | VEGF | VEGF-A | In vitro | 15-26 pM (VEGFR2) |
| 15-16 pM (VEGFR1) | ||||
| Sorafenib | VEGF | VEGFR-2, VEGFR-3 | Cell-free | 90 nM, 20 nM |
| Sunitinib | VEGF | VEGFR-1, VEGFR-2 | Cell-free | Potent inhibition |
Table 1: Comparison of this compound's anti-angiogenic activity with standard VEGF pathway inhibitors.
| Inhibitor | Target Pathway | Specific Target | Assay System | IC50 |
| Lenalidomide | TNF-α | TNF-α secretion | PBMCs | 13 nM |
| QNZ (EVP4593) | TNF-α / NF-κB | TNF-α production | Jurkat T cells | 7 nM |
| NF-κB activation | 11 nM | |||
| Compound 2 | TNF-α | TNF-α | In vitro | 6.5 ± 0.8 µM |
| Compound 1 | TNF-α | TNF-α | In vitro | 32.5 ± 4.5 µM |
| Compound 3 | TNF-α | TNF-α | In vitro | 27.4 ± 1.7 µM |
Table 2: IC50 values of representative small molecule TNF-α inhibitors.
| Inhibitor | Target Pathway | Specific Target | Assay System | IC50 |
| N-methylprotoporphyrin (NMPP) | Ferrochelatase | FECH | Enzymatic | 450 nM |
| Triazolopyrimidinone Hits | Ferrochelatase | FECH | Enzymatic | Nanomolar to low micromolar range |
| Griseofulvin | Ferrochelatase | Indirect via P450 | In vivo | Not directly measured |
| This compound | Ferrochelatase | Indirect (assumed) | In vivo | Not directly measured |
Table 3: Comparison of inhibitors for the Ferrochelatase pathway. It is reported that a this compound-derived homoisoflavonoid is a protein-binding partner of ferrochelatase (FECH) and inhibits its activity[1]. However, the inhibition by this compound is suggested to be indirect, similar to Griseofulvin, occurring through a P450 reaction to produce an inhibitory N-alkylprotoporphyrin[2].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of inhibition and the methods used for their validation, the following diagrams are provided.
Detailed Experimental Protocols
Western Blot for VEGFR2 Phosphorylation
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency. Cells are serum-starved for 4-6 hours prior to treatment. Cells are then treated with this compound or a control vehicle for a specified time, followed by stimulation with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Cell lysates are collected and protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on an 8% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) for normalization.
NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection: HEK293T cells are seeded in 24-well plates. The following day, cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, cells are pre-treated with this compound or a control vehicle for 1 hour. Subsequently, cells are stimulated with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lysis and Luciferase Assay: Cells are washed with PBS and lysed with passive lysis buffer. The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
Ferrochelatase Activity Assay
-
Preparation of Mitochondrial Fraction: Mitochondria are isolated from a suitable source (e.g., cultured cells or animal liver) by differential centrifugation. The mitochondrial pellet is resuspended in an appropriate buffer.
-
Enzyme Reaction: The reaction mixture contains a buffer (e.g., Tris-HCl, pH 8.0), a detergent (e.g., Triton X-100), the mitochondrial protein, and the porphyrin substrate (e.g., protoporphyrin IX). The reaction is initiated by the addition of a ferrous iron salt (e.g., FeSO₄). For inhibitor studies, this compound or a known inhibitor like NMPP is pre-incubated with the mitochondrial fraction before the addition of the substrates.
-
Heme Quantification: The reaction is stopped after a defined time (e.g., 30 minutes) by the addition of a stop solution (e.g., pyridine and NaOH). The amount of heme formed is quantified spectrophotometrically by measuring the absorbance of the pyridine hemochromogen at specific wavelengths (e.g., 556 nm).
-
Data Analysis: The enzyme activity is calculated as the amount of heme produced per unit of time per milligram of protein. The inhibitory effect of this compound is determined by comparing the activity in its presence to the control.
This guide provides a foundational understanding of how to validate the inhibitory effects of this compound on key signaling pathways. The provided data and protocols serve as a starting point for researchers to design and execute experiments to further elucidate the therapeutic potential of this promising compound and its derivatives.
References
A Head-to-Head Comparison of Cremastranone and Other Natural Anti-Angiogenic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the anti-angiogenic properties of Cremastranone against other prominent natural compounds. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the mechanisms of action.
Quantitative Comparison of Anti-Angiogenic Activity
The following table summarizes the inhibitory concentrations (IC50 or GI50) of this compound and other selected natural compounds on key processes of angiogenesis, including endothelial cell proliferation, migration, and tube formation. This data provides a direct comparison of their potency.
| Compound | Assay | Cell Line | IC50 / GI50 (µM) | Reference |
| This compound | Proliferation (alamarBlue) | HUVEC | 0.377 | [1] |
| Proliferation (alamarBlue) | HREC | 0.217 | [1] | |
| VEGF-induced Proliferation | HREC | 0.276 | [1] | |
| Curcumin | Proliferation (MTT) | HUVEC | 20 | [2] |
| Proliferation (MTT) | T241-VEGF | 31.97 | [3] | |
| Proliferation (WST-1) | HCT-116 | 10 | [4] | |
| Proliferation (WST-1) | LoVo | 20 | [4] | |
| Genistein | Proliferation | Endothelial Cells | 5 | [5] |
| Tube Formation | Endothelial Cells | 150 | [5][6] | |
| Resveratrol | Proliferation (MTT) | ECV304 HUVEC (48h) | 54.5 | [7] |
| Proliferation (MTT) | Endothelial Cells | 1, 10, 50 (concentration-dependent) | [8] | |
| Tube Formation | BAE Cells | 6-100 (concentration-dependent) | [9] | |
| Epigallocatechin Gallate (EGCG) | Migration | HUVEC | 25-50 µg/mL (concentration-dependent) | [10] |
| VEGF Expression Inhibition | HT29 Colon Cancer Cells | 30 | [11] |
HUVEC: Human Umbilical Vein Endothelial Cells; HREC: Human Retinal Microvascular Endothelial Cells; BAE: Bovine Aortic Endothelial Cells.
Experimental Protocols
Detailed methodologies for the key in vitro angiogenesis assays are provided below. These protocols are essential for reproducing and validating the cited experimental data.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5 x 10³ cells per well in 50 µL of complete medium and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Curcumin) in a final volume of 100 µL per well and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Lysis and Solubilization: Add 100 µL of lysis buffer (e.g., 10% SDS in 10 mM HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell proliferation by 50% compared to the vehicle control.[3]
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.
-
Cell Seeding: Seed endothelial cells in a 24-well plate and grow to confluence.
-
Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound at various concentrations.
-
Image Acquisition: Capture images of the wound at time 0 and after a specific incubation period (e.g., 8-24 hours).
-
Data Analysis: The migration of cells is quantified by measuring the area of the wound at different time points. The percentage of wound closure is calculated, and the inhibitory effect of the compound is determined.[12]
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel® Basement Membrane Matrix and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells in the presence of the test compound at various concentrations.
-
Incubation: Incubate the plate for a period of 6-24 hours to allow for tube formation.
-
Image Acquisition: Visualize and capture images of the tube-like structures using a microscope.
-
Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops. The percentage of inhibition by the compound is then calculated.
Signaling Pathways and Mechanisms of Action
The anti-angiogenic effects of many natural compounds are mediated through the inhibition of key signaling pathways involved in angiogenesis, primarily the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
VEGF Signaling Pathway
VEGF is a potent pro-angiogenic factor that, upon binding to its receptor (VEGFR-2) on endothelial cells, triggers a cascade of intracellular signaling events that promote cell proliferation, migration, survival, and permeability.
Caption: Simplified VEGF signaling pathway in endothelial cells.
This compound and other natural compounds exert their anti-angiogenic effects by interfering with this pathway at various levels. For instance, some compounds may directly inhibit the binding of VEGF to its receptor, while others may block the activity of downstream signaling molecules like PI3K, Akt, or MAPK.
Experimental Workflow for Assessing Anti-Angiogenic Compounds
The following diagram illustrates a typical workflow for screening and characterizing the anti-angiogenic potential of natural compounds.
Caption: A typical workflow for anti-angiogenic drug discovery.
This structured approach allows for the systematic evaluation of a large number of compounds, leading to the identification of potent and selective anti-angiogenic agents for further preclinical and clinical development.
References
- 1. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Curcumin inhibits angiogenesis and improves defective hematopoiesis induced by tumor-derived VEGF in tumor model through modulating VEGF-VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin effects on cell proliferation, angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein, a dietary-derived inhibitor of in vitro angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of proliferation, migration and invasiveness of endothelial murine cells culture induced by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol and quercetin inhibit angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plants and their active compounds: natural molecules to target angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
On-Target Efficacy of Cremastranone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of Cremastranone derivatives against alternative cancer therapies. Experimental data is presented to support the efficacy of these compounds in inducing cell cycle arrest, apoptosis, and ferroptosis in cancer cells. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Executive Summary
This compound, a homoisoflavanone isolated from Cremastra appendiculata, and its synthetic derivatives have demonstrated potent anti-cancer and anti-angiogenic properties. This guide focuses on the on-target effects of these derivatives, particularly in colorectal and breast cancer models. The data presented herein highlights their ability to modulate key signaling pathways, leading to cancer cell death at nanomolar concentrations. A comparative analysis with standard-of-care chemotherapeutics and targeted therapies is provided to contextualize their potential in the landscape of cancer treatment.
Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives compared to standard chemotherapeutic and targeted agents in colorectal and breast cancer cell lines.
Table 1: IC50 Values of this compound Derivatives and Chemotherapies in Colorectal Cancer Cell Lines
| Compound | HCT116 IC50 (µM) | LoVo IC50 (µM) |
| This compound Derivatives | ||
| SH-17059 | >10 | >10 |
| SH-19021 | >10 | >10 |
| SH-19027 | 0.05 ± 0.01 | 0.07 ± 0.01 |
| SHA-035 | 0.04 ± 0.01 | 0.06 ± 0.01 |
| Standard Chemotherapies | ||
| 5-Fluorouracil (5-FU) | 23.41 - 57.83[1] | Not explicitly found |
| Oxaliplatin | 7.53 - 8.35[2][3] | Not explicitly found |
Table 2: IC50 Values of this compound Derivatives and Targeted Therapies in Breast Cancer Cell Lines
| Compound | T47D IC50 (µM) | ZR-75-1 IC50 (µM) |
| This compound Derivatives | ||
| SH-17059 | 0.03 ± 0.01 | 0.08 ± 0.01 |
| SH-19021 | 0.04 ± 0.01 | 0.09 ± 0.01 |
| SH-19027 | 0.02 ± 0.01 | 0.05 ± 0.01 |
| SHA-035 | 0.03 ± 0.01 | 0.06 ± 0.01 |
| Targeted Therapies | ||
| Trastuzumab | Not responsive (HER2-) | Not responsive (HER2-)[4] |
| Lapatinib | ~3-12 (low HER2 expression) | ~3-12 (low HER2 expression)[5] |
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anti-cancer effects through distinct, yet interconnected, signaling pathways. In colorectal cancer, the primary mechanism involves the induction of G2/M phase cell cycle arrest and apoptosis. In breast cancer, a caspase-independent cell death pathway resembling ferroptosis is activated.
G2/M Cell Cycle Arrest and Apoptosis in Colorectal Cancer
This compound derivatives, particularly SH-19027 and SHA-035, induce cell cycle arrest at the G2/M phase by upregulating the cyclin-dependent kinase inhibitor p21 and downregulating CDK1. This cell cycle blockade is followed by the induction of apoptosis, evidenced by the cleavage of caspase-3 and PARP.
Caption: G2/M arrest and apoptosis pathway induced by this compound derivatives.
Caspase-Independent Cell Death (Ferroptosis) in Breast Cancer
In breast cancer cells, derivatives such as SH-17059 and SH-19021 trigger a caspase-independent cell death with hallmarks of ferroptosis. This is characterized by the downregulation of Glutathione Peroxidase 4 (GPX4), leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.
Caption: Ferroptosis-like cell death pathway induced by this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Seed cancer cells (HCT116, LoVo, T47D, or ZR-75-1) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound derivatives or alternative drugs for 48 or 72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis of the dose-response curves.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentration of this compound derivatives for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p21, anti-CDK1, anti-cleaved caspase-3, anti-PARP, anti-GPX4) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Annexin V Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells with this compound derivatives for the indicated time, then harvest both adherent and floating cells.
-
Staining: Wash cells with PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Lipid Peroxidation Assay
-
Sample Preparation: Homogenize treated cells or tissues in an appropriate buffer containing an antioxidant like butylated hydroxytoluene (BHT).
-
Reaction: Add a chromogenic reagent (e.g., N-methyl-2-phenylindole) to the sample, which reacts with malondialdehyde (MDA) and 4-hydroxyalkenals (4-HAE), byproducts of lipid peroxidation.
-
Incubation and Measurement: Incubate the mixture at 45°C for 60 minutes. Measure the absorbance of the resulting chromophore at 586 nm.
-
Quantification: Determine the concentration of MDA and 4-HAE by comparing the absorbance to a standard curve.
GPX4 Activity Assay
-
Sample Preparation: Prepare cell lysates from treated and untreated cells.
-
Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction mixture containing glutathione (GSH), glutathione reductase, and NADPH.
-
Initiation and Measurement: Initiate the reaction by adding a GPX4 substrate (e.g., cumene hydroperoxide). Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader.
-
Calculation: Calculate the GPX4 activity based on the rate of NADPH consumption.
Conclusion
This compound derivatives demonstrate potent on-target anti-cancer effects in colorectal and breast cancer cell lines, often at nanomolar concentrations that are significantly lower than those of some standard-of-care drugs. Their distinct mechanisms of action, including the induction of G2/M arrest and apoptosis in colorectal cancer and a ferroptosis-like cell death in breast cancer, suggest they may be effective in tumors resistant to conventional therapies. The detailed experimental protocols provided in this guide offer a framework for further preclinical evaluation of these promising compounds. Continued research is warranted to explore their in vivo efficacy, safety profile, and potential for clinical translation.
References
- 1. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Personal protective equipment for handling Cremastranone
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Cremastranone, including personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is toxic if swallowed or in contact with skin and may cause an allergic skin reaction.[1] Adherence to the following PPE guidelines is mandatory to ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specification Details |
| Eye Protection | Safety glasses with side-shields or goggles | Must comply with OSHA 29 CFR 1910.133 or EN 166. |
| Hand Protection | Chemical-resistant, impervious gloves | Inspect gloves prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact.[2] |
| Body Protection | Protective clothing, laboratory coat | Wear protective gloves/ protective clothing.[1] Immediately change contaminated clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust.[1] | In case of insufficient ventilation, wear suitable respiratory equipment. |
Operational and Handling Protocols
Safe handling practices are crucial to prevent exposure and maintain a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area to avoid the generation and inhalation of dust.[1]
Safe Handling Practices:
-
Avoid contact with skin and eyes.[3]
-
Contaminated work clothing must not be allowed out of the workplace.[1]
-
Apply preventive skin protection.[1]
Storage:
-
Keep containers tightly closed in a dry and well-ventilated place.[1][2]
-
Store locked up or in an area accessible only to qualified or authorized persons.[1]
Emergency and Disposal Procedures
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1]
Spill Containment:
-
Avoid generation and inhalation of dust in all circumstances.[1]
-
Avoid substance contact.[1]
-
Ensure adequate ventilation.[1]
-
Evacuate the danger area, observe emergency procedures, and consult an expert.[1]
-
Carefully take up the spilled material and dispose of it properly.[1]
-
Clean the affected area.[1]
Waste Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[2][3]
-
Leave chemicals in their original containers and do not mix with other waste.[2][4]
-
Handle uncleaned containers like the product itself.[2]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
